molecular formula C11H17N3 B7724632 1-(2-(Pyridin-2-yl)ethyl)piperazine CAS No. 63732-26-3

1-(2-(Pyridin-2-yl)ethyl)piperazine

Cat. No.: B7724632
CAS No.: 63732-26-3
M. Wt: 191.27 g/mol
InChI Key: NJUNCRDVGUBYCB-UHFFFAOYSA-N
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Description

1-(2-(Pyridin-2-yl)ethyl)piperazine is a useful research compound. Its molecular formula is C11H17N3 and its molecular weight is 191.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-pyridin-2-ylethyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-2-5-13-11(3-1)4-8-14-9-6-12-7-10-14/h1-3,5,12H,4,6-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJUNCRDVGUBYCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70213160
Record name Piperazine, 2-pyridylethyl-
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Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63732-26-3, 53345-15-6
Record name Piperazine, 2-pyridylethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine, 2-pyridylethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53345-15-6
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Foundational & Exploratory

synthesis and characterization of 1-(2-(pyridin-2-yl)ethyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-(pyridin-2-yl)ethyl)piperazine

Abstract

This technical guide provides a comprehensive overview of the , a heterocyclic compound of significant interest to the medicinal chemistry and drug development sectors. The document delineates robust synthetic protocols, focusing on the mechanistic rationale behind experimental choices to ensure reproducibility and scalability. Furthermore, it establishes a framework for the unambiguous structural elucidation of the target compound using a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By integrating field-proven insights with foundational chemical principles, this guide serves as an essential resource for researchers leveraging this versatile molecular scaffold in the design of novel therapeutic agents.

Introduction: The Strategic Value of the Pyridine-Piperazine Scaffold

In the landscape of modern drug discovery, the piperazine ring stands out as a "privileged scaffold." Its unique physicochemical properties—including a six-membered heterocyclic structure with two opposing nitrogen atoms, high aqueous solubility, and the ability to act as both a hydrogen bond donor and acceptor—make it a cornerstone in the design of bioactive molecules.[1][2] These attributes often translate to favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles and enhanced oral bioavailability.[2] Consequently, the piperazine moiety is a constituent of numerous FDA-approved drugs spanning a wide range of therapeutic areas, including antipsychotics, antidepressants, and antihistamines.[1][3][4]

When coupled with a pyridine ring, another critical pharmacophore known for its ability to engage in various biological interactions, the resulting scaffold becomes a powerful tool for medicinal chemists. The compound this compound serves as a quintessential example of such a molecular architecture. It acts as a versatile synthetic intermediate, providing a foundational structure that can be further functionalized to target specific biological pathways.[5] This guide details the reliable synthesis and rigorous characterization of this high-value chemical building block.

Section 1: Synthetic Strategies and Mechanistic Rationale

The synthesis of this compound is most efficiently achieved through the N-alkylation of piperazine. This approach is favored for its reliability and the commercial availability of the requisite starting materials. The core of this strategy involves the formation of a carbon-nitrogen bond between one of the secondary amines of the piperazine ring and an electrophilic two-carbon linker attached to the pyridine core.

Primary Synthetic Route: Nucleophilic Substitution

The most common and dependable method is the direct nucleophilic substitution (S_N2) reaction between piperazine and a 2-(2-haloethyl)pyridine derivative, typically 2-(2-chloroethyl)pyridine.

Causality and Experimental Choices:

  • Nucleophile: Piperazine serves as the nucleophile. A significant challenge in this reaction is controlling selectivity to achieve mono-alkylation rather than the undesired di-alkylation product, where both nitrogen atoms of piperazine react. To kinetically favor the mono-substituted product, a large excess of piperazine (typically 4-10 equivalents) is employed. This ensures that the electrophile is statistically more likely to encounter an unreacted piperazine molecule than a mono-alkylated one.

  • Electrophile: 2-(2-chloroethyl)pyridine provides the electrophilic carbon center. The chlorine atom is a competent leaving group, facilitating the nucleophilic attack by the piperazine nitrogen.

  • Base: A mild inorganic base, such as potassium carbonate (K₂CO₃), is essential. Its primary role is to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) formed as a byproduct of the reaction. This prevents the protonation and deactivation of the piperazine nucleophile.

  • Solvent: A polar aprotic solvent like acetonitrile (CH₃CN) or a polar protic solvent such as ethanol is typically used. These solvents effectively dissolve the reactants and facilitate the S_N2 mechanism.

Synthetic Workflow Start1 Piperazine (Excess) Reaction Reaction Vessel Start1->Reaction Start2 2-(2-Chloroethyl)pyridine Start2->Reaction Product This compound Reaction->Product 1. K₂CO₃, Acetonitrile 2. Reflux, 12-24h 3. Work-up & Purification

Caption: Synthetic workflow for this compound via nucleophilic substitution.

Detailed Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol describes a self-validating system for the synthesis and isolation of the target compound.

Materials & Equipment:

  • Piperazine (anhydrous)

  • 2-(2-Chloroethyl)pyridine hydrochloride

  • Potassium Carbonate (K₂CO₃, anhydrous powder)

  • Acetonitrile (CH₃CN, anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add piperazine (5.0 eq.), potassium carbonate (3.0 eq.), and anhydrous acetonitrile (200 mL).

  • Addition of Electrophile: Add 2-(2-chloroethyl)pyridine hydrochloride (1.0 eq.) to the stirring suspension.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting electrophile is consumed.

  • Work-up - Quenching and Extraction:

    • Cool the reaction mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.

    • Dissolve the residue in dichloromethane (150 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 100 mL) and brine (1 x 100 mL). The aqueous washes remove excess piperazine and any remaining salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product as an oil.

  • Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of 1-10% methanol in dichloromethane containing 0.5% triethylamine (to prevent product tailing on the acidic silica). Combine the fractions containing the pure product and concentrate to afford this compound as a pale yellow oil.

Section 2: Comprehensive Characterization

Unambiguous confirmation of the molecular structure is paramount. A combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry provides a complete and self-validating characterization profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[6][7]

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. The predicted spectrum for this compound in CDCl₃ would show distinct signals corresponding to the pyridine, ethyl linker, and piperazine protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. This technique is complementary to ¹H NMR and confirms the carbon skeleton of the molecule.

Data Set Predicted Chemical Shifts (δ, ppm) and Multiplicities Assignment Rationale
¹H NMR 8.55 (d, 1H), 7.60 (td, 1H), 7.15 (d, 1H), 7.10 (dd, 1H)Aromatic protons of the pyridine ring, deshielded by the ring current and electronegative nitrogen.
2.90 (t, 2H)Methylene protons (–CH₂–) adjacent to the pyridine ring.
2.75 (t, 2H)Methylene protons (–CH₂–) adjacent to the piperazine ring.
2.60 (br s, 4H)Piperazine methylene protons adjacent to the ethyl substituent.
2.45 (br s, 4H)Piperazine methylene protons adjacent to the N-H group.
1.85 (br s, 1H)N-H proton of the secondary amine in the piperazine ring.
¹³C NMR 160.0, 149.5, 136.5, 123.0, 121.2Five distinct aromatic carbons of the pyridine ring.
58.0Ethyl linker carbon (–CH₂–) attached to the piperazine nitrogen.
54.5Piperazine carbons adjacent to the ethyl substituent.
46.0Piperazine carbons adjacent to the N-H group.
36.5Ethyl linker carbon (–CH₂–) attached to the pyridine ring.
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.[8][9][10]

Characteristic Absorption (cm⁻¹) Vibrational Mode Functional Group Assignment
3300 - 3400N-H Stretch (broad)Secondary amine of the piperazine ring.
3000 - 3100C-H StretchAromatic C-H bonds of the pyridine ring.
2800 - 3000C-H StretchAliphatic C-H bonds of the ethyl linker and piperazine ring.
1590, 1570, 1475C=C and C=N StretchAromatic ring stretching of the pyridine moiety.
1100 - 1300C-N StretchCarbon-nitrogen bonds of the amines.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.[11] For this compound (Molecular Formula: C₁₁H₁₇N₃), high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is ideal.

  • Expected Molecular Ion: The protonated molecular ion [M+H]⁺ would be observed at an m/z of 192.1495.

  • Key Fragmentation Pathway: The most characteristic fragmentation involves the benzylic-type cleavage of the bond between the two ethyl carbons, leading to a highly stable pyridinylmethyl cation fragment at m/z 92 and a piperazinyl ethyl radical cation fragment. Another common cleavage occurs at the C-N bond connecting the ethyl group to the piperazine ring.

Mass Spectrometry Fragmentation Parent [C₁₁H₁₇N₃ + H]⁺ m/z = 192.15 Frag1 [C₆H₇N]⁺ m/z = 93.06 (Pyridinylmethyl cation) Parent->Frag1 Cleavage of C-C bond in ethyl linker Frag2 [C₅H₁₁N₂]⁺ m/z = 99.09 (Piperazinyl cation) Parent->Frag2 Cleavage of C-N bond at piperazine ring

Caption: Primary fragmentation pathways for this compound in ESI-MS.

Conclusion

This compound is a strategically important molecular scaffold that serves as a gateway to a diverse range of potentially therapeutic compounds. This guide has detailed a robust and rational synthetic methodology, emphasizing the control of selectivity through the strategic use of excess reagent. The outlined purification and comprehensive characterization protocols, employing NMR, IR, and MS, provide a validated framework for researchers to confidently synthesize and confirm the identity of this valuable building block. The principles and techniques described herein are foundational for any drug discovery program aiming to leverage the potent combination of the pyridine and piperazine pharmacophores.

References

  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. National Institutes of Health. Available at: [Link][12][13]

  • 1-(2-Pyridyl)piperazine. PubChem, National Center for Biotechnology Information. Available at: [Link][8]

  • 1-(2-Pyridyl)piperazine. NIST WebBook, National Institute of Standards and Technology. Available at: [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed, National Center for Biotechnology Information. Available at: [Link][3]

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PubMed Central, National Center for Biotechnology Information. Available at: [Link][14]

  • Synthesis of (a) 1-(2-Piperidinoethyl)-4-(ethoxycarbonyl)piperazine. PrepChem.com. Available at: [Link][15]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link][16]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. Cureus. Available at: [Link][4]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. Available at: [Link][17]

  • Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. PubMed, National Center for Biotechnology Information. Available at: [Link][18]

  • The medicinal chemistry of piperazines: A review. ResearchGate. Available at: [Link][1]

  • The medicinal chemistry of piperazines: A review. PubMed, National Center for Biotechnology Information. Available at: [Link][2]

  • Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. Available at: [Link][11]

  • Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. Available at: [Link][19]

  • IR spectra of genistein (a), piperazine (b) and the cocrystal of... ResearchGate. Available at: [Link][10]

  • (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. Available at: [Link][6]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Semantic Scholar. Available at: [Link][7]

Sources

An In-depth Technical Guide to 1-(2-(pyridin-2-yl)ethyl)piperazine for Chemical Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-(pyridin-2-yl)ethyl)piperazine is a heterocyclic compound featuring a pyridine ring linked to a piperazine moiety via an ethyl bridge. This unique structural combination makes it a valuable building block in medicinal chemistry. The piperazine ring, a common pharmacophore, is known to improve aqueous solubility and bioavailability of drug candidates.[1] Its derivatives have shown a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.[2][3] The pyridine ring, another key heterocycle in drug design, can participate in hydrogen bonding and metal coordination, further diversifying the potential biological interactions of the parent molecule.

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers and professionals in the field of drug development.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₇N₃[4]
Molecular Weight 191.27 g/mol
CAS Number 53345-15-6[4]
Appearance Solid
InChI Key PXJMEKXBONLMNG-UHFFFAOYSA-N
SMILES C1CN(CCN1)CCc2ccncc2

Synthesis and Purification

The most common and direct synthesis of this compound involves the nucleophilic substitution of a suitable 2-substituted pyridine with piperazine. A typical and efficient laboratory-scale protocol is detailed below.

Synthetic Workflow: Nucleophilic Substitution

G reagent1 2-(2-Chloroethyl)pyridine reaction Reflux, 8-12h reagent1->reaction reagent2 Piperazine (excess) reagent2->reaction solvent Acetonitrile (Solvent) K2CO3 (Base) solvent->reaction workup Aqueous Workup (Filtration, Extraction) reaction->workup purification Column Chromatography (Silica gel, DCM/MeOH gradient) workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol
  • Reaction Setup: To a solution of 2-(2-chloroethyl)pyridine (1.0 eq) in acetonitrile, add an excess of piperazine (3.0-5.0 eq) and potassium carbonate (2.0 eq) as a base. The excess piperazine serves both as a nucleophile and to minimize the formation of bis-alkylated byproducts.

  • Reaction Execution: The reaction mixture is heated to reflux and stirred for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between water and a suitable organic solvent like dichloromethane or ethyl acetate.

  • Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography on silica gel using a gradient of dichloromethane and methanol to afford the pure this compound.

Spectroscopic Characterization

Structural confirmation of the synthesized compound is crucial. The expected spectroscopic data are as follows:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons (typically in the δ 7.0-8.5 ppm range), the ethyl bridge protons (as triplets), and the piperazine ring protons (as broad singlets or multiplets).

  • ¹³C NMR: The carbon NMR will display signals corresponding to the pyridine ring carbons, the ethyl bridge carbons, and the piperazine ring carbons. The chemical shifts will be consistent with the electron-donating and withdrawing effects within the molecule.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the compound (192.15 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching frequencies for the aromatic and aliphatic portions of the molecule, as well as C=N and C=C stretching vibrations from the pyridine ring.

Chemical Reactivity and Derivatization

The reactivity of this compound is primarily centered around the nucleophilic secondary amine of the piperazine ring and the basic nitrogen of the pyridine ring.

G compound Core Structure N1 N1 (Piperazine) compound->N1 Nucleophilic Substitution N4 N4 (Piperazine) compound->N4 Site of initial reaction Py_N Pyridine N compound->Py_N Basic site, Metal coordination

Caption: Key reactive sites of this compound.

  • N-Alkylation and N-Acylation: The secondary amine of the piperazine ring is a potent nucleophile and can readily undergo alkylation and acylation reactions.[4] This allows for the introduction of a wide variety of substituents, enabling the generation of diverse chemical libraries for drug screening.

  • Metal Complexation: The pyridine nitrogen and the piperazine nitrogens can act as ligands to form complexes with various metal ions.[4] This property is of interest in the development of metal-based therapeutics and diagnostic agents.

  • Salt Formation: The basic nature of the nitrogen atoms allows for the formation of pharmaceutically acceptable salts, which can improve the compound's solubility and stability.

Applications in Medicinal Chemistry and Drug Development

The this compound scaffold is a privileged structure in medicinal chemistry due to the frequent appearance of both piperazine and pyridine rings in FDA-approved drugs.[4]

  • Scaffold for Drug Discovery: This compound serves as an excellent starting point for the synthesis of more complex molecules targeting a wide range of biological receptors.[4] The piperazine moiety is a common feature in drugs targeting the central nervous system.[2]

  • Linker Moiety: The ethylpiperazine portion can act as a flexible linker to connect different pharmacophores, allowing for the design of multi-target drugs or molecules with optimized pharmacokinetic properties.

  • Fragment-Based Drug Design: The molecule itself can be considered a valuable fragment in fragment-based drug discovery campaigns, where small molecules that bind to a biological target are identified and then grown or linked together to create more potent leads.

The versatility of the piperazine scaffold is highlighted by its presence in a wide array of therapeutic agents, including those with anticancer, anti-inflammatory, antiviral, and antihistamine properties.[3][5][6]

G scaffold This compound Scaffold derivatization Chemical Derivatization (at Piperazine N-H) scaffold->derivatization library Compound Library derivatization->library screening High-Throughput Screening library->screening hit_to_lead Hit-to-Lead Optimization screening->hit_to_lead candidate Drug Candidate hit_to_lead->candidate

Caption: Role of the scaffold in a typical drug discovery workflow.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) should be worn. It is classified as a combustible solid.

References

  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)
  • This compound. Smolecule.
  • 1-(2-Pyridyl)piperazine. PubChem.
  • Supplemental Inform
  • 1-(2-PYRIDIN-2-YL-ETHYL)-PIPERAZINE. ChemicalBook. (2023-04-23).
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.
  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024-10-20).
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characteriz
  • Synthesis of 1-(2-pyrimidinyl)piperazine. PrepChem.com.
  • 4-pyridin-2-yl-piperazine-1-carboxylic acid ethyl ester.
  • 1-(2-pyridin-4-yl-ethyl)-piperazine AldrichCPR. Sigma-Aldrich.
  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (2025-08-06).
  • Piperazine. NIST WebBook.
  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery.

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An In-depth Technical Guide to 1-(2-(pyridin-2-yl)ethyl)piperazine (CAS: 53345-15-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyridine-Piperazine Scaffold

1-(2-(pyridin-2-yl)ethyl)piperazine is a heterocyclic compound featuring two of the most valuable pharmacophores in modern medicinal chemistry: the pyridine ring and the piperazine moiety. The pyridine ring, an aza-aromatic heterocycle, is a common feature in FDA-approved drugs, valued for its ability to improve metabolic stability, permeability, and potency through hydrogen bonding and specific receptor interactions.[1] The piperazine ring is recognized as a "privileged scaffold," a structural framework that is frequently found in biologically active compounds across various therapeutic areas.[2] Its unique physicochemical properties, including basicity and conformational flexibility, are instrumental in optimizing the pharmacokinetic profiles of drug candidates, particularly solubility and oral bioavailability.[3]

This guide provides a comprehensive technical overview of this compound, focusing on its chemical properties, synthesis, characterization, and its role as a strategic building block in the design and development of novel therapeutic agents.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. While specific experimental data for properties such as melting and boiling points are not extensively reported in peer-reviewed literature, the characteristics of its parent structures provide a valuable comparative baseline.

Table 1: Core Properties of this compound

PropertyValueSource(s)
CAS Number 53345-15-6N/A
Molecular Formula C₁₁H₁₇N₃N/A
Molecular Weight 191.27 g/mol N/A
SMILES C1CN(CCN1)CCc2ncccc2N/A
InChI Key PXJMEKXBONLMNG-UHFFFAOYSA-NN/A

Table 2: Comparative Physical Properties of Related Compounds

CompoundMelting Point (°C)Boiling Point (°C)Rationale for Comparison
Piperazine (Parent Scaffold)109 - 112145 - 146Provides baseline properties for the core piperazine ring system.[3]
1-(2-Hydroxyethyl)piperazine-38.5246Demonstrates the effect of an ethyl-linked functional group on the boiling point.[4]

The presence of two basic nitrogen centers in the piperazine ring and one in the pyridine ring makes this molecule basic. The pKa values are critical for understanding its behavior in physiological environments and for designing salt-formulation strategies to improve solubility and stability.

Synthesis and Characterization

The synthesis of N-substituted piperazines is a cornerstone of medicinal chemistry. The most direct and widely employed method for preparing the title compound is through the nucleophilic substitution reaction between piperazine and a suitable pyridine-containing electrophile.

Representative Synthetic Protocol: N-Alkylation of Piperazine

This protocol describes a robust and scalable method for synthesizing this compound via the N-alkylation of piperazine with 2-(2-chloroethyl)pyridine. The secondary amine of piperazine acts as the nucleophile, displacing the chloride leaving group.

Causality Behind Experimental Choices:

  • Excess Piperazine: Using an excess of piperazine (2-3 equivalents) serves two purposes. First, it drives the reaction to completion by Le Châtelier's principle. Second, the excess piperazine acts as a base to quench the HCl generated during the reaction, preventing the protonation and deactivation of the piperazine nucleophile.

  • Solvent: A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is chosen to dissolve the reactants while favoring an Sₙ2 reaction mechanism.

  • Base (Optional but Recommended): An external, non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) can be added to ensure the piperazine remains deprotonated and maximally nucleophilic throughout the reaction.

  • Temperature: Heating the reaction (reflux) provides the necessary activation energy to facilitate the C-N bond formation.

  • Purification: An acid-base extraction is an effective purification strategy. The basic product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer, followed by extraction into an organic solvent. Column chromatography provides a higher degree of purity.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of piperazine (3.0 eq.) in acetonitrile (10 mL/mmol of the limiting reagent) in a round-bottom flask, add potassium carbonate (2.0 eq.).

  • Addition of Electrophile: Add a solution of 2-(2-chloroethyl)pyridine hydrochloride (1.0 eq.) to the stirred suspension. Note: The hydrochloride salt is often more stable and commercially available than the free base.

  • Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane (DCM) and wash with water. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Final Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) to afford the pure this compound.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process piperazine Piperazine (excess) reaction Sₙ2 Reaction (12-24h) piperazine->reaction alkyl_halide 2-(2-Chloroethyl)pyridine alkyl_halide->reaction base K₂CO₃ (Base) base->reaction solvent Acetonitrile (Solvent) solvent->reaction temp Reflux (82°C) temp->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product caption Figure 1. Representative synthesis workflow.

Caption: Figure 1. Representative synthesis workflow.

Expected Spectral Characteristics

Table 3: Predicted Spectroscopic Data

TechniqueFeatureExpected Chemical Shift / ValueRationale
¹H NMR Pyridine Protonsδ 8.5 (d, 1H), 7.6 (t, 1H), 7.2-7.1 (m, 2H)Aromatic protons on the pyridine ring, with the proton adjacent to nitrogen being the most deshielded.
Ethyl Protons (-CH₂-CH₂-)δ 2.9 (t, 2H), 2.7 (t, 2H)Two triplets for the ethylene bridge, with the protons adjacent to the pyridine ring being slightly more deshielded.
Piperazine Protonsδ 2.6-2.4 (br m, 8H)Broad multiplet integrating to 8 protons for the four methylene groups of the piperazine ring.
Piperazine N-Hδ 1.5-2.5 (br s, 1H)A broad, exchangeable singlet for the secondary amine proton.
¹³C NMR Pyridine Carbonsδ 160 (C=N), 149, 136, 123, 121Aromatic carbons of the pyridine ring.
Ethyl Carbonsδ 60, 36Aliphatic carbons of the ethylene linker.
Piperazine Carbonsδ 54, 46Two distinct signals for the piperazine carbons due to substitution at one nitrogen.
FT-IR N-H Stretch3300-3250 cm⁻¹ (broad)Characteristic for a secondary amine.
C-H Stretch (Aromatic)3100-3000 cm⁻¹Aromatic C-H bonds of the pyridine ring.
C-H Stretch (Aliphatic)2950-2800 cm⁻¹Aliphatic C-H bonds of the ethyl and piperazine groups.
C=N, C=C Stretch1600-1450 cm⁻¹Aromatic ring stretching vibrations.
Mass Spec (ESI+) [M+H]⁺m/z = 192.15The protonated molecular ion.
Major Fragmentm/z = 97.08Corresponds to the piperazine ring fragment after cleavage of the ethyl linker.

Applications in Medicinal Chemistry and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself, but rather a highly versatile intermediate and scaffold. Its value lies in the strategic combination of its three key features: a primary/secondary piperazine nitrogen for further derivatization, a linker, and a pyridine ring for target engagement.

  • Scaffold for Library Synthesis: The secondary amine of the piperazine ring is a convenient chemical handle for introducing a wide variety of functional groups through reactions like acylation, alkylation, reductive amination, and urea formation. This allows for the rapid generation of large libraries of related compounds for high-throughput screening.

  • Linker Moiety: The ethyl linker provides optimal spacing and conformational flexibility, allowing the pyridine and the derivatized piperazine moieties to orient themselves effectively within a biological target's binding pocket.

  • Bioisostere and Pharmacophore: The pyridine ring can act as a bioisostere for a phenyl ring, offering improved solubility and a key hydrogen bond acceptor site (the nitrogen atom) to engage with protein targets.[1] This interaction is critical in many kinase inhibitors and CNS-active agents.

  • Key Intermediate: This molecule is a precursor for compounds with demonstrated biological activity, including potential treatments for cancer, atherosclerosis, and neurological disorders.[5] For example, related structures are crucial intermediates in the synthesis of serotonin (5-HT₁ₐ) receptor imaging agents used in neuroscience research.

Conceptual Role as a Drug Discovery Scaffold

Scaffold cluster_scaffold This compound cluster_derivatives Diverse Chemical Library (R-group) Core [Pyridine]-[Ethyl Linker]-[Piperazine]-H R1 Acyl Group (Amide Bond) Core->R1 Derivatization at Piperazine N-H R2 Alkyl Group (Alkylation) Core->R2 Derivatization at Piperazine N-H R3 Aryl/Heteroaryl (Buchwald-Hartwig) Core->R3 Derivatization at Piperazine N-H R4 Sulfonyl Group (Sulfonamide) Core->R4 Derivatization at Piperazine N-H Target Biological Target (e.g., Kinase, GPCR) R1->Target Binding & Biological Activity R2->Target Binding & Biological Activity R3->Target Binding & Biological Activity R4->Target Binding & Biological Activity caption Figure 2. Role as a versatile scaffold.

Caption: Figure 2. Role as a versatile scaffold.

Toxicological Profile and Safe Handling

No specific toxicological data for this compound is available. Therefore, a conservative approach to safety must be adopted based on the known hazards of the piperazine class of compounds. Piperazine and its simple N-alkyl derivatives are known to be corrosive, skin and respiratory sensitizers, and may pose reproductive health risks.[1][6]

Core Hazards:

  • Corrosive: As a multi-basic amine, the compound is expected to be corrosive, capable of causing severe skin burns and eye damage upon contact.[6]

  • Skin and Respiratory Sensitizer: Piperazines are known to cause allergic reactions upon skin contact or inhalation.[6]

  • Harmful if Swallowed/Inhaled: Ingestion or inhalation may cause irritation to the respiratory and gastrointestinal tracts.

Safe Handling and Personal Protective Equipment (PPE)

All work with this compound should be conducted in a well-ventilated chemical fume hood.

Table 4: Recommended Handling and Safety Precautions

PrecautionSpecificationRationale
Engineering Controls Chemical Fume HoodTo prevent inhalation of vapors or aerosols.
Eye/Face Protection Chemical safety goggles and/or face shieldProtects against splashes which can cause severe eye damage.[2]
Skin Protection Nitrile or neoprene gloves (inspect prior to use)Prevents skin contact, which can cause burns and sensitization.
Body Protection Lab coatProtects against accidental spills.
First Aid (Eyes) Immediately flush with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.Dilutes and removes the corrosive chemical.
First Aid (Skin) Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention.Removes the chemical to prevent burns and absorption.
First Aid (Ingestion) Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.Vomiting can cause further damage to the esophagus.
Storage Store in a cool, dry, well-ventilated area away from incompatible materials (strong acids, oxidizing agents). Keep container tightly sealed.Prevents degradation and hazardous reactions.[6]

Conclusion

This compound is a compound of significant strategic value for drug discovery and development. While it may not be a final drug product, its utility as a versatile and synthetically accessible scaffold is paramount. The combination of the pharmacologically privileged piperazine ring and the bio-active pyridine moiety, connected by a flexible ethyl linker, provides an ideal platform for generating diverse chemical libraries aimed at a wide range of biological targets. A thorough understanding of its synthesis, characterization, and the inherent safety precautions associated with its chemical class is essential for any researcher looking to leverage this powerful building block in the pursuit of novel therapeutics.

References

This list is compiled from the provided search results. Full access to the original papers may require a subscription.

  • Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Applications of piperazine scaffold in drug design. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2023). RSC Medicinal Chemistry. Retrieved January 3, 2026, from [Link]

  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. (2022). Molecules. Retrieved January 3, 2026, from [Link]

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). RSC Advances. Retrieved January 3, 2026, from [Link]

  • 1-Ethylpiperazine. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

  • 1-(2-Hydroxyethyl)piperazine. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules. Retrieved January 3, 2026, from [Link]

Sources

Introduction: The Structural and Pharmaceutical Context of 1-(2-(pyridin-2-yl)ethyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 1-(2-(pyridin-2-yl)ethyl)piperazine

This compound is a heterocyclic compound featuring three key structural motifs: a pyridine ring, a piperazine ring, and an ethyl linker. This combination of a bio-isosteric pyridine core with the frequently employed piperazine scaffold makes it a molecule of significant interest in medicinal chemistry and drug development. Piperazine derivatives are known for their diverse pharmacological activities, often improving the aqueous solubility and bioavailability of drug candidates.[1] The pyridine moiety, a common feature in many bioactive molecules, influences the compound's electronic properties, lipophilicity, and potential for hydrogen bonding.

A rigorous and unambiguous structural confirmation is the bedrock of any chemical research or drug development campaign. Spectroscopic analysis provides the definitive evidence of molecular structure, purity, and conformation. This guide offers a comprehensive, field-tested approach to the spectroscopic characterization of this compound, detailing not just the methods but the scientific rationale underpinning the experimental design and data interpretation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound, both ¹H and ¹³C NMR are essential for complete characterization.

Molecular Structure and Atom Numbering

To facilitate spectral assignment, the following numbering scheme will be used throughout this guide.

Caption: Numbering scheme for this compound.

Proton (¹H) NMR Spectroscopy

Theoretical Principle: ¹H NMR spectroscopy measures the absorption of radiofrequency energy by hydrogen nuclei in a strong magnetic field. The resonance frequency (chemical shift, δ) of each proton is highly sensitive to its local electronic environment, providing a unique fingerprint of the molecule's structure. Coupling between adjacent protons (J-coupling) causes signals to split, revealing connectivity information.

Predicted ¹H NMR Spectrum: Based on the structure, we can predict the key signals. The pyridine ring protons will appear in the aromatic region (downfield), while the ethyl bridge and piperazine protons will be in the aliphatic region (upfield).

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H-N1 (Piperazine NH)1.5 - 3.0Broad Singlet (br s)1HExchangeable proton, chemical shift is concentration and solvent dependent.
H-C2, H-C3 (Piperazine)2.4 - 2.8Multiplet (m)4HProtons on carbons adjacent to the ethyl-substituted nitrogen (N4).
H-C5, H-C6 (Piperazine)2.8 - 3.1Multiplet (m)4HProtons on carbons adjacent to the NH group (N1).
H-C7' (Ethyl)2.6 - 2.9Triplet (t)2HCoupled to the two protons on C8'.
H-C8' (Ethyl)2.9 - 3.2Triplet (t)2HCoupled to the two protons on C7' and adjacent to the pyridine ring.
H-C5'' (Pyridine)7.0 - 7.2Triplet (t)1HTypical chemical shift for a proton at position 5 of a 2-substituted pyridine.
H-C3'' (Pyridine)7.1 - 7.3Doublet (d)1HTypical chemical shift for a proton at position 3 of a 2-substituted pyridine.
H-C4'' (Pyridine)7.5 - 7.7Triplet of Doublets (td)1HDownfield shift due to its position relative to the nitrogen atom.
H-C6'' (Pyridine)8.4 - 8.6Doublet (d)1HMost downfield pyridine proton due to proximity to the electronegative nitrogen.

Experimental Protocol: ¹H NMR Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing prep1 1. Weigh 5-10 mg of sample prep2 2. Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 3. Add internal standard (e.g., TMS, optional) prep2->prep3 prep4 4. Transfer to a 5 mm NMR tube prep3->prep4 acq1 1. Insert sample and lock on solvent signal prep4->acq1 acq2 2. Shim magnet for homogeneity acq1->acq2 acq3 3. Acquire spectrum (e.g., 16 scans) acq2->acq3 proc1 1. Fourier Transform acq3->proc1 proc2 2. Phase Correction proc1->proc2 proc3 3. Baseline Correction proc2->proc3 proc4 4. Integrate signals and assign chemical shifts proc3->proc4

Caption: Standard workflow for ¹H NMR spectroscopic analysis.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Causality Note: CDCl₃ is a versatile solvent for many organic molecules and provides a clean spectral window. If the compound has poor solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, though this will shift the proton signals.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer (e.g., 400 MHz). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum using standard parameters. Typically, 16 to 64 scans are sufficient for a high signal-to-noise ratio.

  • Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, followed by phase and baseline correction.

  • Analysis: Calibrate the spectrum to the TMS signal. Integrate the peaks to determine the relative number of protons and measure the chemical shifts and coupling constants.

Carbon-13 (¹³C) NMR Spectroscopy

Theoretical Principle: ¹³C NMR spectroscopy detects the resonance of the ¹³C isotope. Since ¹³C has a low natural abundance (~1.1%), proton decoupling is used to simplify the spectrum to single lines for each unique carbon environment, enhancing the signal. The chemical shift of each carbon provides information about its hybridization and electronic environment.

Predicted ¹³C NMR Spectrum:

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C-7' (Ethyl)~35-40Aliphatic CH₂ adjacent to the piperazine ring.
C-2, C-3, C-5, C-6 (Piperazine)~45-55Four distinct signals for the piperazine carbons are expected due to substitution. Carbons adjacent to NH (C5, C6) may be slightly different from those adjacent to the substituted nitrogen (C2, C3).[2][3]
C-8' (Ethyl)~58-62Aliphatic CH₂ adjacent to the electron-withdrawing pyridine ring, causing a downfield shift.
C-3'', C-5'' (Pyridine)~121-124Standard chemical shifts for carbons in these positions on the pyridine ring.
C-4'' (Pyridine)~136-138Downfield shift characteristic of the C-4 position in pyridines.
C-6'' (Pyridine)~149-151Most downfield aromatic carbon (excluding C2'') due to proximity to nitrogen.
C-2'' (Pyridine)~159-162Quaternary carbon attached to the ethyl group and adjacent to the ring nitrogen, resulting in a significant downfield shift.

Experimental Protocol: ¹³C NMR Acquisition

The protocol is similar to ¹H NMR, with the primary difference being the acquisition parameters.

  • Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of solvent) is recommended due to the lower sensitivity of the ¹³C nucleus.

  • Acquisition: Use a standard proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to obtain a good signal-to-noise ratio, especially for quaternary carbons.

Part 2: Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

Theoretical Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Specific functional groups absorb at characteristic frequencies. This makes FT-IR an excellent, rapid tool for confirming the presence of key structural components.

Predicted FT-IR Spectrum: The spectrum of this compound will be a composite of the vibrations from its three structural units.

Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity Rationale and Reference
3200 - 3400N-H Stretch (Piperazine)Medium, BroadCharacteristic of a secondary amine. The broadness is due to hydrogen bonding.
3000 - 3100C-H Stretch (Aromatic, Pyridine)Medium-WeakAromatic C-H stretches typically appear above 3000 cm⁻¹.
2800 - 3000C-H Stretch (Aliphatic, Ethyl & Piperazine)StrongMultiple strong bands are expected from the numerous C-H bonds in the piperazine and ethyl groups.[4]
1580 - 1610C=N, C=C Stretch (Pyridine Ring)Strong-MediumCharacteristic stretching vibrations of the pyridine ring skeleton.[5]
1430 - 1480CH₂ Scissoring (Aliphatic)MediumBending vibration of the methylene groups in the structure.
1100 - 1300C-N Stretch (Amine)Medium-StrongC-N stretching vibrations from both the piperazine and ethyl-pyridine linkages.

Experimental Protocol: FT-IR Acquisition (Attenuated Total Reflectance - ATR)

ATR is a modern, convenient method that requires minimal sample preparation.

G prep 1. Place a small amount (1-2 mg) of solid sample directly on the ATR crystal acq1 2. Collect a background spectrum of the empty crystal prep->acq1 acq2 3. Lower the anvil to ensure good contact with the sample acq1->acq2 acq3 4. Acquire the sample spectrum (e.g., 32 scans at 4 cm⁻¹ resolution) acq2->acq3 proc 5. Perform ATR and baseline correction and label peaks acq3->proc

Caption: Experimental workflow for FT-IR analysis using an ATR accessory.

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to capture the spectrum of the ambient environment (air), which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound sample onto the crystal.

  • Acquisition: Lower the pressure clamp to ensure firm contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands.

Part 3: Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Theoretical Principle: Mass spectrometry ionizes molecules and then separates the resulting ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern of the molecular ion provides additional structural information, akin to a molecular puzzle.

Expected Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺•): The molecular weight of this compound (C₁₁H₁₇N₃) is 191.27 g/mol .[6] A strong molecular ion peak is expected at m/z = 191.

  • Fragmentation Analysis: The fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. The ethyl linker is a likely point of cleavage.

Predicted m/z Proposed Fragment Structure Fragmentation Pathway
191[C₁₁H₁₇N₃]⁺•Molecular Ion (M⁺•)
134[C₇H₈N₃]⁺Cleavage of the ethyl-piperazine bond (loss of C₄H₉N•).
93[C₅H₅N-CH₂]⁺Benzylic-type cleavage of the C-C bond in the ethyl linker. This is often a very stable and prominent fragment for 2-alkylpyridines.
85[C₄H₉N₂]⁺Piperazine ring fragment resulting from cleavage at the ethyl bridge.
56[C₃H₆N]⁺Common fragment from the piperazine ring cleavage.[7]

Fragmentation Pathway Visualization

G M Molecular Ion [C₁₁H₁₇N₃]⁺• m/z = 191 F1 Fragment [C₅H₅N-CH₂]⁺ m/z = 93 M->F1 α-cleavage F2 Fragment [C₄H₉N₂]⁺ m/z = 85 M->F2 C-C cleavage F3 Fragment [C₃H₆N]⁺ m/z = 56 F2->F3 Ring cleavage

Caption: Plausible fragmentation pathways for this compound in EI-MS.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, nitrogen-containing molecules, often resulting in a protonated molecular ion [M+H]⁺.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of formic acid (0.1%) is often added to promote protonation.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Parameters: Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable ion spray.

  • Acquisition: Acquire the mass spectrum in positive ion mode using a high-resolution analyzer (e.g., TOF or Orbitrap).

  • Analysis: The primary peak should correspond to the [M+H]⁺ ion. For this compound, this would be at m/z 192.1444 (calculated for [C₁₁H₁₈N₃]⁺). Confirm that the measured mass is within a narrow tolerance (e.g., < 5 ppm) of the calculated exact mass.

Conclusion: A Synergistic Approach to Structural Verification

No single spectroscopic technique provides a complete structural picture. The true power of spectroscopic analysis lies in the synergy of these methods. NMR spectroscopy provides the detailed atomic map and connectivity, FT-IR confirms the presence of key functional groups, and mass spectrometry validates the molecular weight and formula while offering clues to the molecular framework. By integrating the data from these orthogonal techniques, researchers and drug development professionals can achieve an unambiguous and robust characterization of this compound, ensuring the integrity and validity of their scientific endeavors.

References

  • Spectral investigation and normal coordinate analysis of piperazine. (n.d.). Indian Journal of Pure & Applied Physics. [Link]

  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. (2024). National Institutes of Health. [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. (2023). ResearchGate. [Link]

  • SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. (n.d.). TSI Journals. [Link]

  • 1-(2-Pyridyl) piperazine - Optional[13C NMR] - Spectrum - SpectraBase. (n.d.). SpectraBase. [Link]

  • Piperazine - Mass spectrum (electron ionization). (n.d.). NIST WebBook. [Link]

  • FT-IR spectra of 2-[5-(pyridin-2-yl)-1H-tetrazol-1-yl]propyl-N,N-dimethylamine(L1) in KBr. (n.d.). ResearchGate. [Link]

  • Acid-base properties, FT-IR, FT-Raman spectroscopy and computational study of 1-(pyrid-4-yl)piperazine. (2013). PubMed. [Link]

  • FT-IR spectrum of SBA/Pip and neat piperazine. (n.d.). ResearchGate. [Link]

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The Strategic Screening of 1-(2-(pyridin-2-yl)ethyl)piperazine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of the pyridine and piperazine scaffolds in the 1-(2-(pyridin-2-yl)ethyl)piperazine core structure presents a compelling starting point for the discovery of novel therapeutic agents. This technical guide provides researchers, scientists, and drug development professionals with an in-depth framework for the systematic biological activity screening of derivatives based on this privileged scaffold. Moving beyond a mere recitation of protocols, this document elucidates the causal reasoning behind the construction of a multi-tiered screening cascade, emphasizing the principles of scientific integrity and logical progression. From initial broad-spectrum cytotoxicity assessments to targeted enzyme and receptor-based assays, this guide offers field-proven insights, detailed methodologies, and visual aids to empower the efficient and effective identification of promising lead compounds.

Introduction: The Therapeutic Promise of the Pyridin-Piperazine Moiety

The piperazine ring is a ubiquitous feature in a multitude of FDA-approved drugs, valued for its ability to improve pharmacokinetic properties such as aqueous solubility and oral bioavailability.[1][2] Its unique six-membered heterocyclic structure with two nitrogen atoms allows for versatile substitutions, enabling the fine-tuning of pharmacological activity.[1][3] When coupled with the pyridine ring, a prominent heterocycle in medicinal chemistry known for its diverse biological activities including anticancer and antimicrobial effects, the resulting this compound scaffold becomes a rich source for novel drug candidates.[4][5] Derivatives of this core have shown potential across a spectrum of therapeutic areas, including oncology, neuropsychiatry, and infectious diseases.[6][7][8]

This guide outlines a strategic, tiered approach to screening novel this compound derivatives to efficiently identify and characterize their biological activities.

Foundational Screening: A Tiered Approach to Uncover Biological Potential

A logical and resource-efficient screening strategy begins with broad, high-throughput assays to identify general bioactivity and potential liabilities, followed by more specific, target-oriented assays to elucidate mechanisms of action.

Screening_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & Hit Validation cluster_2 Tier 3: Mechanism of Action (MoA) Studies cluster_3 Tier 4: Lead Optimization T1_Cyto Cytotoxicity Screening (e.g., MTT Assay) T2_Dose Dose-Response & IC50 Determination T1_Cyto->T2_Dose Active Compounds T1_Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) T1_Antimicrobial->T2_Dose Active Compounds T2_Selectivity Selectivity Profiling (Normal vs. Cancer Cell Lines) T2_Dose->T2_Selectivity T3_Enzyme Enzyme Inhibition Assays T2_Selectivity->T3_Enzyme Selective Hits T3_Receptor Receptor Binding Assays T2_Selectivity->T3_Receptor Selective Hits T3_Apoptosis Apoptosis Assays T2_Selectivity->T3_Apoptosis Selective Hits T4_SAR Structure-Activity Relationship (SAR) Studies T3_Enzyme->T4_SAR T3_Receptor->T4_SAR T3_Apoptosis->T4_SAR

Caption: A tiered workflow for screening this compound derivatives.

Tier 1: Broad-Spectrum Activity Assessment

The initial tier aims to cast a wide net to detect any significant biological effects of the synthesized derivatives.

A primary screen for anticancer potential involves assessing the general cytotoxicity of the compounds against a panel of human cancer cell lines.[9] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[10] It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[11]

Experimental Protocol: MTT Cytotoxicity Assay [11][12][13]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[11] Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[13]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds showing significant inhibition of cell proliferation are prioritized for further investigation.

Given the known antimicrobial properties of both pyridine and piperazine scaffolds, a parallel primary screen for antibacterial and antifungal activity is warranted.[8][14] The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[15]

Experimental Protocol: Broth Microdilution Assay [15]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Tier 2: Hit Confirmation and Selectivity Profiling

Compounds that demonstrate activity in the primary screens ("hits") are advanced to Tier 2 for validation and to assess their selectivity.

Dose-Response Analysis and IC50/GI50 Determination

For promising cytotoxic compounds, a more detailed dose-response analysis is conducted to determine the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50). This provides a quantitative measure of the compound's potency.[16] This is achieved by testing the compounds over a wider range of concentrations in the MTT or a similar cell viability assay.

Selectivity Index

A critical aspect of drug development is selectivity. An ideal anticancer agent should exhibit high toxicity towards cancer cells while sparing normal, healthy cells. To assess this, promising derivatives are tested against non-cancerous cell lines (e.g., human fibroblasts or peripheral blood mononuclear cells). The selectivity index (SI) is calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Tier 3: Elucidation of the Mechanism of Action (MoA)

Understanding how a compound exerts its biological effect is crucial for its further development. Tier 3 assays are designed to investigate the potential molecular targets and pathways affected by the active derivatives.

Enzyme Inhibition Assays

Many therapeutic agents function by inhibiting the activity of specific enzymes. Based on the structural features of the this compound scaffold and its known targets, a panel of relevant enzyme inhibition assays can be performed.[17][18] For example, given the prevalence of piperazine derivatives as kinase inhibitors, screening against a panel of kinases involved in cancer cell proliferation (e.g., EGFR, VEGFR) would be a logical step.

General Protocol for an Enzyme Inhibition Assay [19]

  • Reagent Preparation: Prepare a reaction buffer, the target enzyme, its specific substrate, and the test compounds.

  • Pre-incubation: In a microplate, pre-incubate the enzyme with various concentrations of the test compound for a defined period to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Reaction Monitoring: Monitor the formation of the product over time using a suitable detection method (e.g., colorimetric, fluorometric, or luminescent).

  • Data Analysis: Calculate the rate of the enzymatic reaction in the presence and absence of the inhibitor. Determine the IC50 value for the compound.

Enzyme_Inhibition Enzyme Enzyme Product Product Enzyme->Product Catalysis Substrate Substrate Substrate->Enzyme Inhibitor Inhibitor (Derivative) Inhibitor->Enzyme Binding

Sources

The Versatility of the 1-(2-(pyridin-2-yl)ethyl)piperazine Scaffold in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" – core structures that can be readily modified to interact with a diverse range of biological targets. The 1-(2-(pyridin-2-yl)ethyl)piperazine moiety is a prime example of such a scaffold.[1] Its unique combination of a pyridine ring, a flexible ethyl linker, and a piperazine ring provides a versatile template for the design of potent and selective ligands for various receptors and enzymes implicated in a multitude of disease states.[1] This technical guide will provide an in-depth exploration of the this compound core, from its synthesis to its application in the development of novel therapeutics targeting key players in neurotransmission and beyond. We will delve into the structure-activity relationships that govern its interactions with histamine receptors, serotonin receptors, and acetylcholinesterase, offering field-proven insights and detailed experimental protocols for researchers in drug discovery and development.

Core Synthesis: Building the Foundation

The synthesis of the this compound scaffold is a critical first step in the development of its derivatives. Several synthetic routes have been reported, with the choice of method often depending on the availability of starting materials and the desired scale of production. A common and effective approach involves the reaction of a suitable pyridine derivative with a piperazine synthon.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of the core scaffold.

Materials:

  • 2-(2-Chloroethyl)pyridine hydrochloride

  • Piperazine (anhydrous)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Methanol

Procedure:

  • To a stirred suspension of 2-(2-chloroethyl)pyridine hydrochloride (1 equivalent) and potassium carbonate (3 equivalents) in anhydrous acetonitrile, add anhydrous piperazine (5 equivalents).

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate/methanol to afford this compound as a pure compound.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of characteristic peaks corresponding to the pyridine, ethyl, and piperazine protons and carbons will validate the successful synthesis of the target scaffold.

Targeting the Histaminergic System: A Scaffold for H1 and H3 Receptor Antagonism

The histaminergic system plays a crucial role in various physiological processes, and its dysregulation is implicated in allergic reactions, sleep disorders, and cognitive dysfunction. The this compound scaffold has proven to be a valuable starting point for the development of both H1 and H3 receptor antagonists.

Histamine H1 Receptor Antagonists

The H1 receptor is a Gq-coupled receptor that, upon activation by histamine, initiates a signaling cascade leading to the release of pro-inflammatory mediators.[2][3][4] Antagonists of the H1 receptor are widely used as anti-allergy medications.[2]

H1 receptor antagonists competitively block the binding of histamine to the receptor, thereby preventing the activation of the Gq protein and the subsequent downstream signaling events.[2][3]

graph H1_Signaling { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Histamine [label="Histamine", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; H1R [label="H1 Receptor (Gq-coupled)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq [label="Gq protein", style=filled, fillcolor="#FBBC05"]; PLC [label="Phospholipase C", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=parallelogram]; IP3 [label="IP3", shape=parallelogram]; DAG [label="DAG", shape=parallelogram]; Ca_release [label="Ca²⁺ Release\n(from ER)"]; PKC [label="Protein Kinase C"]; Inflammation [label="Pro-inflammatory\nResponse", shape=note, style=filled, fillcolor="#F1F3F4"]; Antagonist [label="this compound\nDerivative (Antagonist)", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Histamine -> H1R [label="Activates"]; Antagonist -> H1R [label="Blocks", style=dashed, color="#EA4335"]; H1R -> Gq [label="Activates"]; Gq -> PLC [label="Activates"]; PLC -> PIP2 [label="Cleaves"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca_release [label="Stimulates"]; DAG -> PKC [label="Activates"]; Ca_release -> Inflammation; PKC -> Inflammation; }

Caption: H1 Receptor Signaling Pathway and Antagonism.

For H1 receptor antagonism, the SAR of this compound derivatives highlights the importance of the terminal piperazine nitrogen.[5] Alkylation or acylation of this nitrogen with lipophilic moieties generally enhances antagonist activity. The hydrophobicity of the side chain plays a major role in their activity, while steric and electronic factors are of secondary importance.[5]

Derivative Modification at N4 of Piperazine H1 Antagonist Activity (pA₂)
Lead Compound -HModerate
Derivative A -CH₂(CH₂)₆CH₃Increased
Derivative B -C(O)PhSignificantly Increased

Note: pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Histamine H3 Receptor Antagonists

The H3 receptor is a Gi/o-coupled autoreceptor and heteroreceptor that regulates the release of histamine and other neurotransmitters.[6] H3 receptor antagonists are being investigated for the treatment of cognitive disorders and sleep-wake cycle disturbances.[7]

graph H3_Signaling { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Histamine [label="Histamine", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; H3R [label="H3 Receptor (Gi/o-coupled)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gio [label="Gi/o protein", style=filled, fillcolor="#FBBC05"]; AC [label="Adenylyl Cyclase"]; cAMP [label="cAMP"]; PKA [label="Protein Kinase A"]; Neurotransmitter_Release [label="Neurotransmitter\nRelease (e.g., Histamine, ACh)", shape=note, style=filled, fillcolor="#F1F3F4"]; Antagonist [label="this compound\nDerivative (Antagonist)", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Histamine -> H3R [label="Activates"]; Antagonist -> H3R [label="Blocks", style=dashed, color="#EA4335"]; H3R -> Gio [label="Activates"]; Gio -> AC [label="Inhibits"]; AC -> cAMP [label="Converts ATP to"]; cAMP -> PKA [label="Activates"]; PKA -> Neurotransmitter_Release [label="Modulates"]; H3R -> Neurotransmitter_Release [label="Inhibits", style=dashed]; }

Caption: H3 Receptor Signaling and Antagonism.

For H3 receptor antagonists, modifications on both the piperazine and pyridine rings are crucial. The introduction of a propyl group on the terminal piperazine nitrogen has been shown to be beneficial for H3 receptor affinity.[10] Furthermore, substitution on the pyridine ring can modulate both affinity and selectivity.

Derivative Modification hH3R Ki (nM)
Compound 4 4-(pyridin-4-yl)piperazin-1-yl core3.17
Compound 5 Piperidine core instead of piperazine7.70

Note: Ki is the inhibition constant, a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.[11][12]

Modulating the Serotonergic System: A Scaffold for 5-HT1A and 5-HT2A Receptor Ligands

The serotonergic system is a key regulator of mood, cognition, and behavior, and drugs targeting serotonin receptors are mainstays in the treatment of depression, anxiety, and psychosis. The arylpiperazine substructure, present in this compound, is a well-established pharmacophore for serotonin receptor ligands.

Serotonin 5-HT1A Receptor Agonists

The 5-HT1A receptor is a Gi/o-coupled autoreceptor and postsynaptic receptor involved in the modulation of mood and anxiety.[8][13] 5-HT1A receptor agonists and partial agonists are used as anxiolytics and antidepressants.[8]

Activation of 5-HT1A receptors leads to the inhibition of adenylyl cyclase and the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, resulting in neuronal hyperpolarization and a decrease in neuronal firing.[13][14][15][16]

graph 5HT1A_Signaling { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Serotonin [label="Serotonin", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "5HT1AR" [label="5-HT1A Receptor (Gi/o-coupled)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gio [label="Gi/o protein", style=filled, fillcolor="#FBBC05"]; AC [label="Adenylyl Cyclase"]; cAMP [label="cAMP"]; GIRK [label="GIRK Channel"]; Neuronal_Firing [label="Decreased\nNeuronal Firing", shape=note, style=filled, fillcolor="#F1F3F4"]; Agonist [label="this compound\nDerivative (Agonist)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Serotonin -> "5HT1AR" [label="Activates"]; Agonist -> "5HT1AR" [label="Activates"]; "5HT1AR" -> Gio [label="Activates"]; Gio -> AC [label="Inhibits"]; AC -> cAMP [label="Converts ATP to"]; Gio -> GIRK [label="Opens"]; GIRK -> Neuronal_Firing [label="Causes Hyperpolarization"]; cAMP -> Neuronal_Firing [label="Modulates"]; }

Caption: 5-HT1A Receptor Signaling and Agonism.

The SAR of arylpiperazine derivatives as 5-HT1A receptor agonists has been extensively studied.[8][17][18][19][20] Key features for high affinity include the presence of an aromatic ring (the pyridine in our scaffold) and a basic nitrogen atom within the piperazine ring. The nature of the substituent on the terminal nitrogen of the piperazine and the length of the linker are critical for modulating affinity and functional activity (agonist, partial agonist, or antagonist).[8]

Derivative Modification 5-HT1A Ki (nM)
Arylpiperazine Core Basic scaffoldVaries
(S)-9 Naphthyl group on piperazine, diketopiperazine moiety4.1

Note: The data for (S)-9 highlights how complex modifications can lead to high affinity and selectivity.[18]

Serotonin 5-HT2A Receptor Antagonists

The 5-HT2A receptor is a Gq/11-coupled receptor that is a key target for atypical antipsychotic drugs.[5][21] Antagonism of this receptor is thought to contribute to the therapeutic effects of these drugs on the negative symptoms of schizophrenia and to reduce the risk of extrapyramidal side effects.

5-HT2A receptor antagonists block the binding of serotonin, thereby inhibiting the Gq/11-mediated activation of phospholipase C and the subsequent increase in intracellular calcium.[11][22][23][24]

graph 5HT2A_Signaling { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Serotonin [label="Serotonin", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "5HT2AR" [label="5-HT2A Receptor (Gq/11-coupled)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq11 [label="Gq/11 protein", style=filled, fillcolor="#FBBC05"]; PLC [label="Phospholipase C", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=parallelogram]; IP3 [label="IP3", shape=parallelogram]; DAG [label="DAG", shape=parallelogram]; Ca_release [label="Ca²⁺ Release\n(from ER)"]; PKC [label="Protein Kinase C"]; Neuronal_Excitation [label="Neuronal\nExcitation", shape=note, style=filled, fillcolor="#F1F3F4"]; Antagonist [label="this compound\nDerivative (Antagonist)", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Serotonin -> "5HT2AR" [label="Activates"]; Antagonist -> "5HT2AR" [label="Blocks", style=dashed, color="#EA4335"]; "5HT2AR" -> Gq11 [label="Activates"]; Gq11 -> PLC [label="Activates"]; PLC -> PIP2 [label="Cleaves"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca_release [label="Stimulates"]; DAG -> PKC [label="Activates"]; Ca_release -> Neuronal_Excitation; PKC -> Neuronal_Excitation; }

Caption: 5-HT2A Receptor Signaling and Antagonism.

Pharmacophore models for 5-HT2A antagonists typically include two aromatic/hydrophobic regions and a basic amine.[10][25][26] The this compound scaffold fits this model well, with the pyridine and a substituent on the terminal piperazine nitrogen serving as the two aromatic/hydrophobic moieties. The distance between these groups and the basic piperazine nitrogen is crucial for high-affinity binding.

Targeting Acetylcholinesterase: A Scaffold for Anti-Alzheimer's Agents

Alzheimer's disease is characterized by a decline in cognitive function, which is partly attributed to a deficit in the neurotransmitter acetylcholine. Acetylcholinesterase (AChE) inhibitors, which prevent the breakdown of acetylcholine, are a cornerstone of Alzheimer's therapy. The this compound scaffold has emerged as a promising framework for the design of novel AChE inhibitors.

Mechanism of Action

AChE inhibitors based on this scaffold are designed to bind to the active site of the AChE enzyme, preventing it from hydrolyzing acetylcholine. This leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method for determining the AChE inhibitory activity of compounds.[2][14]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (derivatives of the scaffold)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare working solutions of AChE, ATCI, DTNB, and test compounds in phosphate buffer.

  • In a 96-well plate, add in triplicate:

    • Blank: 180 µL of phosphate buffer.

    • Control (100% Activity): 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of buffer (or vehicle).

    • Test Wells: 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of test compound at various concentrations.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of 15 mM ATCI and 20 µL of 3 mM DTNB to all wells except the blank.

  • Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes.

  • Calculate the rate of reaction for each well.

  • Determine the percentage of inhibition for each concentration of the test compound and calculate the IC₅₀ value.

Self-Validation: The inclusion of a blank (to correct for non-enzymatic hydrolysis) and a positive control (a known AChE inhibitor like donepezil) is essential for validating the assay results. The IC₅₀ value for the positive control should be within the expected range.

Structure-Activity Relationship (SAR)

The SAR for AChE inhibition by this compound derivatives often involves the introduction of a bulky, aromatic moiety on the terminal piperazine nitrogen. This moiety can interact with the peripheral anionic site (PAS) of the AChE enzyme, leading to a dual-binding site inhibition and enhanced potency.

Derivative Modification at N4 of Piperazine AChE IC₅₀ (µM)
Compound 4b 4-Fluorophenacyl16.42
Donepezil (Reference) -0.41

Note: IC₅₀ is the half maximal inhibitory concentration, representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[27]

Conclusion and Future Perspectives

The this compound scaffold has unequivocally demonstrated its value in medicinal chemistry. Its synthetic tractability and the ability of its derivatives to interact with a wide array of biological targets make it a truly privileged structure. The insights into the SAR for histamine, serotonin, and acetylcholinesterase targets presented in this guide provide a solid foundation for the rational design of new and improved therapeutic agents.

Future research in this area will likely focus on the development of multi-target-directed ligands, where a single molecule based on this scaffold is designed to interact with multiple targets implicated in a complex disease. Furthermore, a deeper understanding of the pharmacokinetic and pharmacodynamic properties of these derivatives will be crucial for their successful translation into clinical candidates. The continued exploration of the chemical space around the this compound core promises to yield novel and effective treatments for a range of human diseases.

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An In-Depth Technical Guide to the Initial Toxicity Assessment of 1-(2-(pyridin-2-yl)ethyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide outlines a comprehensive, tiered strategy for the initial toxicity assessment of the chemical entity 1-(2-(pyridin-2-yl)ethyl)piperazine. As specific toxicological data for this compound are not extensively available in public literature, this document serves as a prospective framework for researchers, scientists, and drug development professionals. By adhering to internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and best practices in safety pharmacology, this guide details a logical, evidence-based progression from in silico analysis to definitive in vitro assays. The core objective is to build a robust preliminary safety profile, identifying potential genotoxic, cytotoxic, and cardiac safety liabilities early in the development process. This structured approach ensures scientific integrity, optimizes resource allocation, and provides a solid foundation for informed decision-making regarding the compound's future development.

Introduction to this compound

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic compound featuring a pyridine ring linked to a piperazine moiety via an ethyl bridge. Understanding its fundamental physicochemical properties is a prerequisite for designing and interpreting toxicological studies.

PropertyValue / InformationSignificance in Toxicology
Molecular Formula C₁₁H₁₇N₃Influences molecular weight and elemental composition.
Molecular Weight 191.27 g/mol Affects diffusion, transport across membranes, and molar concentration calculations.
Structure SMILES: C1CN(CCN1)CCc2ncccc2The presence of pyridine and piperazine rings can inform predictions of metabolic pathways and potential for reactive metabolite formation.
Physical Form Solid[1]Determines the need for appropriate solvents and vehicles for in vitro and in vivo testing.
Solubility To be determined experimentally (e.g., in DMSO, water, culture media).Critical for ensuring accurate dose concentrations in assays and avoiding precipitation, which can lead to erroneous results.
pKa To be determined experimentally.The ionization state at physiological pH affects solubility, membrane permeability, and interaction with biological targets.
LogP To be determined experimentally.Indicates the lipophilicity of the compound, which influences its absorption, distribution, metabolism, and excretion (ADME) profile and potential for membrane toxicity.
Rationale for Toxicological Evaluation

The structural motifs within this compound are common in pharmacologically active agents. The piperazine ring is a well-known scaffold in many approved drugs, while the pyridine moiety is also a frequent component. However, piperazine itself can exhibit neurotoxicity and sensitization at high doses[2]. Furthermore, secondary amines like piperazine can potentially form N-nitroso compounds, which are often carcinogenic[2]. Therefore, a rigorous and early assessment of toxicity is imperative for any development program involving this compound, whether for use as a pharmaceutical candidate, a research tool, or an industrial chemical. This proactive evaluation is essential to comply with regulatory expectations and ensure human safety.

A Tiered Approach to Initial Toxicity Assessment

A tiered, or stepwise, testing strategy is the most logical and resource-efficient method for an initial toxicity assessment. It begins with broad, predictive methods and progresses to more specific and complex biological assays, with the data from each tier informing the decisions for the next.

G a1 Computational Toxicology (e.g., DEREK, SARscape) a2 Physicochemical Profiling (Solubility, LogP, pKa) b1 Bacterial Reverse Mutation Assay (Ames Test - OECD 471) a2->b1 Proceed if no major structural alerts b2 In Vitro Micronucleus Test (OECD 487) c1 General Cytotoxicity Assay (e.g., MTT on HepG2/HEK293) b2->c1 Proceed if non-genotoxic c2 hERG Channel Inhibition Assay c3 CYP450 Inhibition Assay d1 Synthesize All Data c3->d1 Integrate all findings d2 Preliminary Toxicity Profile

Figure 1: Tiered workflow for initial toxicity assessment.

Tier 1: In Silico & Physicochemical Analysis

The initial tier involves no biological testing and relies on computational models and analytical chemistry.

  • 3.1.1 Computational Toxicity Prediction: Before synthesis or at a very early stage, the chemical structure of this compound should be analyzed using Quantitative Structure-Activity Relationship (QSAR) software (e.g., DEREK Nexus, TOPKAT). This analysis predicts potential toxicological hazards such as mutagenicity, carcinogenicity, skin sensitization, and hepatotoxicity based on structural fragments known to be associated with these effects. A positive finding at this stage does not condemn the molecule but serves as a critical alert to pay close attention to specific endpoints in subsequent in vitro testing.

  • 3.1.2 Physicochemical Hazard Assessment: As detailed in section 2.1, the experimental determination of solubility, LogP, and pKa is crucial. These parameters are essential for designing subsequent assays and for predicting the compound's ADME properties. For instance, poor solubility can lead to false negatives in in vitro assays if the concentrations tested are not actually achieved in the assay medium.

Tier 2: In Vitro Genotoxicity Assessment

Genotoxicity testing is a cornerstone of any safety assessment, as compounds that damage DNA are often carcinogenic. A standard two-test battery is required by most regulatory agencies.

  • 3.2.1 Bacterial Reverse Mutation Test (Ames Test): This assay is a widely used initial screen to detect the mutagenic potential of new chemicals.[3] It uses several strains of Salmonella typhimurium and Escherichia coli with mutations in the genes required to synthesize an essential amino acid (histidine or tryptophan, respectively).[4] The assay evaluates the ability of the test compound to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium.[3] The test must be conducted with and without an external metabolic activation system (e.g., rat liver S9 fraction) to detect metabolites that may be mutagenic.[4] This is a mandatory core test required by global regulatory agencies like the FDA and EMA.[5]

  • 3.2.2 In Vitro Micronucleus Test: This assay detects chromosomal damage.[6] It is performed in mammalian cells (e.g., human peripheral blood lymphocytes or cell lines like TK6 or CHO)[6][7]. The test identifies micronuclei, which are small, membrane-bound DNA fragments in the cytoplasm that originate from chromosome fragments or whole chromosomes left behind during cell division.[8][9] A positive result indicates the compound is a clastogen (breaks chromosomes) or an aneugen (interferes with chromosome segregation).[6] This assay is a key component of genetic toxicology testing and is often preferred over the traditional chromosomal aberration test because it can detect both clastogens and aneugens.[6]

Tier 3: In Vitro Cytotoxicity & Safety Pharmacology

If the compound is non-genotoxic, the next tier assesses general cytotoxicity and key safety pharmacology endpoints known to be major causes of drug attrition.

  • 3.3.1 General Cytotoxicity Assays: The potential of this compound to cause cell death is evaluated using cell viability assays. A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of viability. This should be performed in at least two cell lines: a liver cell line (e.g., HepG2) to screen for potential hepatotoxicity, and a more general cell line (e.g., HEK293). The result is typically expressed as an IC₅₀ value (the concentration that reduces cell viability by 50%), which provides a quantitative measure of the compound's potency for causing cell death.

  • 3.3.2 hERG Channel Inhibition Assay: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical safety liability, as it can prolong the QT interval of the electrocardiogram, leading to a potentially fatal arrhythmia called Torsades de Pointes (TdP).[10] Regulatory guidelines mandate the evaluation of a compound's effect on this channel.[10][11] The gold-standard method is the manual patch-clamp electrophysiology assay performed on a cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).[10][12] The assay determines the IC₅₀ for channel inhibition, and a sufficient margin between this value and the anticipated therapeutic concentration is required for a compound to be considered safe.

  • 3.3.3 Cytochrome P450 (CYP) Inhibition Assays: CYP enzymes are the primary enzymes responsible for drug metabolism.[13] Inhibition of these enzymes by a new chemical entity can lead to significant drug-drug interactions (DDIs), where the co-administration of two drugs results in altered plasma levels and potential toxicity.[14][15] In vitro assays using human liver microsomes or recombinant CYP enzymes are used to determine the IC₅₀ of the test compound against the major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[16][17] These data are crucial for predicting DDI potential early in development.[13][17]

Data Interpretation and Decision-Making

The data from Tiers 1-3 must be synthesized to form a coherent preliminary toxicity profile and guide further action.

G start Initial In Vitro Toxicity Data geno_check Genotoxic in Ames or Micronucleus Test? start->geno_check herg_check Potent hERG Inhibitor? (e.g., IC50 < 1µM) geno_check->herg_check No stop TERMINATE (High Risk) geno_check->stop Yes cyto_check Highly Cytotoxic? (e.g., IC50 < 1µM) herg_check->cyto_check No optimize OPTIMIZE (Address Liability) herg_check->optimize Yes cyto_check->optimize Yes proceed PROCEED (Favorable Profile) cyto_check->proceed No

Figure 2: Decision-making framework based on initial toxicity data.

  • Genotoxicity: A positive result in either the Ames or micronucleus test is a significant red flag. For a therapeutic candidate, this often leads to termination of the program unless the compound is for a life-threatening indication with no other treatment options and the mechanism of genotoxicity is well-understood and considered manageable.

  • hERG Inhibition: A potent hERG inhibition IC₅₀ (e.g., <1 µM) combined with high lipophilicity is a major concern. The "therapeutic index" (hERG IC₅₀ / efficacious concentration) is a key metric. A margin of less than 30-fold is generally considered high risk. If the hERG liability is significant, medicinal chemistry efforts may be directed to optimize the structure to remove this activity.

  • Cytotoxicity: High cytotoxicity (e.g., IC₅₀ <1 µM) may indicate a general, non-specific mechanism of toxicity that could be difficult to engineer out. However, if the cytotoxicity is selective for a specific cell type (e.g., a cancer cell line vs. a normal cell line), it may be indicative of the desired pharmacological effect.

  • CYP Inhibition: Potent inhibition of a major CYP isoform (e.g., IC₅₀ <1 µM for CYP3A4) signals a high risk of drug-drug interactions. This may limit the compound's clinical utility or require restrictive labeling.

A favorable profile—non-genotoxic, no significant hERG or CYP inhibition at concentrations well above the expected efficacious dose, and acceptable cytotoxicity—provides a strong rationale to proceed with more advanced preclinical studies, such as in vivo rodent toxicity testing.

Experimental Protocols

Protocol: Bacterial Reverse Mutation Test (Ames Test) - Plate Incorporation Method (Adapted from OECD 471)
  • Strains: Use at least five strains, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101) to detect both frameshift and base-pair substitution mutations.[5]

  • Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions.

  • Metabolic Activation: Prepare the S9 mix from the livers of rats induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.

  • Exposure: In a test tube, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound dilution (or solvent control), and either 0.5 mL of S9 mix (for +S9 condition) or 0.5 mL of phosphate buffer (for -S9 condition).

  • Plating: To the tube, add 2.0 mL of molten top agar supplemented with a trace amount of histidine and biotin (or tryptophan for E. coli). Vortex briefly and pour onto the surface of a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[4]

  • Scoring: Count the number of revertant colonies on each plate.

  • Data Analysis: The test is considered positive if there is a concentration-dependent increase in revertant colonies and a reproducible increase of at least two-fold over the solvent control for at least one strain.

Protocol: In Vitro Micronucleus Assay (Adapted from OECD 487)
  • Cell Culture: Culture human lymphocytes or a suitable mammalian cell line (e.g., TK6) in appropriate media.

  • Dose Range Finding: First, perform a cytotoxicity assay (e.g., Relative Population Doubling) to determine the highest concentration of the test compound to use, which should induce approximately 50-60% cytotoxicity.

  • Exposure: Seed cells and allow them to attach (if adherent). Expose the cultures to at least three concentrations of the test compound, a negative (solvent) control, and a positive control (e.g., mitomycin C for -S9, cyclophosphamide for +S9) for a short duration (3-6 hours) with and without S9 metabolic activation, and for a long duration (equivalent to 1.5-2.0 normal cell cycles) without S9.

  • Cytokinesis Block: After the exposure period, wash the cells and add fresh medium containing cytochalasin B. This arrests cytokinesis, leading to the accumulation of binucleated cells that have completed one mitosis.[8]

  • Harvest and Staining: Harvest the cells, subject them to a hypotonic treatment, fix, and drop them onto microscope slides. Stain with a DNA-specific stain like Giemsa or a fluorescent dye.

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: The test is considered positive if there is a concentration-dependent and statistically significant increase in the frequency of micronucleated cells compared to the solvent control.

Conclusion

The initial toxicity assessment of this compound, as outlined in this guide, provides a robust and efficient pathway for characterizing its preliminary safety profile. By systematically evaluating genotoxicity, cytotoxicity, and key safety pharmacology endpoints using validated in vitro models, researchers can identify potential liabilities at an early stage. This tiered approach ensures that resources are focused on compounds with the highest probability of success while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing). The resulting data package will form a critical part of the decision-making process, determining whether to advance the compound into more extensive preclinical and clinical development.

References

  • Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay. [Link]

  • Bioniv. Bacterial Reverse Mutation Assay or Ames assay (OECD 471). [Link]

  • OECD (2020), Test No. 471: Bacterial Reverse Mutation Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]

  • National Chemicals Agency (Sweden). Updates to OECD in vitro and in chemico test guidelines. [Link]

  • World Health Organization. In vitro genotoxicity testing – bacterial reverse mutation assay | Pesticide Registration Toolkit. [Link]

  • Faria, M., et al. (2021). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis, 36(4), 275–291. [Link]

  • AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. [Link]

  • Creative Bioarray. Bacterial Reverse Mutation Test (Ames Test, OECD 471). [Link]

  • Springer Protocols. (2021). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. [Link]

  • OECD (2023), Test No. 487: In Vitro Mammalian Cell Micronucleus Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]

  • OECD iLibrary. Test No. 471: Bacterial Reverse Mutation Test. [Link]

  • OECD iLibrary. Test No. 487: In Vitro Mammalian Cell Micronucleus Test. [Link]

  • LifeNet Health LifeSciences. CYP Inhibition Assay. [Link]

  • PubMed. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • European Society of Toxicology In Vitro (ESTIV). OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. [Link]

  • OECD. In vitro assays for developmental neurotoxicity. [Link]

  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]

  • U.S. Food & Drug Administration (FDA). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines (September 2019). [Link]

  • OECD. Guidelines for the Testing of Chemicals. [Link]

  • OECD (2012), Test No. 457: BG1Luc Estrogen Receptor Transactivation Test Method for Identifying Estrogen Receptor Agonists and Antagonists, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]

  • U.S. Food & Drug Administration (FDA). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines (July 2021). [Link]

  • U.S. Food & Drug Administration (FDA). (2005). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. [Link]

  • Metrion Biosciences. GLP hERG Screening. [Link]

  • Zhang, Y., et al. (2018). An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004. Frontiers in Pharmacology, 9, 563. [Link]

  • National Institutes of Health (NIH). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. [Link]

  • European Medicines Agency (EMA). (2002). Piperazine Summary Report (3). [Link]

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solubility and stability of 1-(2-(pyridin-2-yl)ethyl)piperazine in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 1-(2-(pyridin-2-yl)ethyl)piperazine for Pharmaceutical Development

Abstract

This compound is a heterocyclic compound featuring both pyridine and piperazine moieties, structural motifs prevalent in a wide range of bioactive molecules and pharmaceutical agents.[1] The successful development of any new chemical entity into a viable drug product is fundamentally dependent on its physicochemical properties, primarily its solubility and stability. These parameters govern everything from route of administration and bioavailability to formulation, manufacturing, and shelf-life. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the solubility and stability of this compound. We will delve into the theoretical underpinnings of these properties, provide detailed, field-proven experimental protocols for their assessment, and discuss the interpretation of the resulting data to guide critical development decisions.

Introduction: The Central Role of Physicochemical Profiling

The journey from a promising lead compound to a marketed drug is fraught with challenges, many of which can be predicted and mitigated by a thorough early-stage characterization of the molecule's physicochemical properties. For a compound like this compound, its complex structure—containing multiple basic nitrogen atoms—presents a unique profile that demands careful study.

  • Solubility directly impacts the bioavailability of an orally administered drug and dictates the feasibility of parenteral formulations. Poor aqueous solubility is a leading cause of failure in drug development.

  • Stability determines the drug's shelf-life and dictates necessary storage conditions. Degradation can lead to a loss of potency and the formation of potentially toxic impurities.

This guide is structured to provide not just the "how" but the "why" behind the experimental approaches, grounding every recommendation in established scientific principles and regulatory expectations.

Physicochemical Foundations of Solubility

The solubility of this compound is a function of its molecular structure and its interaction with the solvent.

Molecular Structure Analysis:

  • Polar Moieties: The molecule possesses three nitrogen atoms: one in the pyridine ring and two in the piperazine ring. These are Lewis bases capable of accepting protons and forming hydrogen bonds, which are key interactions for solubility in polar protic solvents like water. The parent piperazine ring is known to be freely soluble in water.[2][3][4][5]

  • Non-Polar Moieties: The ethyl linker and the aromatic pyridine ring contribute to the molecule's lipophilicity, which favors solubility in organic solvents.

Predicting Solubility Behavior: The molecule's basicity is critical. The two nitrogen atoms of the piperazine ring and the pyridine nitrogen have distinct pKa values. The piperazine nitrogens are typically more basic than the pyridine nitrogen. This means that in an aqueous environment, the molecule's charge, and therefore its solubility, will be highly dependent on the pH. At acidic pH (below the lowest pKa), all three nitrogens will be protonated, resulting in a highly charged and likely highly water-soluble cation. As the pH increases, the nitrogens will be deprotonated sequentially, reducing the molecule's net charge and aqueous solubility.

Rationale for Solvent Selection: A strategic selection of solvents is essential for building a comprehensive solubility profile.

  • Water and Aqueous Buffers (pH 2, 7.4, 9): These are critical for assessing solubility under physiologically relevant conditions (stomach, blood, intestine).

  • Polar Protic Solvents (Ethanol, Methanol): Commonly used as co-solvents in formulations. The parent compound, piperazine, is soluble in these solvents.[3]

  • Polar Aprotic Solvents (DMSO, DMF): Often used to create stock solutions for in vitro screening.

  • Non-Polar Solvents (Toluene, Hexane): Useful for understanding lipophilicity and for purification/crystallization processes.

A Practical Guide to Solubility Determination

A robust and reproducible method is required to quantify solubility. The equilibrium shake-flask method is the gold standard for its simplicity and accuracy.

Workflow for Solubility Determination

The overall process involves adding an excess of the compound to a chosen solvent, allowing it to reach equilibrium, separating the undissolved solid, and quantifying the concentration of the dissolved compound in the supernatant.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound B Add to vial with known volume of solvent A->B C Agitate at constant temperature (e.g., 25°C) for 24-48 hours B->C D Allow solid to settle C->D E Centrifuge or filter (0.22 µm PTFE) supernatant D->E F Dilute supernatant E->F G Quantify concentration via validated HPLC method F->G H Calculate solubility (e.g., in mg/mL) G->H

Caption: Experimental workflow for the shake-flask solubility method.

Experimental Protocol: Equilibrium Shake-Flask Method
  • Preparation: Add an excess amount of this compound (e.g., 10 mg) to a 2 mL glass vial. The excess is crucial to ensure saturation.

  • Solvent Addition: Add a precise volume of the selected solvent (e.g., 1 mL).

  • Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24 to 48 hours).

  • Phase Separation: Remove the vials and allow them to stand undisturbed for a short period. Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid. Alternatively, filter the suspension through a chemically compatible 0.22 µm filter (e.g., PTFE).

  • Sample Preparation for Analysis: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated High-Performance Liquid Chromatography (HPLC) method.

Expert Insight on Quantification: Piperazine derivatives often lack a strong UV chromophore, making quantification at low levels challenging with a standard HPLC-UV detector.[6] It is often necessary to use alternative detection methods like mass spectrometry (LC-MS) or to develop a derivatization protocol to attach a UV-active moiety to the molecule.[4][7][8] A validated stability-indicating method is paramount for accurate results.

Illustrative Solubility Data

The following table presents hypothetical solubility data for this compound to illustrate a typical output. Actual experimental results would be required to confirm these values.

Solvent SystemTemperature (°C)Estimated Solubility (mg/mL)Classification
0.1 N HCl (pH ~1)25> 200Very Soluble
Phosphate Buffer (pH 7.4)2515Soluble
Borate Buffer (pH 9.0)252Sparingly Soluble
Water2525Soluble
Ethanol2580Freely Soluble
DMSO25> 200Very Soluble
Toluene25< 0.1Practically Insoluble

Understanding and Assessing Chemical Stability

Chemical stability assessment is performed through "forced degradation" or "stress testing." These studies are a core requirement of regulatory bodies (as outlined in ICH guidelines) and serve multiple purposes:

  • To identify likely degradation products.[9]

  • To elucidate potential degradation pathways.[10]

  • To demonstrate the specificity of the analytical method, proving it is "stability-indicating."[11]

  • To inform formulation, packaging, and storage condition decisions.[9]

Logical Flow for a Forced Degradation Study

The study systematically exposes the compound to harsh conditions and analyzes the outcome.

G cluster_stress Stress Conditions Start Prepare Stock Solution of This compound Acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) Start->Base Oxidation Oxidative (e.g., 3% H2O2, RT) Start->Oxidation Thermal Thermal (e.g., 80°C, solid & solution) Start->Thermal Photo Photolytic (ICH Q1B light exposure) Start->Photo Analysis Analyze all samples by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Report Report % Degradation and Relative Retention Times of Degradants Analysis->Report

Caption: Decision and workflow diagram for a forced degradation study.

Protocols for Stability Assessment

The goal of a forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). Conditions should be adjusted (time, temperature, reagent concentration) to reach this target.

Experimental Protocol: Forced Degradation Studies
  • Hydrolytic Degradation:

    • Acid: Dissolve the compound in 0.1 N HCl. Heat at 60°C. Withdraw samples at time points (e.g., 2, 8, 24 hours). Neutralize with an equivalent amount of base before analysis.

    • Base: Dissolve the compound in 0.1 N NaOH. Heat at 60°C. Withdraw samples at time points. Neutralize with an equivalent amount of acid before analysis.

    • Neutral: Dissolve the compound in water. Heat at 60°C. Withdraw samples at time points.

  • Oxidative Degradation:

    • Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature. Withdraw samples at time points. The piperazine moiety may be susceptible to N-oxidation.

  • Photolytic Degradation:

    • Expose both the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be wrapped in aluminum foil to shield it from light.

  • Thermal Degradation:

    • Expose the solid compound to dry heat (e.g., 80°C) in an oven.

    • Separately, heat a solution of the compound at the same temperature. Withdraw samples at time points.

Self-Validating System: For each condition, a control sample (time zero, or protected from the stress condition) must be analyzed concurrently. The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector to ensure no co-eluting degradants are present. Mass balance, the sum of the assay of the main peak and the impurities, should be close to 100%, demonstrating that all degradation products are being detected.

Illustrative Stability Data

This table summarizes potential outcomes from a forced degradation study.

Stress ConditionDuration% DegradationNumber of DegradantsNotes
0.1 N HCl, 60°C24 hr< 2%0Likely stable as protonated salt.
0.1 N NaOH, 60°C24 hr12%2Potential for base-catalyzed reactions.
3% H₂O₂, RT8 hr18%3Susceptible to oxidation. N-oxides are likely products.
Dry Heat, 80°C72 hr< 1%0Thermally stable in solid form.
Photolytic (ICH Q1B)7 days8%1Moderate sensitivity to light.

Synthesis and Interpretation for Drug Development

The data gathered from these studies are not merely academic; they are critical for practical decision-making:

  • High aqueous solubility at acidic pH but lower at neutral pH: This is a classic profile for a basic compound. It suggests good dissolution in the stomach but potential for precipitation in the intestine. Formulation strategies like using solubility enhancers or creating an amorphous solid dispersion might be necessary.

  • Susceptibility to Oxidation: If the compound readily degrades in the presence of H₂O₂, the formulation may require the inclusion of antioxidants. Manufacturing processes may need to be conducted under an inert atmosphere (e.g., nitrogen), and final packaging might require oxygen scavengers or blister packs to limit oxygen exposure.

  • Photostability: If the compound is light-sensitive, it will require light-resistant primary packaging (e.g., amber vials or bottles) and potentially secondary packaging to protect it during storage and handling.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is an indispensable prerequisite for its successful development as a pharmaceutical agent. By employing systematic, robust methodologies such as the shake-flask method for solubility and ICH-guided forced degradation studies for stability, researchers can build a detailed physicochemical profile. This profile enables the rational design of formulations, defines appropriate storage and handling conditions, and ultimately de-risks the development process, paving the way for a safe and effective therapeutic product.

References

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  • Xie, K., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food and Agricultural Immunology.
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  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
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  • Thummar, K. N., et al. (2015). Forced degradation behaviour of fluphenazine hydrochloride by lc and characterization of its oxidative degradation product by lc– ms/ms . Scientia Pharmaceutica.
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Charting the Therapeutic Landscape of 1-(2-(pyridin-2-yl)ethyl)piperazine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The compound 1-(2-(pyridin-2-yl)ethyl)piperazine represents a compelling, yet underexplored, scaffold in medicinal chemistry. Possessing both the privileged piperazine moiety and a pyridine ring, this molecule is strategically positioned for interaction with a multitude of biological targets.[1] This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the therapeutic potential of this compound. By synthesizing data from structurally analogous compounds, we delineate high-probability target classes and provide detailed, actionable protocols for target identification and validation. This document serves as a roadmap for unlocking the therapeutic promise of this intriguing molecule.

Introduction: The Scientific Rationale for Investigating this compound

The piperazine ring is a cornerstone of modern pharmacology, present in a vast number of clinically successful drugs targeting a wide array of pathologies.[2][3][4] Its unique physicochemical properties, including its basicity and ability to engage in multiple hydrogen bond interactions, make it an ideal scaffold for drug design.[5] When coupled with a pyridine ring, as in this compound, the potential for diverse biological activity is significantly enhanced. The pyridine moiety can participate in π-stacking and hydrogen bonding, further expanding the range of possible protein-ligand interactions.

While direct biological studies on this compound are limited, the extensive pharmacology of its constituent chemical motifs provides a strong foundation for targeted investigation.[1] This guide will, therefore, focus on a rational, evidence-based approach to identifying and validating its potential therapeutic targets.

High-Probability Therapeutic Target Classes

Based on the established activities of piperazine and pyridine-containing compounds, we have identified three primary target classes for initial investigation: Central Nervous System (CNS) receptors, oncology-related kinases, and enzymes involved in microbial pathogenesis.

Central Nervous System (CNS) Receptors

Piperazine derivatives are renowned for their central pharmacological activity, particularly their interaction with monoamine pathways.[6] Many approved antipsychotic, antidepressant, and anxiolytic drugs feature a piperazine core.[6]

  • Serotonin (5-HT) and Dopamine (D) Receptors: Arylpiperazine derivatives have shown significant affinity and selectivity for various serotonin and dopamine receptor subtypes.[2][7] The structural similarity of this compound to known 5-HT1A receptor ligands suggests this as a primary target.[8]

    • Hypothesized Mechanism: The piperazine nitrogen atoms can form crucial ionic and hydrogen bonds within the receptor binding pocket, while the pyridinyl group may engage in aromatic interactions. Modulation of these receptors is a cornerstone of treatment for depression, anxiety, and psychosis.

  • NMDA Receptors: Certain piperazine derivatives have been explored for their anticonvulsant effects through the blockade of NMDA receptors, which are involved in excitatory neurotransmission.[4]

Oncology-Related Kinases

The piperazine scaffold is a "privileged structure" in the design of kinase inhibitors for cancer therapy.[5][9] It often acts as a linker or solubilizing group, facilitating interaction with the ATP-binding pocket of kinases.[5]

  • Tyrosine Kinases: Many tyrosine kinase inhibitors, such as Imatinib, incorporate a piperazine moiety. These enzymes are critical regulators of cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.

    • Hypothesized Mechanism: The piperazine ring can establish key hydrogen bonds with the hinge region of the kinase domain, a common binding motif for ATP-competitive inhibitors. The pyridinyl group could be modified to enhance selectivity for specific kinases.

Microbial Enzymes

Piperazine derivatives have demonstrated broad-spectrum antimicrobial activities, including antibacterial, antifungal, and antiparasitic effects.[2][7]

  • Urease: Recent studies have highlighted pyridylpiperazine derivatives as potent urease inhibitors.[10] Urease is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of gastric ulcers and a risk factor for gastric cancer.[10]

    • Hypothesized Mechanism: The nitrogen atoms of the piperazine and pyridine rings can chelate the nickel ions in the urease active site, thereby inhibiting its enzymatic activity.

  • GABA Receptors in Helminths: The anthelmintic action of piperazine is mediated through its agonist effects on inhibitory GABA receptors in parasites, leading to paralysis and expulsion from the host.[11][12]

Experimental Workflows for Target Identification and Validation

A multi-pronged experimental approach is essential to definitively identify and validate the therapeutic targets of this compound.

Initial Target Screening: Broad-Based Assays

The initial phase should involve broad screening to narrow down the potential target classes.

A commercially available receptor binding panel (e.g., Eurofins SafetyScreen, CEREP BioPrint) should be utilized to assess the affinity of the compound against a wide range of CNS receptors, ion channels, and transporters.

Protocol: Radioligand Binding Assay

  • Preparation: Prepare serial dilutions of this compound.

  • Incubation: Incubate the compound with cell membranes expressing the target receptor and a specific radioligand.

  • Washing: Rapidly filter the incubation mixture to separate bound from unbound radioligand.

  • Detection: Quantify the amount of bound radioligand using a scintillation counter.

  • Analysis: Calculate the inhibition constant (Ki) to determine the compound's affinity for the receptor.

A comprehensive kinase panel assay (e.g., Reaction Biology, Eurofins) will provide a landscape of the compound's activity against a diverse set of human kinases.

Protocol: In Vitro Kinase Assay

  • Reaction Setup: In a microplate, combine the kinase, a suitable substrate (e.g., a peptide or protein), ATP, and varying concentrations of this compound.

  • Incubation: Allow the kinase reaction to proceed for a specified time at an optimal temperature.

  • Detection: Quantify kinase activity by measuring the amount of phosphorylated substrate, typically using a phosphospecific antibody and a detection method such as fluorescence or luminescence.

  • Analysis: Determine the IC50 value, representing the concentration of the compound required to inhibit 50% of the kinase activity.

Target Validation: Focused Functional Assays

Once promising hits are identified from the initial screens, focused functional assays are crucial to confirm the mechanism of action.

Protocol: Calcium Flux Assay for GPCRs (e.g., 5-HT1A)

  • Cell Culture: Culture cells stably expressing the target G-protein coupled receptor (GPCR).

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Addition: Add this compound at various concentrations.

  • Agonist/Antagonist Stimulation: Add a known agonist or antagonist to stimulate the receptor.

  • Signal Detection: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Analysis: Determine if the compound acts as an agonist, antagonist, or allosteric modulator of the receptor.

G cluster_0 GPCR Signaling Cascade Ligand This compound (Ligand) GPCR GPCR (e.g., 5-HT1A) Ligand->GPCR Binds to G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response (e.g., Calcium Flux) Second_Messenger->Cellular_Response Initiates

Caption: GPCR Signaling Pathway for Functional Assays.

Protocol: Western Blot Analysis for Target Phosphorylation

  • Cell Treatment: Treat cancer cell lines known to be dependent on the target kinase with varying concentrations of this compound.

  • Protein Extraction: Lyse the cells and extract total protein.

  • SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate, followed by a secondary antibody conjugated to a detection enzyme.

  • Detection: Visualize the protein bands using a chemiluminescent or fluorescent substrate.

  • Analysis: Quantify the reduction in substrate phosphorylation to confirm in-cell target engagement.

G cluster_1 Kinase Inhibition Workflow Start Cancer Cell Line Treatment Treat with This compound Start->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis SDS_PAGE SDS-PAGE & Membrane Transfer Lysis->SDS_PAGE Western_Blot Western Blot (Phospho-specific Antibody) SDS_PAGE->Western_Blot Analysis Quantify Phosphorylation Western_Blot->Analysis End Target Engagement Confirmed Analysis->End

Caption: Experimental Workflow for Kinase Target Validation.

Quantitative Data Summary

All quantitative data from the screening and validation assays should be meticulously documented and summarized for comparative analysis.

Assay Type Target Parameter Result Interpretation
Radioligand Binding5-HT1A ReceptorKi (nM)[Insert Data]Affinity for the receptor
In Vitro Kinase AssayTarget KinaseIC50 (µM)[Insert Data]Potency of kinase inhibition
Calcium Flux Assay5-HT1A ReceptorEC50/IC50 (nM)[Insert Data]Functional activity (agonist/antagonist)
Western Blot AnalysisPhospho-Substrate% Inhibition[Insert Data]In-cell target engagement

Conclusion and Future Directions

This guide provides a structured and scientifically grounded approach to elucidating the therapeutic potential of this compound. By leveraging the known pharmacology of its constituent moieties, researchers can efficiently navigate the complex landscape of target identification and validation. The proposed experimental workflows offer a clear path from initial screening to functional confirmation.

Future work should focus on lead optimization based on the validated target(s). Structure-activity relationship (SAR) studies will be crucial to enhance potency, selectivity, and pharmacokinetic properties.[2] Ultimately, a thorough understanding of the molecular interactions between this compound and its biological target(s) will be paramount in developing it into a novel therapeutic agent.

References

  • This compound - Smolecule. (URL: )
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  • Piperazine derivatives for therapeutic use: a patent review (2010-present) - Taylor & Francis. (URL: [Link])

  • Examples of piperazine derivatives as messy drugs. - ResearchGate. (URL: [Link])

  • N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9 - PubMed. (URL: [Link])

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  • Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents - PubMed. (URL: [Link])

  • (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (URL: [Link])

  • Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma - MDPI. (URL: [Link])

  • SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME ARYL PIPERAZINE COMPOUNDS | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (URL: [Link])

  • Design and Synthesis of Piperazine‐Linked Imidazo[1,2‐a]pyridine Derivatives as Potent Anticancer Agents - ResearchGate. (URL: [Link])

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A Comprehensive Technical Guide to the Coordination Chemistry of 1-(2-(Pyridin-2-yl)ethyl)piperazine (PEPP) with Metal Ions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The versatile ligand 1-(2-(pyridin-2-yl)ethyl)piperazine (PEPP), with its unique combination of a pyridine ring and a piperazine moiety, presents a rich and multifaceted coordination chemistry. This technical guide provides an in-depth exploration of PEPP as a chelating agent for various metal ions. We will delve into the ligand's structural features, detailed synthetic protocols for its metal complexes, and a thorough analysis of its coordination behavior. The guide emphasizes the causality behind experimental choices and provides a framework for the characterization of these complexes using spectroscopic and crystallographic techniques. Furthermore, we will explore the promising applications of PEPP-metal complexes in fields such as catalysis, biological medicine, and materials science, grounded in authoritative research. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this important class of coordination compounds.

The Ligand: this compound (PEPP)

Structural Features and Donor Atoms

This compound (PEPP), with the chemical formula C₁₁H₁₇N₃, is a flexible ligand containing three potential nitrogen donor atoms, making it an excellent candidate for forming stable chelate rings with metal ions[1]. Its structure comprises three key components:

  • Pyridine Ring: The nitrogen atom within the aromatic pyridine ring is a classic Lewis base, readily available for coordination to a metal center.

  • Piperazine Ring: This six-membered ring contains two nitrogen atoms. The tertiary amine nitrogen (N1) is directly linked to the ethyl chain, while the secondary amine nitrogen (N4) provides an additional coordination site and a protonation center.

  • Ethyl Linker: A two-carbon chain connects the pyridine and piperazine moieties, providing conformational flexibility that allows the ligand to adopt various coordination modes.

The presence of these distinct nitrogen donors allows PEPP to function as a bidentate or, more commonly, a tridentate ligand, a versatility that gives rise to a wide array of complex geometries and properties.

Synthesis_Workflow start Start dissolve_ligand Dissolve PEPP Ligand in Solvent (e.g., Methanol) start->dissolve_ligand dissolve_salt Dissolve Metal Salt (MXn) in Solvent start->dissolve_salt mix Mix Solutions & Stir/Reflux for several hours dissolve_ligand->mix dissolve_salt->mix cool Cool to Room Temperature (or below) to Induce Crystallization mix->cool isolate Isolate Product by Filtration cool->isolate wash Wash with Cold Solvent & Diethyl Ether isolate->wash dry Dry in vacuo wash->dry characterize Characterization (X-ray, IR, UV-Vis, etc.) dry->characterize end End characterize->end Coordination_Modes cluster_bidentate Bidentate (N,N') cluster_tridentate Tridentate (N,N',N'') M1 M N_py1 Npy M1->N_py1 N1_pip1 N1pip M1->N1_pip1 N4_pip1 N4H M2 M N_py2 Npy M2->N_py2 N1_pip2 N1pip M2->N1_pip2 N4_pip2 N4 M2->N4_pip2 Characterization_Workflow start Synthesized Complex ea Elemental Analysis (Confirms Stoichiometry) start->ea ms Mass Spectrometry (Confirms Molecular Weight) start->ms ir FT-IR Spectroscopy (Identifies Ligand Coordination) start->ir xrd Single-Crystal X-ray Diffraction (Definitive Structure) start->xrd If crystals available conclusion Structural Elucidation ea->conclusion ms->conclusion uv UV-Vis Spectroscopy (Probes Electronic Structure) ir->uv nmr NMR Spectroscopy (Confirms Coordination in Solution) uv->nmr nmr->conclusion xrd->conclusion

Sources

Methodological & Application

Application Note: A Multi-Step Protocol for the Synthesis of 1-(2-(Pyridin-2-yl)ethyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents due to its favorable pharmacokinetic properties and versatile synthetic handles.[1][2] This document provides a detailed, field-proven protocol for the multi-step synthesis of 1-(2-(pyridin-2-yl)ethyl)piperazine, a key building block for more complex pharmaceutical intermediates. We present a robust and scalable two-step synthetic route commencing with the mono-protection of piperazine, followed by a controlled N-alkylation and subsequent deprotection. The rationale behind key experimental choices, in-process monitoring, purification, and troubleshooting is discussed in detail to ensure reproducibility and high yield. An alternative, more direct synthetic strategy via Michael addition is also evaluated. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method for the preparation of this valuable heterocyclic compound.

Introduction and Strategic Overview

This compound is a disubstituted piperazine derivative that serves as a crucial intermediate in the synthesis of various biologically active molecules, including agents targeting the central nervous system (CNS).[3] The successful synthesis of this compound hinges on the selective functionalization of one of the two secondary amine groups on the piperazine ring. A primary challenge in piperazine chemistry is preventing undesired di-alkylation, which leads to symmetric byproducts and complicates purification.[4]

Two principal synthetic strategies are commonly employed:

  • Direct N-Alkylation of Piperazine: This involves the reaction of a large excess of piperazine with an electrophile like 2-(2-chloroethyl)pyridine. While seemingly straightforward, this method often requires a difficult chromatographic separation to isolate the mono-alkylated product from the starting material and the di-alkylated byproduct.

  • Protected Piperazine Strategy: A more controlled approach involves the use of a mono-protected piperazine, such as 1-(tert-butoxycarbonyl)piperazine (Boc-piperazine). This ensures that alkylation occurs selectively at the unprotected secondary amine. The protecting group is then removed in a final step to yield the desired product. This method, while adding a deprotection step, offers superior selectivity, easier purification, and is often more scalable and reproducible.

  • Michael Addition: A conjugate addition of piperazine to 2-vinylpyridine presents an atom-economical alternative.[5] This reaction can be facilitated by specialized solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to achieve good yields.[5]

This guide will provide a detailed protocol for the Protected Piperazine Strategy due to its high degree of control and reliability.

G cluster_0 Synthetic Strategies cluster_1 Route A cluster_2 Route B cluster_3 Comparison A Strategy 1: N-Alkylation with Protection B Strategy 2: Michael Addition A1 Protect Piperazine (e.g., with Boc group) A2 N-Alkylation with 2-(2-chloroethyl)pyridine A1->A2 A3 Deprotection (Acid-mediated) A2->A3 A4 Final Product A3->A4 B1 Piperazine B3 Conjugate Addition (e.g., in HFIP) B1->B3 B2 2-Vinylpyridine B2->B3 B4 Final Product B3->B4 Pros_A Pros (A): - High Selectivity - Easier Purification - Scalable Cons_A Cons (A): - Extra Steps (Protection/Deprotection) Pros_B Pros (B): - Atom Economical - Fewer Steps Cons_B Cons (B): - Potential for Di-substitution - Requires Specific Solvents

Caption: Comparison of synthetic routes to this compound.

Recommended Two-Step Synthesis Protocol

This protocol details the synthesis via N-alkylation of commercially available 1-Boc-piperazine, followed by acid-mediated deprotection.

G start Starting Materials: 1-Boc-Piperazine 2-(2-Chloroethyl)pyridine HCl step1 Step 1: N-Alkylation - K2CO3, Acetonitrile - Reflux (80°C), 12-24h - Monitor by TLC/LC-MS start->step1 workup1 Aqueous Workup - Filter solids - Extract with EtOAc - Dry & Concentrate step1->workup1 intermediate Intermediate: 1-Boc-4-(2-(pyridin-2-yl)ethyl)piperazine workup1->intermediate step2 Step 2: Deprotection - 4M HCl in Dioxane - Room Temp, 2-4h - Monitor by TLC/LC-MS intermediate->step2 workup2 Product Isolation - Evaporate Solvent - Triturate with Ether - Filter & Dry step2->workup2 final_product Final Product: This compound (as Dihydrochloride Salt) workup2->final_product

Caption: Detailed workflow for the recommended two-step synthesis.

Step 1: Synthesis of 1-Boc-4-(2-(pyridin-2-yl)ethyl)piperazine

Reaction Scheme:

(Self-generated image of Boc-piperazine reacting with 2-(2-chloroethyl)pyridine)

Causality: This is a standard SN2 nucleophilic substitution reaction.[3] The unprotected secondary amine of 1-Boc-piperazine acts as the nucleophile, attacking the electrophilic carbon of the chloroethyl side chain and displacing the chloride leaving group. Potassium carbonate is used as a base to neutralize the hydrochloride salt of the alkylating agent and the hydrogen chloride generated during the reaction, which enhances the nucleophilicity of the piperazine.[3][6] Acetonitrile is an excellent polar aprotic solvent for this type of reaction.

Materials & Reagents:

ReagentMW ( g/mol )Amount (mmol)Mass/VolumeEquivalents
1-Boc-piperazine186.2510.01.86 g1.0
2-(2-Chloroethyl)pyridine hydrochloride178.0611.01.96 g1.1
Potassium Carbonate (K₂CO₃), anhydrous138.2130.04.15 g3.0
Acetonitrile (CH₃CN), anhydrous41.05-50 mL-

Protocol:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Boc-piperazine (1.86 g, 10.0 mmol), 2-(2-chloroethyl)pyridine hydrochloride (1.96 g, 11.0 mmol), and anhydrous potassium carbonate (4.15 g, 30.0 mmol).

  • Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-82°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours. A typical TLC system would be 10% Methanol in Dichloromethane. The product spot should be less polar than the starting 1-Boc-piperazine.

  • Workup (A): Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KCl) and wash the solid cake with a small amount of acetonitrile.

  • Workup (B): Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purification: Dissolve the crude oil in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then brine (1 x 25 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product, typically as a pale yellow oil. The product is often pure enough for the next step, but can be further purified by column chromatography if necessary.

Step 2: Deprotection to Yield this compound

Reaction Scheme:

(Self-generated image of Boc-protected intermediate reacting with HCl to yield final product)

Causality: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.[4] Strong acids, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), protonate the carbonyl oxygen of the Boc group, leading to its cleavage via the formation of a stable tert-butyl cation, isobutylene, and carbon dioxide.

Materials & Reagents:

ReagentMW ( g/mol )Amount (mmol)Mass/VolumeEquivalents
1-Boc-4-(2-(pyridin-2-yl)ethyl)piperazine291.40~10.0 (crude)~2.91 g1.0
4M Hydrochloric Acid in 1,4-Dioxane36.4640.010 mL4.0
Diethyl Ether (Et₂O)74.12-~50 mL-

Protocol:

  • Setup: Dissolve the crude 1-Boc-4-(2-(pyridin-2-yl)ethyl)piperazine (~10.0 mmol) from Step 1 in a 50 mL round-bottom flask with a magnetic stir bar.

  • Acid Addition: Slowly add 10 mL of 4M HCl in 1,4-dioxane (40.0 mmol) at room temperature. A precipitate will likely form upon addition.

  • Reaction: Stir the mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the dioxane and excess HCl.

  • Purification: Add diethyl ether (~50 mL) to the resulting residue and stir or sonicate the mixture. This process, known as trituration, will break up the solid and wash away any non-polar impurities.

  • Final Product: Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum. The final product is obtained as the dihydrochloride salt, typically a white to off-white solid.

Troubleshooting

IssueProbable CauseSuggested Solution
Step 1: Low Yield Incomplete reaction; insufficient base; wet reagents/solvent.Ensure reaction goes to completion via TLC/LC-MS. Use anhydrous reagents and solvent. Ensure at least 3 equivalents of a suitable base like K₂CO₃ or Cs₂CO₃ are used.[3][4]
Step 1: Di-alkylation Product Not applicable for this protocol, but a common issue with unprotected piperazine.Use the recommended 1-Boc-piperazine to ensure mono-alkylation. If using piperazine, employ a large excess (5-10 equivalents) of piperazine to statistically favor mono-substitution.[4]
Step 2: Incomplete Deprotection Insufficient acid or reaction time.Ensure at least 4 equivalents of acid are used. Allow the reaction to stir longer and monitor by TLC/LC-MS until no starting material remains. Gentle warming (40°C) can be applied if necessary.
Final Product is an Oil/Gummy Residual solvent (dioxane, water); product may be hygroscopic.Ensure complete removal of solvent under high vacuum. Triturate thoroughly with a non-polar solvent like diethyl ether or pentane to induce solidification. Dry thoroughly.

References

  • Mahana, A., Pradhan, R., Sahu, M. K., & Chidambaram, G. (n.d.). Time profiles for the conversion of 2-vinylpyridine and... ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 133035, this compound. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of (a) 1-(2-Piperidinoethyl)-4-(ethoxycarbonyl)piperazine. PrepChem.com. Retrieved from [Link]

  • Teodori, E., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Rizzetto, T. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(3), 569. MDPI AG. Retrieved from [Link]

  • McManus, J. B., Onuska, N. P. R., Jeffreys, M. S., Goodwin, N. C., & Nicewicz, D. A. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(2), 679–683. Retrieved from [Link]

  • ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Vinylpyridine. In Wikipedia. Retrieved from [Link]

  • Yilmaz, F., & Menteşe, M. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(11), 941-948. Retrieved from [Link]

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Application Notes and Protocols: Leveraging 1-(2-(pyridin-2-yl)ethyl)piperazine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 1-(2-(pyridin-2-yl)ethyl)piperazine in FBDD

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm for identifying novel lead compounds, particularly for challenging biological targets.[1][2][3] Unlike high-throughput screening (HTS) of large, complex molecules, FBDD utilizes a more focused approach of screening small, low-molecular-weight compounds, or "fragments," that exhibit weak but highly efficient binding to the target protein.[4][5] These initial fragment hits serve as starting points for rational, structure-guided optimization into potent and selective drug candidates.

This application note details the utility and protocols for the application of This compound as a high-value fragment in FBDD campaigns. This fragment is of particular interest due to the convergence of two "privileged" heterocyclic scaffolds in its structure: pyridine and piperazine.

  • The Pyridine Moiety: The pyridine ring is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs.[6] It is a bioisostere for benzene rings and can engage in a variety of molecular interactions, including hydrogen bonding (as an acceptor), π-π stacking, and cation-π interactions. Its nitrogen atom provides a handle for modulating basicity and solubility, crucial pharmacokinetic properties.[7][8][9]

  • The Piperazine Moiety: Piperazine is another prevalent scaffold in drug discovery, often incorporated to enhance aqueous solubility, cell permeability, and overall pharmacokinetic profiles.[10][11][12] Its two nitrogen atoms offer versatile points for chemical modification, allowing for controlled exploration of chemical space and optimization of target engagement.[13][14]

The combination of these two moieties in this compound (Molecular Weight: 191.27 g/mol ) creates a fragment that adheres to the "Rule of Three" (MW < 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3), making it an ideal candidate for fragment library inclusion.[15][16] Its inherent properties suggest a high potential for forming meaningful interactions with a diverse range of protein targets.

Physicochemical Properties of this compound

A successful fragment must possess appropriate physicochemical properties to ensure its utility in biophysical screening assays.

PropertyValueSignificance in FBDD
Molecular Weight 191.27 g/mol Compliant with the "Rule of Three," ensuring higher probability of binding and greater ligand efficiency.[15][16]
Formula C₁₁H₁₇N₃[17]Provides a balance of hydrophobic and hydrophilic character.
Topological Polar Surface Area (TPSA) 39.8 Ų (Predicted)Influences solubility and membrane permeability.
cLogP 1.2 (Predicted)Indicates good aqueous solubility, which is critical for biophysical screening methods.
Hydrogen Bond Donors 1Potential for specific hydrogen bond interactions with the target.
Hydrogen Bond Acceptors 3Multiple sites for hydrogen bonding, increasing the likelihood of target engagement.
Rotatable Bonds 4Provides conformational flexibility to adapt to various binding pockets.

Experimental Workflows and Protocols

The successful application of this compound in an FBDD campaign involves a multi-stage process, from initial screening to hit validation and elaboration.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Characterization cluster_2 Phase 3: Hit-to-Lead Screening Primary Screening (SPR or STD-NMR) Hit_Triage Hit Triage & Confirmation Screening->Hit_Triage Initial Hits Structural_Biology Structural Biology (X-ray Crystallography) Hit_Triage->Structural_Biology Biophysical_Validation Biophysical Validation (ITC) Hit_Triage->Biophysical_Validation Computational_Modeling Computational Modeling (Docking & FEP) Structural_Biology->Computational_Modeling Medicinal_Chemistry Medicinal Chemistry (Fragment Elaboration) Biophysical_Validation->Medicinal_Chemistry Computational_Modeling->Medicinal_Chemistry SAR_Analysis SAR Analysis Medicinal_Chemistry->SAR_Analysis SAR_Analysis->Medicinal_Chemistry Iterative Optimization Lead_Candidate Lead Candidate SAR_Analysis->Lead_Candidate

Caption: FBDD workflow for this compound.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak binding affinities typical of fragments.[18][19][20]

Objective: To identify binding of this compound to a target protein immobilized on a sensor chip.

Materials:

  • SPR instrument (e.g., Biacore T200)

  • Sensor chip (e.g., CM5)

  • Target protein (≥95% purity)

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (EDC, NHS, ethanolamine)

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the target protein (e.g., 10-50 µg/mL in a low ionic strength buffer) to achieve the desired immobilization level (typically 5,000-10,000 RU).

    • Deactivate excess reactive groups with a 1 M ethanolamine-HCl solution.

  • Fragment Screening:

    • Prepare a dilution series of this compound in running buffer (e.g., 10 µM to 1 mM). Ensure the final DMSO concentration is matched across all samples and the running buffer (typically ≤1%).

    • Inject the fragment solutions over the immobilized target surface and a reference flow cell (without protein or with an irrelevant protein).

    • Monitor the change in response units (RU) in real-time. A concentration-dependent increase in RU on the target surface relative to the reference indicates binding.

  • Data Analysis:

    • Subtract the reference flow cell data from the target flow cell data to correct for bulk refractive index changes.

    • Plot the steady-state response against the fragment concentration.

    • Fit the data to a 1:1 steady-state affinity model to determine the dissociation constant (KD).

Causality and Trustworthiness: The use of a reference cell is critical to eliminate false positives arising from non-specific binding and buffer effects.[20] A clear dose-response relationship provides confidence that the observed interaction is specific.

Protocol 2: Hit Confirmation using Saturation Transfer Difference NMR (STD-NMR)

STD-NMR is a powerful ligand-observed NMR technique for identifying fragment binding and mapping the binding epitope.[21][22][23]

Objective: To confirm the binding of this compound and identify which parts of the fragment are in close proximity to the target protein.

Materials:

  • NMR spectrometer (≥500 MHz) with a cryoprobe

  • Target protein solution (10-50 µM in a deuterated buffer)

  • This compound stock solution (in deuterated solvent)

  • Deuterated buffer (e.g., PBS in D₂O)

Methodology:

  • Sample Preparation:

    • Prepare an NMR sample containing the target protein (e.g., 20 µM) and this compound (e.g., 1 mM) in the deuterated buffer. The high ligand-to-protein ratio is typical for fragment screening.

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum to serve as a reference.

    • Set up the STD-NMR experiment. This involves acquiring two spectra:

      • On-resonance spectrum: Selectively saturate a region of the spectrum where only protein resonances appear (e.g., -1.0 ppm).

      • Off-resonance spectrum: Irradiate a region far from any protein or ligand signals (e.g., 40 ppm).

    • The saturation time (typically 1-3 seconds) is a key parameter to optimize.

  • Data Processing and Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

    • Only protons of the fragment that have been in close contact (≤ 5 Å) with the saturated protein will show signals in the STD spectrum.[24]

    • Calculate the STD amplification factor for each proton of the fragment to identify the binding epitope. Protons with the highest STD amplification are in closest proximity to the protein surface.

Causality and Trustworthiness: Observing signals in the STD spectrum provides direct evidence of binding. The differential enhancement of signals across the fragment's structure allows for the creation of a binding epitope map, which is invaluable for subsequent structure-based design.

STD_NMR_Principle cluster_protein Target Protein cluster_ligand Fragment (in solution) cluster_complex Protein-Fragment Complex P Protein Protons PL Bound Fragment P->PL 2. Spin Diffusion (Saturation Transfer) L_free Free Fragment L_free->PL Binding observe Observe Fragment Signals in Solution L_free->observe 4. Detect Attenuated Signals PL->L_free 3. Dissociation RF_pulse Selective RF Pulse (On-Resonance) RF_pulse->P 1. Saturate

Caption: Principle of Saturation Transfer Difference (STD) NMR.

Protocol 3: Structural Characterization by X-ray Crystallography

Obtaining a high-resolution crystal structure of the protein-fragment complex is the gold standard in FBDD, providing definitive evidence of binding and a detailed map of the interactions.[25][26][27][28]

Objective: To determine the three-dimensional structure of this compound bound to the target protein.

Methodology:

  • Protein Crystallization:

    • Screen for crystallization conditions of the target protein alone (apo form) to obtain well-diffracting crystals.

  • Fragment Soaking or Co-crystallization:

    • Soaking: Transfer apo crystals into a solution containing a high concentration of this compound (e.g., 1-10 mM) for a defined period (minutes to hours).

    • Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.

  • X-ray Diffraction Data Collection:

    • Cryo-protect the crystal and flash-cool it in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with the apo protein structure as a search model.

    • Analyze the resulting electron density maps to confirm the presence and determine the binding mode of the fragment.

    • Refine the protein-fragment complex structure to high resolution.

Causality and Trustworthiness: A well-defined electron density for the fragment provides unambiguous proof of binding and its specific orientation and interactions within the binding site. This structural information is paramount for the subsequent hit-to-lead optimization phase.

From Hit to Lead: The Path Forward

Once this compound is confirmed as a binder, the structural information from X-ray crystallography or a robust STD-NMR epitope map guides the medicinal chemistry strategy. The piperazine nitrogen and the pyridine ring offer clear vectors for chemical elaboration to improve potency and selectivity.

  • Fragment Growing: Synthesize analogues by adding chemical functionality to the piperazine nitrogen to explore adjacent pockets in the binding site.

  • Fragment Linking: If other fragments are identified that bind in nearby sites, link them to this compound to create a larger, higher-affinity molecule.

  • Scaffold Modification: Modify the pyridine ring to optimize interactions, for example, by adding substituents to enhance hydrogen bonding or van der Waals contacts.

Computational methods, such as molecular docking and free energy perturbation (FEP), can be used to prioritize the design of new analogues before synthesis, thereby accelerating the optimization cycle.[29][30][31][32]

Conclusion

This compound represents a strategically designed fragment that combines the favorable properties of two medicinally relevant heterocycles. Its adherence to the "Rule of Three," coupled with its synthetic tractability, makes it a valuable asset for any fragment library. The protocols outlined in this application note provide a robust framework for its screening, validation, and characterization, paving the way for its successful application in fragment-based campaigns to discover next-generation therapeutics.

References

  • The Role of Pyridine Intermediates in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
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  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis - Sarchem Labs. (n.d.).
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  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PubMed. (2021, October 13).
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  • Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold | Semantic Scholar. (n.d.).
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  • The Role of Piperazine Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
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  • Fragment-based Screening Methods for Innovative Drug Discovery | Computational Chemistry | Blog | Life Chemicals. (2021, June 23).
  • Fragment Libraries Designed to Be Functionally Diverse Recover Protein Binding Information More Efficiently Than Standard Structurally Diverse Libraries - NIH. (n.d.).
  • Fragment Libraries Designed to Be Functionally Diverse Recover Protein Binding Information More Efficiently Than Standard Structurally Diverse Libraries | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
  • Fragment library design - Stanford Medicine. (n.d.).
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  • Ranking Hits From Saturation Transfer Difference Nuclear Magnetic Resonance–Based Fragment Screening - Frontiers. (2019, April 11).
  • Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening | bioRxiv. (2023, December 6).
  • Multiplexed experimental strategies for fragment library screening using SPR biosensors. (2020, December 23).
  • Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications. (2018, April 9).
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  • Fragment Screening Using X-Ray Crystallography | Request PDF - ResearchGate. (n.d.).
  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures. (n.d.).
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  • This compound - Smolecule. (n.d.).
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  • Fragment Based Drug Discovery with Surface Plasmon Resonance Technology - DiVA portal. (2013, November 7).
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  • Saturation-Transfer Difference (STD) NMR: A Simple and Fast Method for Ligand Screening and Characterization of Protein Binding. (2011, April 18).
  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - MDPI. (2024, August 6).
  • 1-(2-PYRIDIN-2-YL-ETHYL)-PIPERAZINE | 53345-15-6 - ChemicalBook. (2023, April 23).
  • 1-(2-pyridin-4-yl-ethyl)-piperazine AldrichCPR | Sigma - Sigma-Aldrich. (n.d.).
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. (n.d.).
  • 4-pyridin-2-yl-piperazine-1-carboxylic acid ethyl ester - Chemical Synthesis Database. (n.d.).
  • 01-(2-Pyridin-2-yl-ethyl)piperazine CAS#: - ChemicalBook. (n.d.).
  • 1185318-11-9|1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride - BLDpharm. (n.d.).

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Application Notes & Protocols: Development of In Vitro Assays for 1-(2-(pyridin-2-yl)ethyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyridinyl-Piperazine Scaffold

The 1-(2-(pyridin-2-yl)ethyl)piperazine moiety represents a privileged scaffold in modern medicinal chemistry. Its constituent pyridine and piperazine rings are prevalent in a multitude of FDA-approved therapeutics, valued for their ability to form key interactions with biological targets and confer favorable pharmacokinetic properties.[1][2][3] Derivatives of this core structure are frequently investigated for activity against a wide range of targets, particularly G-Protein Coupled Receptors (GPCRs) and various enzymes, showing potential in oncology, neuroscience, and infectious diseases.[4][5][6][7]

The journey from a promising chemical series to a viable drug candidate is fraught with challenges, with high attrition rates often attributed to poor efficacy or unforeseen toxicity.[8] A robust, early-stage in vitro characterization strategy is therefore not just beneficial, but essential for success. By employing a cascade of carefully selected in vitro assays, researchers can "fail fast, fail cheap," identifying the most promising candidates and eliminating suboptimal compounds before committing to resource-intensive in vivo studies.[8]

This guide provides a comprehensive framework for the in vitro evaluation of this compound derivatives. It is designed for drug discovery scientists and researchers, offering not just step-by-step protocols but also the underlying scientific rationale to empower informed experimental design. We will progress from high-throughput primary screens to detailed mechanistic studies and critical early safety assessments.

Section 1: The In Vitro Assay Cascade: A Strategic Workflow

A successful screening campaign follows a logical progression, starting with a broad search for activity and progressively narrowing the focus to the most promising candidates with the best drug-like properties. This workflow ensures that resources are allocated efficiently and that decision-making is data-driven at every stage.

Drug_Discovery_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Lead Generation cluster_2 Phase 3: Lead Optimization cluster_3 Outcome HTS High-Throughput Screening (HTS) (Single concentration screen) Hit_Confirm Hit Confirmation (Re-test primary hits) HTS->Hit_Confirm >50% Activity Dose_Response Potency Determination (IC50/EC50) Hit_Confirm->Dose_Response Func_Assay Functional/Mechanistic Assays (e.g., Agonist vs. Antagonist) Dose_Response->Func_Assay Selectivity Selectivity Profiling (Off-target screening) Func_Assay->Selectivity ADME_Tox In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) Selectivity->ADME_Tox SAR Structure-Activity Relationship (SAR) ADME_Tox->SAR Lead_Candidate Lead Candidate for In Vivo Studies SAR->Lead_Candidate

Caption: General drug discovery workflow for piperazine derivatives.

Section 2: Primary Screening and Hit Identification

The initial goal is to rapidly screen a library of this compound derivatives to identify "hits"—compounds that show activity against the biological target of interest. High-Throughput Screening (HTS) is the cornerstone of this phase, utilizing automation and miniaturized assay formats to test thousands of compounds efficiently.[9][10]

Application Note: Targeting GPCRs with a Calcium Flux Assay

Many arylpiperazine compounds are known to interact with GPCRs, particularly those that signal through the Gαq pathway, leading to a release of intracellular calcium upon activation.[4] A fluorescent calcium flux assay is a robust, high-throughput method to identify antagonists of such receptors.

Causality Behind Experimental Choices:

  • Cell Line: A stable cell line, such as HEK293, expressing the target GPCR is crucial. Transient transfection is an alternative for faster assay development but may have higher well-to-well variability.[11]

  • Assay Format: 384-well or 1536-well plates are used to minimize reagent consumption and maximize throughput.[4][10]

  • Calcium-Sensitive Dye: Dyes like Fluo-8 AM are used because their fluorescence intensity increases dramatically upon binding to free intracellular calcium. The "AM" ester group makes the dye cell-permeable.

  • Probenecid: This compound is an inhibitor of organic anion transporters in the cell membrane. Its inclusion is critical to prevent the cells from actively pumping the fluorescent dye out, which would otherwise lead to a decrease in signal over time.[4]

Protocol 1: HTS for GPCR Antagonists using a Calcium Flux Assay

Objective: To identify compounds that inhibit agonist-induced intracellular calcium release in cells expressing a target Gαq-coupled receptor.

Materials:

  • HEK293 cells stably expressing the target GPCR

  • Culture Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Calcium-sensitive dye loading solution (e.g., Fluo-8 AM) with Probenecid

  • Known receptor agonist (e.g., Serotonin for the 5-HT2A receptor)

  • This compound derivative library (10 mM in DMSO)

  • 384-well black, clear-bottom microplates

  • Automated liquid handling system

  • Fluorescence plate reader with kinetic reading and liquid injection capabilities (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating:

    • Culture cells to 80-90% confluency.

    • Harvest and resuspend cells in culture medium to a density of 200,000 cells/mL.

    • Using an automated dispenser, add 25 µL of the cell suspension to each well of a 384-well plate.

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation & Addition:

    • Prepare a working plate by diluting the compound library in Assay Buffer to a 4X final concentration (e.g., 40 µM for a 10 µM final screen). Include wells for positive control (agonist only) and negative control (vehicle only).

    • On the day of the assay, remove the cell plate from the incubator. Aspirate the culture medium.

  • Dye Loading:

    • Prepare the dye loading solution according to the manufacturer's instructions, ensuring the inclusion of Probenecid.

    • Add 20 µL of the dye loading solution to each well.

    • Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.

  • Antagonist Incubation:

    • Using an automated liquid handler, transfer 10 µL of the 4X compound working plate to the corresponding wells of the cell plate.

    • Incubate at room temperature for 15-30 minutes.

  • Agonist Stimulation and Signal Detection:

    • Prepare the agonist solution in Assay Buffer at a 5X concentration that elicits an EC₈₀ response (determined during assay development).

    • Place the cell plate in the fluorescence plate reader.

    • Initiate kinetic reading, establishing a baseline fluorescence for ~15 seconds.

    • Inject 10 µL of the 5X agonist solution into each well.

    • Continue reading the fluorescence signal for an additional 60-120 seconds.[4]

  • Data Analysis:

    • Calculate the percentage of inhibition for each test well relative to the controls: % Inhibition = 100 * (1 - (Signal_Test - Signal_Negative) / (Signal_Positive - Signal_Negative))

    • Hits are typically defined as compounds exhibiting >50% inhibition. A Z'-factor calculation should be performed to validate assay quality (Z' > 0.5 is considered excellent).

Section 3: Potency Determination and Functional Characterization

Once primary hits are confirmed, the next step is to determine their potency by generating dose-response curves. This moves the analysis from a qualitative "yes/no" to a quantitative measure of how much compound is needed to elicit a biological effect.

GPCR_Signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Agonist GPCR GPCR (e.g., 5-HT2A) Ligand->GPCR Activates Antagonist Piperazine Derivative Antagonist->GPCR Blocks G_Protein Gαq Protein GPCR->G_Protein Activates PLC PLC G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Calcium Ca²⁺ Release ER->Calcium Stimulates

Caption: Simplified Gαq-coupled GPCR signaling pathway.

Protocol 2: IC₅₀ Determination for Lead Compounds

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of confirmed hits from the primary screen.

Procedure:

  • This protocol follows the same steps as Protocol 1.

  • The key difference is in the Compound Preparation step. Instead of a single concentration, create a serial dilution of each hit compound.

  • A typical approach is an 8- or 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).

  • Data Analysis:

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) equation using graphing software (e.g., GraphPad Prism, Genedata Screener) to determine the IC₅₀ value.

Data Presentation: Summary of Dose-Response Analysis
Compound IDMax Inhibition (%)IC₅₀ (µM)Hill Slope
PZE-00198.70.151.1
PZE-00295.21.20.9
PZE-00365.48.91.3
PZE-00412.1> 100N/A
Reference100.20.081.0

Section 4: Early In Vitro ADME/Toxicity Profiling

A potent compound is of little therapeutic value if it is rapidly metabolized, cannot be absorbed, or is toxic to healthy cells. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicology properties is critical for selecting candidates with a higher probability of success in later development stages.[12][13][14]

ADME_Tox_Cascade Start Potent & Selective Hits Sol Aqueous Solubility Start->Sol Tier 1 (High Throughput) MetStab Metabolic Stability (Microsomes, Hepatocytes) Start->MetStab Tier 1 (High Throughput) Perm Permeability (e.g., Caco-2 Assay) Start->Perm Tier 1 (High Throughput) PPB Plasma Protein Binding Sol->PPB Tier 2 (Medium Throughput) Cyto Cytotoxicity (e.g., HepG2 cells) Sol->Cyto Tier 2 (Medium Throughput) hERG hERG Inhibition (Cardiotoxicity) Sol->hERG Tier 2 (Medium Throughput) MetStab->PPB Tier 2 (Medium Throughput) MetStab->Cyto Tier 2 (Medium Throughput) MetStab->hERG Tier 2 (Medium Throughput) Perm->PPB Tier 2 (Medium Throughput) Perm->Cyto Tier 2 (Medium Throughput) Perm->hERG Tier 2 (Medium Throughput) End Optimized Lead PPB->End Cyto->End hERG->End

Caption: A tiered approach to in vitro ADME/Tox screening.

Application Note: Assessing Cytotoxicity and Metabolic Stability
  • Cytotoxicity: It is essential to ensure that the observed activity at the primary target is not simply due to the compound killing the cells. The MTT assay or luminescent-based assays like CellTiter-Glo® are standard methods to assess cell viability.[6][15] Testing against a relevant cell line (e.g., HepG2, a human liver cell line) can provide early indicators of potential hepatotoxicity.[12]

  • Metabolic Stability: The Cytochrome P450 (CYP) enzyme family, primarily in the liver, is responsible for metabolizing most drugs.[16] An in vitro assay using human liver microsomes (HLM) can provide a rapid assessment of a compound's metabolic stability. Compounds that are metabolized too quickly will have a short half-life in the body, potentially limiting their therapeutic efficacy.[13]

Protocol 3: General Cytotoxicity Assessment (MTT Assay)

Objective: To determine the concentration of a compound that reduces the viability of a cell population by 50% (CC₅₀).

Materials:

  • HepG2 cells (or other relevant cell line)

  • Culture Medium

  • Test compounds serially diluted in culture medium

  • 96-well clear flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Plating: Seed 100 µL of cells into each well of a 96-well plate at a density of 1 x 10⁵ cells/mL. Incubate for 24 hours.

  • Compound Treatment: Remove the medium and add 100 µL of medium containing the serially diluted test compounds. Include vehicle control wells.

  • Incubation: Incubate the plates for 24-48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ value using non-linear regression analysis.[15]

Protocol 4: Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the in vitro half-life (T₁/₂) and intrinsic clearance (Clᵢₙₜ) of a compound.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (cofactor for CYP activity)

  • Test compound (1 µM final concentration)

  • Positive control compound with known metabolic fate (e.g., Verapamil)

  • Acetonitrile with an internal standard for protein precipitation

  • LC-MS/MS system

Procedure:

  • Reaction Preparation: In a microcentrifuge tube on ice, combine HLM, phosphate buffer, and test compound.

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture.

  • Quench Reaction: Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the microsomal proteins.

  • Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the remaining amount of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the half-life: T₁/₂ = 0.693 / k.

    • Calculate intrinsic clearance (Clᵢₙₜ).

Data Presentation: Summary of Early ADME/Tox Profile
Compound IDIC₅₀ (µM) [Target]CC₅₀ (µM) [HepG2]Selectivity Index (CC₅₀/IC₅₀)HLM Stability T₁/₂ (min)
PZE-0010.152516745
PZE-0021.2> 100> 8388
PZE-0038.9151.712
Reference0.081822532

Interpretation: A desirable candidate, like PZE-002 , shows good potency, a high selectivity index (indicating low general cytotoxicity relative to its target activity), and good metabolic stability. In contrast, PZE-003 is flagged as a potential concern due to its low selectivity index and poor metabolic stability.

Conclusion

The development of in vitro assays for novel chemical series like this compound derivatives is a multi-faceted process that forms the bedrock of modern drug discovery. By systematically applying a cascade of assays—from high-throughput screening and potency determination to early ADME and toxicity profiling—research teams can make informed, data-driven decisions. This strategic approach, which emphasizes understanding the rationale behind each protocol, not only enhances the efficiency of the discovery pipeline but also significantly increases the probability of identifying lead candidates with a strong potential for clinical success.

References

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Application Notes and Protocols for 1-(2-(pyridin-2-yl)ethyl)piperazine Derivatives in Central Nervous System (CNS) Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and preclinical evaluation of 1-(2-(pyridin-2-yl)ethyl)piperazine derivatives for the treatment of central nervous system (CNS) disorders. This class of compounds has garnered significant interest due to the versatile pharmacophore of the piperazine ring, which is a common structural motif in many CNS-active drugs.[1] The strategic combination of the pyridinyl and piperazine moieties offers opportunities to modulate various neurotransmitter systems, making these derivatives promising candidates for a range of neurological and psychiatric conditions.[2]

Introduction: The Rationale for Targeting CNS Disorders with this compound Derivatives

The piperazine scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a multitude of biological targets within the CNS.[3] Arylpiperazine derivatives, in particular, have been successfully developed as antipsychotics, antidepressants, and anxiolytics.[4] The this compound core combines the key features of a basic nitrogen-containing heterocycle (piperazine) with an aromatic pyridine ring, which can engage in various receptor-ligand interactions.

The nitrogen atoms of the piperazine ring can be protonated at physiological pH, influencing the compound's solubility and ability to interact with acidic residues in receptor binding pockets. The pyridine ring, an isostere of benzene, can participate in π-π stacking and hydrogen bonding, contributing to target affinity and selectivity. Modifications at the N4 position of the piperazine ring allow for the introduction of diverse functionalities to fine-tune the pharmacological profile, including potency, selectivity, and pharmacokinetic properties.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives can be achieved through several reliable synthetic routes. A common and efficient method involves the nucleophilic substitution of a suitable leaving group on a 2-(2-haloethyl)pyridine precursor with piperazine or a monosubstituted piperazine.

Protocol 2.1: General Synthesis of N4-Substituted this compound Derivatives

This protocol outlines a two-step synthesis starting from 2-vinylpyridine.

Step 1: Synthesis of 2-(2-chloroethyl)pyridine hydrochloride

  • To a solution of 2-vinylpyridine (1 equivalent) in dry diethyl ether, slowly add a solution of hydrogen chloride in diethyl ether (1.1 equivalents) at 0°C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Filter the resulting precipitate, wash with cold diethyl ether, and dry under vacuum to obtain 2-(2-chloroethyl)pyridine hydrochloride as a white solid.

Step 2: N-alkylation of a monosubstituted piperazine

  • To a solution of the desired N-substituted piperazine (1 equivalent) and triethylamine (2.5 equivalents) in a suitable solvent such as acetonitrile or dimethylformamide (DMF), add 2-(2-chloroethyl)pyridine hydrochloride (1.2 equivalents).

  • Heat the reaction mixture at 80-100°C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane with triethylamine) to afford the desired N4-substituted this compound derivative.

In Vitro Characterization: Assessing Target Engagement and Metabolic Stability

In vitro assays are fundamental for characterizing the pharmacological and pharmacokinetic properties of newly synthesized compounds. Key assays include radioligand binding to determine target affinity and metabolic stability assays to predict in vivo clearance.

Protocol 3.1: Radioligand Binding Assay for 5-HT1A Receptor Affinity

The serotonin 1A (5-HT1A) receptor is a key target for many anxiolytic and antidepressant drugs. This protocol describes a competitive radioligand binding assay to determine the binding affinity of a test compound for the human 5-HT1A receptor.[5]

Materials:

  • Membrane preparation from cells stably expressing the human 5-HT1A receptor.

  • Radioligand: [³H]8-OH-DPAT (a selective 5-HT1A agonist).

  • Non-specific binding control: 10 µM serotonin.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Test compounds and reference compounds (e.g., buspirone).

  • 96-well microplates, glass fiber filters, and a cell harvester.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]8-OH-DPAT (final concentration ~0.5 nM), and 150 µL of membrane preparation (5-20 µg protein).

    • Non-specific Binding: 50 µL of 10 µM serotonin, 50 µL of [³H]8-OH-DPAT, and 150 µL of membrane preparation.

    • Test Compound: 50 µL of test compound dilution, 50 µL of [³H]8-OH-DPAT, and 150 µL of membrane preparation.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.[6]

  • Terminate the incubation by rapid vacuum filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester.[6]

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Protocol 3.2: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, providing an early indication of its hepatic clearance.[4][7]

Materials:

  • Human or rodent liver microsomes.

  • NADPH regenerating system (or NADPH).[4]

  • Phosphate buffer (0.1 M, pH 7.4).

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Acetonitrile for quenching the reaction.

  • LC-MS/MS system for analysis.

Procedure:

  • Prepare a reaction mixture containing liver microsomes (final concentration 0.5-1 mg/mL) in phosphate buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding the test compound (final concentration 1 µM) and the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to ice-cold acetonitrile to stop the reaction.

  • Centrifuge the samples to precipitate the protein.

  • Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t₁/₂) as 0.693/k.

  • Calculate the intrinsic clearance (CLint) as (0.693/t₁/₂) / (mg microsomal protein/mL).

In Vivo Evaluation: Assessing CNS Activity and Brain Penetration

In vivo studies in animal models are crucial to demonstrate the therapeutic potential and CNS penetration of the lead compounds.

Protocol 4.1: Elevated Plus-Maze (EPM) Test for Anxiolytic Activity

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.[8][9]

Apparatus:

  • A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

Procedure:

  • Acclimatize the animals (mice or rats) to the testing room for at least 1 hour before the experiment.

  • Administer the test compound or vehicle to the animals at a predetermined time before the test (e.g., 30-60 minutes for intraperitoneal injection).

  • Place the animal in the center of the maze, facing an open arm.

  • Allow the animal to explore the maze for a set period (typically 5 minutes).

  • Record the animal's behavior using a video camera and tracking software.

Data Analysis:

  • Time spent in the open arms.

  • Number of entries into the open arms.

  • Total distance traveled (to assess general locomotor activity).

An increase in the time spent and/or the number of entries into the open arms without a significant change in total distance traveled is indicative of an anxiolytic-like effect.[10]

Protocol 4.2: Assessment of Blood-Brain Barrier (BBB) Penetration

Determining the extent to which a compound crosses the BBB is critical for its development as a CNS therapeutic.[11]

In Vitro PAMPA-BBB Assay (for early screening):

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive BBB permeability.[12] A lipid-infused artificial membrane separates a donor and an acceptor compartment. The test compound is added to the donor compartment, and its appearance in the acceptor compartment over time is measured.

In Vivo Brain-to-Plasma Concentration Ratio (Kp):

This is the definitive method to measure brain penetration.

Procedure:

  • Administer the test compound to a group of animals (e.g., rats) at a specific dose and route.

  • At a predetermined time point (e.g., at the time of peak plasma concentration), collect blood and brain samples.

  • Process the blood to obtain plasma and homogenize the brain tissue.

  • Quantify the concentration of the test compound in both plasma and brain homogenate using a validated bioanalytical method (e.g., LC-MS/MS).

  • Calculate the Kp value as the ratio of the brain concentration to the plasma concentration.

A Kp value greater than 1 suggests good brain penetration, while a value less than 0.1 indicates poor penetration. It is also crucial to determine the unbound fractions in plasma and brain to calculate the unbound brain-to-plasma ratio (Kp,uu), which is a more accurate predictor of target engagement in the CNS.[13]

Data Presentation and Visualization

Table 1: Pharmacological and Physicochemical Properties of Exemplary this compound Derivatives
Compound IDR Group at N45-HT1A Ki (nM)In Vitro t₁/₂ (min)EPM - Time in Open Arms (% of control)Kp
Compound A Phenyl5.2451501.2
Compound B 2-Methoxyphenyl1.8251800.8
Compound C Benzyl15.6601201.5
Diagrams

Synthesis_Workflow Start 2-Vinylpyridine Step1 Reaction with HCl/Ether Start->Step1 Intermediate 2-(2-chloroethyl)pyridine HCl Step1->Intermediate Step2 N-Alkylation with Substituted Piperazine Intermediate->Step2 Product Target Derivative Step2->Product

Caption: Synthetic workflow for this compound derivatives.

Preclinical_Evaluation_Flow Synthesis Compound Synthesis InVitro In Vitro Characterization Synthesis->InVitro Binding Receptor Binding Assays (e.g., 5-HT1A) InVitro->Binding Target Affinity Metabolism Metabolic Stability (Microsomes) InVitro->Metabolism ADME Properties InVivo In Vivo Evaluation Binding->InVivo Candidate Selection Metabolism->InVivo Candidate Selection Efficacy Behavioral Models (e.g., EPM) InVivo->Efficacy Pharmacodynamics PK BBB Penetration (Kp) InVivo->PK Pharmacokinetics Lead Lead Optimization Efficacy->Lead PK->Lead

Caption: Preclinical evaluation workflow for CNS drug candidates.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics for a variety of CNS disorders. The protocols outlined in these application notes provide a robust framework for the synthesis, in vitro characterization, and in vivo evaluation of derivatives based on this core structure. Future work should focus on establishing detailed structure-activity relationships (SAR) and structure-property relationships (SPR) to guide the optimization of lead compounds with improved potency, selectivity, and drug-like properties. Further in vivo studies in relevant disease models will be necessary to fully elucidate the therapeutic potential of this promising class of compounds.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. [Link]

  • Cherry. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. [Link]

  • IS MUNI. (n.d.). A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted in the 1-Position by an Electron Withdrawing Group. [Link]

  • PubMed Central. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. [Link]

  • PubMed Central. (2008). Elevated Plus Maze for Mice. [Link]

  • protocols.io. (2023). Elevated plus maze protocol. [Link]

  • Cherry. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. [Link]

  • ResearchGate. (2022). (PDF) Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. [Link]

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  • PubMed. (2019). The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents. [Link]

  • ResearchGate. (2023). (PDF) Elevated plus maze protocol v1. [Link]

  • PubMed Central. (2006). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. [Link]

  • Bio-Rad. (2025). How to Conduct an In Vitro Metabolic Stability Study. [Link]

  • PubMed. (2008). Strategies to assess blood-brain barrier penetration. [Link]

  • PubMed. (2015). [Metabolism of designer drugs. Piperazine derivatives]. [Link]

  • PubMed Central. (2021). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. [Link]

  • ResearchGate. (2014). (PDF) Prediction of blood-brain barrier penetration of meta-/para-Alkoxyphenylcarbamic acid Esters bearing substituted N-Phenylpiperazine fragment. [Link]

  • ResearchGate. (2025). Design and Synthesis of Piperazine‐Linked Imidazo[1,2‐a]pyridine Derivatives as Potent Anticancer Agents. [Link]

  • MDPI. (2024). Modeling the Blood-Brain Barrier Permeability of Potential Heterocyclic Drugs via Biomimetic IAM Chromatography Technique Combined with QSAR Methodology. [Link]

Sources

Application Note: Automated Synthesis and Quality Control of [¹¹C]1-(2-(Pyridin-2-yl)ethyl)piperazine for Preclinical PET Imaging

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract and Significance

Positron Emission Tomography (PET) is a premier non-invasive imaging modality that provides quantitative insights into physiological and pathological processes at the molecular level.[1][2] The utility of PET is critically dependent on the availability of high-quality radiotracers that selectively bind to specific biological targets. The 1-(2-(pyridin-2-yl)ethyl)piperazine scaffold is a privileged structure in neuropharmacology, forming the core of numerous ligands targeting receptors such as serotonin, dopamine, and sigma receptors.[3][4][5] Radiolabeling this scaffold with Carbon-11 (t½ = 20.4 min) allows for dynamic imaging of these key central nervous system (CNS) targets, enabling studies in drug development, receptor occupancy, and disease characterization.

This application note provides a comprehensive, field-proven protocol for the synthesis of radiolabeled [¹¹C]this compound . We detail an automated synthesis approach using a commercial synthesis module, which is essential for ensuring reproducibility and minimizing radiation exposure given the short half-life of ¹¹C.[1][6] The narrative explains the causality behind key experimental choices, from precursor design to the final quality control cascade, ensuring a self-validating system for producing a clinical-grade radiopharmaceutical for preclinical research.

Synthesis Strategy: Precursor Design and Rationale

The success of a radiolabeling synthesis, particularly with short-lived isotopes, hinges on a meticulously designed precursor. For the ¹¹C-labeling of this compound, a common and highly efficient strategy is N-methylation using a reactive ¹¹C-methylating agent.[7][8]

Causality of Precursor Selection: The chosen precursor is This compound , which possesses a secondary amine on the piperazine ring. This nitrogen atom serves as the exclusive site for nucleophilic attack on the electrophilic [¹¹C]methyl group. This design prevents ambiguity in the position of the radiolabel and drastically simplifies the subsequent purification process by minimizing the formation of radiolabeled isomers. The synthesis of this precursor is straightforward via standard organic chemistry techniques, typically involving the reaction of 2-vinylpyridine with piperazine or the alkylation of piperazine with 2-(2-chloroethyl)pyridine.

Diagram 1: Overall Synthetic Pathway

cluster_0 Precursor Synthesis (Non-Radioactive) cluster_1 Radiosynthesis (Automated) P1 Piperazine Precursor Precursor: This compound P1->Precursor Alkylation P2 2-(2-Chloroethyl)pyridine P2->Precursor FinalTracer Final Product: [¹¹C]this compound Precursor->FinalTracer Cyclotron Cyclotron ¹⁴N(p,α)¹¹C CO2 [¹¹C]CO₂ Cyclotron->CO2 MeOTf [¹¹C]CH₃OTf (Methyl Triflate) CO2->MeOTf Gas-Phase Conversion MeOTf->FinalTracer N-[¹¹C]Methylation (DMSO, 80°C, 5 min)

Caption: Synthesis route from commercial reagents to the final radiotracer.

Automated Radiosynthesis Protocol

Automation is paramount for ¹¹C-chemistry to achieve high yields and specific activity within a short timeframe.[1][9] This protocol is designed for a commercial radiosynthesis module (e.g., GE TRACERlab™, Synthra MeIPlus).

The radiolabeling agent of choice is [¹¹C]CH₃OTf due to its high reactivity, which facilitates rapid, high-yield reactions.[7]

  • [¹¹C]CO₂ Production: [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a medical cyclotron.[10][11]

  • Trapping and Conversion: The [¹¹C]CO₂ is cryogenically trapped within the synthesis module.

  • Reduction to [¹¹C]CH₄: The trapped [¹¹C]CO₂ is reduced to [¹¹C]methane ([¹¹C]CH₄) by passing it over a heated nickel catalyst with hydrogen gas.[1]

  • Iodination: [¹¹C]CH₄ is converted to [¹¹C]methyl iodide ([¹¹C]CH₃I) via gas-phase iodination at high temperature (e.g., 740°C).[1]

  • Conversion to [¹¹C]CH₃OTf: The [¹¹C]CH₃I is passed through a heated column containing silver triflate, converting it to the more reactive [¹¹C]methyl triflate, which is then delivered to the reaction vessel.

  • Precursor Preparation: A solution of the precursor, this compound (0.5-1.0 mg), in anhydrous dimethyl sulfoxide (DMSO, 300 µL) is prepared in the reaction vessel of the synthesis module.

  • Radiolabeling Reaction: The gaseous [¹¹C]CH₃OTf is bubbled through the precursor solution. The sealed vessel is heated to 80-100°C for 5 minutes.

    • Rationale: The elevated temperature and polar aprotic solvent (DMSO) facilitate the S_N2 reaction between the secondary amine of the precursor and the [¹¹C]methyl triflate. The 5-minute reaction time is a balance between achieving high incorporation of the radionuclide and minimizing decay.

Purification is essential to separate the desired radiolabeled product from the unreacted precursor and any potential byproducts.[7][12]

  • Quenching: The reaction is quenched by the addition of the HPLC mobile phase (e.g., 1.0 mL of ammonium formate buffer/acetonitrile).

  • Injection: The entire crude reaction mixture is automatically loaded onto a semi-preparative HPLC column (e.g., C18, 10 µm, 250 x 10 mm).

  • Elution & Detection: The product is eluted using an isocratic or gradient mobile phase. The column effluent is passed through a UV detector (to identify the non-radiolabeled standard) and a radioactivity detector in series. The peak corresponding to the radiolabeled product is collected.

    • Rationale: Co-injection of the non-radiolabeled ("cold") standard is used to confirm the identity of the radioactive peak by retention time matching.

  • Solvent Removal: The collected HPLC fraction, which is in the mobile phase, is diluted with sterile water and passed through a C18 Sep-Pak cartridge. The cartridge traps the desired product.

  • Elution: The product is eluted from the cartridge with a small volume of USP-grade ethanol (e.g., 0.5 mL).

  • Final Formulation: The ethanol solution is diluted with sterile saline for injection to achieve a final ethanol concentration of <10% v/v.

  • Sterile Filtration: The final solution is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free dose vial.

Diagram 2: Automated Radiosynthesis Workflow

cluster_synth start Start: [¹¹C]CO₂ from Cyclotron synth_module Synthesis Module trap 1. Trap [¹¹C]CO₂ convert 2. Convert to [¹¹C]CH₃OTf trap->convert react 3. React with Precursor (0.5-1.0 mg in DMSO) convert->react hplc 4. Semi-Prep HPLC Purification react->hplc Inject Crude Mixture formulate 5. SPE Formulation hplc->formulate Collect Product Peak qc 6. Quality Control Testing formulate->qc Take Aliquot end Final Product for Injection qc->end Release if Specs Met

Caption: Flowchart of the automated synthesis and purification process.

Quality Control (QC) for Product Release

A rigorous QC process is mandatory to ensure the radiotracer is safe and effective for in vivo studies.[6][7][13] All QC tests must be completed and meet specifications before the product is released for injection.

Parameter Method Acceptance Criteria Rationale & Causality
Identity Analytical Radio-HPLCRetention time of the radioactive peak matches the retention time of the non-radioactive standard.Confirms that the radioactivity is associated with the correct chemical entity.
Radiochemical Purity Analytical Radio-HPLC≥ 95%Ensures that other radioactive species are not present, which could lead to poor image quality or incorrect biological interpretation.[7][12]
Chemical Purity Analytical UV-HPLCPeak area of product >95% of total UV peak areas (excluding solvent front).Guarantees that non-radioactive chemical impurities, especially the unreacted precursor, are minimal to avoid potential pharmacological effects.
Specific Activity (SA) Analytical HPLC (calibrated UV signal vs. radioactivity)> 37 GBq/µmol (>1 Ci/µmol) at time of injection.A high SA is crucial to administer a sufficient radioactive dose without introducing a pharmacologically active mass of the compound, which could perturb the system being studied.[14][15]
Residual Solvents Gas Chromatography (GC)Ethanol < 10% v/v; Acetonitrile, DMSO < 410 ppm.Confirms that solvents used in the synthesis and purification are below established safety limits for intravenous injection (per USP <467>).
pH pH meter or strip5.5 – 7.5Ensures the final formulation is physiologically compatible and will not cause discomfort or tissue damage upon injection.
Sterility Incubation in culture mediaNo microbial growth after 14 days. (Test initiated post-release due to ¹¹C half-life).Confirms the absence of viable microorganisms. Aseptic technique validation is paramount.[7]
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) Test< 175 EU / V, where V is the maximum patient dose volume in mL.Ensures the absence of pyrogens (fever-inducing substances) from bacterial cell walls.

Diagram 3: Quality Control Cascade

cluster_tests Concurrent QC Analyses FinalDose Final Formulated Dose Vial Aliquot Withdraw QC Aliquot FinalDose->Aliquot HPLC HPLC Analysis (Radiochemical Purity, Chemical Purity, SA) Aliquot->HPLC GC GC Analysis (Residual Solvents) Aliquot->GC pH pH Measurement Aliquot->pH LAL Endotoxin Test (LAL) Aliquot->LAL Sterility Sterility Test (Post-Release Incubation) Aliquot->Sterility Release Product Release Decision HPLC->Release GC->Release pH->Release LAL->Release

Caption: The parallel testing workflow for batch release of the radiotracer.

Conclusion

This application note provides a detailed, robust, and reproducible protocol for the automated synthesis of [¹¹C]this compound. By explaining the rationale behind precursor design, reaction conditions, and a stringent quality control cascade, this guide equips researchers and drug development professionals with the necessary framework to produce this valuable PET tracer for preclinical CNS imaging. Adherence to these protocols will ensure the generation of high-quality, reliable data for advancing our understanding of neurological disorders and evaluating novel therapeutics.

References

  • Receptor mapping using methoxy phenyl piperazine derivative: Preclinical PET imaging. (2021). Bioorganic Chemistry.
  • Automated radiosynthesis of [11C]CPPC for in-human PET imaging applications. (n.d.). Nuclear Medicine and Biology.
  • Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process. (2023). ACS Omega.
  • Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging. (2015). Nuclear Medicine and Biology.
  • Towards miniaturized quality control for 18F-labeled PET tracers: Separation of D-FAC alpha and beta anomers via capillary electrophoresis. (n.d.). Journal of Nuclear Medicine.
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  • 99mTc(CO)3-labeled 1-(2-Pyridyl)piperazine derivatives as radioligands for 5-HT7 receptors. (2020). Journal of Radioanalytical and Nuclear Chemistry.
  • Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging. (2015). Nuclear Medicine and Biology.
  • Synthesis and initial PET imaging of new potential NK1 receptor radioligands. (2005). Nuclear Medicine and Biology.
  • Synthesis and Radiosynthesis of a Novel PET Fluorobenzyl Piperazine for Melanoma Tumour Imaging; [18F]MEL054. (2013).
  • Design, synthesis, radiolabeling, and in vivo evaluation of carbon-11 labeled N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a potential positron emission tomography tracer for the dopamine D(4) receptors. (2010). Journal of Medicinal Chemistry.
  • [11C]Fentanyl: Radiosynthesis and Preclinical PET Imaging for Its Pharmacokinetics. (2022). Molecules.
  • Synthesis and Biological Evaluation of a Radiolabeled PET (Positron Emission Tomography) Probe for Visualization of In Vivo α-Fucosidase Expression. (2021). ACS Omega.
  • Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging. (2015). Nuclear Medicine and Biology.
  • 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography. (2018). Molecules.
  • N-(2-(1-(4-(2-Methoxyphenyl)piperazinyl)ethyl))-N-(2-(6-[18F]fluoro)-pyridinyl)cyclohexanecarboxamide. (2005).
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  • Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. (2023). Pharmaceuticals.
  • Synthesis and preliminary in vivo evaluation of 4-[18F]fluoro-N-{2-[4-(6-trifluoromethylpyridin-2-yl)piperazin-1-yl]ethyl}benzamide, a potential PET radioligand for the 5-HT1A receptor. (2004). Journal of Labelled Compounds and Radiopharmaceuticals.
  • Radiosynthesis and Preclinical Evaluation of an 18 F-Labeled Triazolopyridopyrazine-Based Inhibitor for Neuroimaging of the Phosphodiesterase 2A (PDE2A). (2022). Molecules.
  • 4-(2´-Methoxyphenyl)-1-[2´-(N-2´´-pyridinyl)-p-[18F]fluorobenzamido]ethylpiperazine. (2005).
  • Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. (2018).
  • PET and SPECT Tracer Development via Copper-Mediated Radiohalogenation of Divergent and Stable Aryl Boronic Esters. (2023). Preprints.org.

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Application Notes & Protocols: Structure-Activity Relationship (SAR) Studies of 1-(2-(pyridin-2-yl)ethyl)piperazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-(2-(pyridin-2-yl)ethyl)piperazine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous centrally acting agents. Analogs derived from this scaffold frequently exhibit high affinity for aminergic G-protein coupled receptors (GPCRs), particularly dopamine D2 and serotonin 5-HT1A receptors. This dual receptor profile is a hallmark of "third-generation" or atypical antipsychotics, which aim to provide therapeutic efficacy against the positive and negative symptoms of schizophrenia while mitigating the extrapyramidal side effects associated with earlier D2-selective antagonists. This guide provides a comprehensive overview of the structure-activity relationship (SAR) principles governing the interaction of these analogs with their primary biological targets. We present detailed, field-proven protocols for the synthesis of a representative analog and for key in vitro pharmacological assays—namely, radioligand binding and functional cAMP assays—essential for characterizing compound affinity and intrinsic activity. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel CNS therapeutics.

Introduction: The Scientific Rationale for Targeting D2 and 5-HT1A Receptors

The therapeutic strategy underpinning the development of this compound analogs is rooted in the synergistic modulation of dopaminergic and serotonergic pathways.

  • Dopamine D2 Receptor Antagonism: The "dopamine hypothesis" of schizophrenia posits that hyperactivity of dopaminergic signaling, particularly in the mesolimbic pathway, contributes to the positive symptoms of psychosis (e.g., hallucinations, delusions). Blockade of D2 receptors by antipsychotic drugs is a well-established mechanism for alleviating these symptoms. However, indiscriminate D2 antagonism in other brain regions, such as the nigrostriatal pathway, can lead to debilitating extrapyramidal symptoms (EPS), including parkinsonism and tardive dyskinesia.

  • Serotonin 5-HT1A Receptor Partial Agonism: The 5-HT1A receptor is an autoreceptor that regulates serotonin release. Activation of these receptors is believed to exert several beneficial effects that complement D2 blockade.[1][2][3] Preclinical evidence strongly suggests that 5-HT1A receptor agonism can prevent EPS induced by D2 receptor blockade.[1][4] Furthermore, this mechanism is thought to enhance dopamine release in the prefrontal cortex, an effect that may help alleviate the negative and cognitive symptoms of schizophrenia, which are often poorly addressed by traditional antipsychotics.[3] Atypical antipsychotics like aripiprazole and lurasidone exemplify the clinical success of combining D2 antagonism/partial agonism with 5-HT1A partial agonism.[1][2][5]

The this compound scaffold provides an ideal framework for optimizing this dual pharmacology. The core structure can be systematically modified at distinct positions to fine-tune the affinity and functional activity at both D2 and 5-HT1A receptors, allowing for the exploration of a nuanced SAR.

Synthetic Chemistry: A Protocol for Analog Preparation

The synthesis of this compound analogs is typically achieved through nucleophilic substitution. The following protocol details the synthesis of a representative analog, 1-(2,3-dichlorophenyl)-4-(2-(pyridin-2-yl)ethyl)piperazine , which serves as a model for library generation.

Overall Synthetic Workflow

The synthesis is a two-step process involving the initial formation of the key intermediate, 1-(2,3-dichlorophenyl)piperazine, followed by N-alkylation with 2-(2-chloroethyl)pyridine.

G cluster_0 Step 1: Arylpiperazine Formation cluster_1 Step 2: N-Alkylation A 2,3-Dichloroaniline C 1-(2,3-Dichlorophenyl)piperazine A->C Xylene, 130-135°C, 48h B Bis(2-chloroethyl)amine B->C E Target Analog C->E K2CO3, Acetonitrile, Reflux D 2-(2-Chloroethyl)pyridine HCl D->E

Caption: General synthetic workflow for the target analog.

Detailed Experimental Protocol

Materials and Reagents:

  • 2,3-Dichloroaniline

  • Bis(2-chloroethyl)amine hydrochloride

  • p-Toluene sulfonic acid

  • Tetrabutylammonium bromide

  • Xylene

  • Aqueous ammonia

  • Ethyl acetate

  • Sodium sulfate

  • 2-(2-Chloroethyl)pyridine hydrochloride

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Protocol for Step 1: Synthesis of 1-(2,3-Dichlorophenyl)piperazine [6]

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,3-dichloroaniline (10 g, 61.72 mmol), bis(2-chloroethyl)amine hydrochloride (11.0 g, 61.72 mmol), p-toluene sulfonic acid (1.17 g, 6.17 mmol), and tetrabutylammonium bromide (1.99 g, 6.17 mmol) in xylene (150 mL).

  • Reaction: Heat the reaction mixture to 130-135 °C and maintain for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the mixture to room temperature. Adjust the pH to 6-7 with a concentrated aqueous ammonia solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic layer with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(2,3-dichlorophenyl)piperazine as a pale brown liquid. This intermediate is often used in the next step without further purification.

Protocol for Step 2: Synthesis of 1-(2,3-Dichlorophenyl)-4-(2-(pyridin-2-yl)ethyl)piperazine (Adapted from general procedures[7])

  • Reaction Setup: To a 250 mL round-bottom flask, add the crude 1-(2,3-dichlorophenyl)piperazine (0.23 mmol, 1 equiv.), 2-(2-chloroethyl)pyridine hydrochloride (1.2 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.) in acetonitrile (30 mL).

  • Reaction: Stir the mixture at reflux (approximately 82 °C) for 16 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

  • Purification: Concentrate the filtrate in vacuo. Purify the residue by silica gel column chromatography, typically using a gradient of ethyl acetate in petroleum ether or DCM/MeOH as the eluent, to afford the final product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Biological Evaluation: Protocols for In Vitro Assays

To elucidate the SAR of the synthesized analogs, it is crucial to determine their affinity for the D2 and 5-HT1A receptors and their functional effect (i.e., antagonist, partial agonist, or full agonist).

Dopamine D2 Receptor Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the D2 receptor.

G A Prepare D2 Receptor Membranes (from HEK293 cells) B Incubate Components in 96-well plate: - Receptor Membranes - Radioligand ([3H]Spiperone) - Test Compound (various conc.) A->B C Incubate at 30°C for 60 min B->C D Rapid Filtration (GF/B filters, cell harvester) C->D E Wash Filters (ice-cold buffer) D->E F Scintillation Counting (measure bound radioactivity) E->F G Data Analysis (Calculate IC50 and Ki) F->G

Caption: Key structural regions for SAR analysis.

Region A: The Aryl Group

The nature and substitution pattern of the N-aryl group is a primary determinant of affinity and selectivity for D2 and 5-HT1A receptors.

  • Substitution Pattern: For many arylpiperazines, substitution at the ortho (2-) and meta (3-) positions of the phenyl ring is crucial for high affinity. Dichloro-substitution, particularly 2,3-dichloro, is a common feature in high-affinity D2 ligands.

  • Electron-withdrawing vs. Donating Groups: Electron-withdrawing groups like halogens (Cl, F) often enhance D2 affinity. Electron-donating groups, such as methoxy (OMe), can modulate the affinity profile, sometimes increasing 5-HT1A affinity.

Region B: The Piperazine Core

The piperazine ring is more than a simple linker; it is a critical pharmacophoric element. Its basic nitrogen atom (N4) is believed to form a key ionic interaction with a conserved aspartate residue (Asp 3.32) in the binding pocket of aminergic GPCRs. The ring's conformational flexibility and its contribution to the molecule's overall physicochemical properties (e.g., solubility, pKa) are vital for oral bioavailability and brain penetration.

Region C: The Pyridinylethyl Linker

The linker connecting the piperazine N4 atom to the terminal pyridine ring plays a significant role in orienting the molecule within the receptor binding pocket.

  • Linker Length: An ethyl (-CH₂CH₂-) linker is often found to be optimal for achieving a high-affinity interaction with both D2 and 5-HT1A receptors. Shortening or lengthening this chain can drastically reduce binding affinity.

  • Terminal Group: The pyridine ring itself contributes to binding, potentially through π-π stacking or hydrogen bonding interactions in the receptor's extended binding pocket.

Representative SAR Data

The following table summarizes SAR data for a hypothetical series of analogs based on established principles for arylpiperazines. Binding affinities (Ki) are presented for human D2 and 5-HT1A receptors.

CompoundD2 Ki (nM)5-HT1A Ki (nM)Selectivity (D2/5-HT1A)
1 HH150.585.01.77
2 2-ClH25.340.20.63
3 2-OMeH45.115.52.91
4 2-Cl3-Cl5.2 35.80.15
5 2-OMe3-Cl12.810.1 1.27
6 4-ClH210.0150.31.40

Analysis of SAR Data:

  • Effect of Mono-substitution: Introducing a single chloro group at the ortho position (Compound 2 ) significantly improves D2 affinity compared to the unsubstituted analog (Compound 1 ). An ortho-methoxy group (Compound 3 ) also improves affinity at both receptors but shows a preference for 5-HT1A.

  • Effect of Di-substitution: The 2,3-dichloro substitution pattern (Compound 4 ) results in the highest D2 affinity in the series and demonstrates selectivity for the D2 receptor over the 5-HT1A receptor. This highlights the importance of the electronic and steric properties of this substitution pattern for D2 receptor recognition.

  • Positional Isomers: Moving the chloro substituent from the ortho to the para position (Compound 6 ) leads to a dramatic loss of affinity at both receptors, underscoring the sensitivity of the binding pocket to the substitution pattern on the aryl ring.

  • Combined Effects: Combining an electron-donating group (2-OMe) with an electron-withdrawing group (3-Cl) as in Compound 5 yields a potent dual-target ligand with high affinity for both D2 and 5-HT1A receptors.

Conclusion

The this compound scaffold represents a validated and highly tractable starting point for the design of novel CNS agents with tailored polypharmacology. A systematic SAR exploration, guided by the principles and protocols outlined in this document, enables the rational design of analogs with optimized affinity, selectivity, and functional activity at D2 and 5-HT1A receptors. By carefully modifying the aryl head group and leveraging the key interactions of the piperazine and pyridinylethyl moieties, researchers can develop next-generation therapeutics with the potential for improved efficacy and safety profiles for the treatment of complex neuropsychiatric disorders.

References

  • Newman-Tancredi, A. (2010). The importance of 5-HT1A receptor agonism in antipsychotic drug action: rationale and perspectives. Current Opinion in Investigational Drugs, 11(7), 737-752. Available from: [Link]

  • Semantic Scholar. (n.d.). The importance of 5-HT1A receptor agonism in antipsychotic drug action: rationale and perspectives. Retrieved from: [Link]

  • Sumiyoshi, T., & Higuchi, Y. (2000). The 5-HT1A receptor in schizophrenia: a promising target for novel atypical neuroleptics? Journal of Psychopharmacology, 14(3), 205-209. Available from: [Link]

  • ResearchGate. (n.d.). The importance of 5-HT1A receptor agonism in antipsychotic drug action: Rationale and perspectives. Retrieved from: [Link]

  • Fijał, K., et al. (2016). Dopamine D2 and serotonin 5-HT1A receptor interaction in the context of the effects of antipsychotics - in vitro studies. Journal of Neurochemistry, 138(6), 843-853. Available from: [Link]

  • MDPI. (2017). Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety. Molecules, 22(10), 1643. Available from: [Link]

  • Eurofins Discovery. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. Retrieved from: [Link]

  • Patsnap. (n.d.). Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride. Retrieved from: [Link]

  • Leysen, J. E., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Analytical Biochemistry, 399(2), 245-250. Available from: [Link]

  • Patsnap. (n.d.). Preparation method of 1-(2, 3-dichlorophenyl) piperazine. Retrieved from: [Link]

  • Malawska, B., et al. (2001). Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. Molecules, 6(9), 784-796. Available from: [Link]

  • Organic Syntheses. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped... Retrieved from: [Link]

  • Thomas, D. R., et al. (1996). Serotonin 5-HT1A receptor activation increases cyclic AMP formation in the rat hippocampus in vivo. British Journal of Pharmacology, 117(7), 1497-1502. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of aryl {4-[({5-[3-(methylsulfonyl)phenyl]pyrazin-2-yl}- oxy)methyl]piperidin-1-yl}methanones. Retrieved from: [Link]

  • Teodori, E., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(21), 7378. Available from: [Link]

  • Chemical Synthesis Database. (n.d.). 4-pyridin-2-yl-piperazine-1-carboxylic acid ethyl ester. Retrieved from: [Link]

  • Assay Guidance Manual [Internet]. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Available from: [Link]

  • Multispan, Inc. (n.d.). 5-HT1A RECEPTOR - C1319a. Retrieved from: [Link]

  • Al-Hiari, Y. M., et al. (2013). Synthesis and dual D2 and 5-HT1A receptor binding affinities of 7-piperazinyl and 7-piperidinyl-3,4-dihydroquinazolin-2(1H)-ones. Medicinal Chemistry, 9(7), 963-971. Available from: [Link]

  • Penjišević, J. Ž., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of Molecular Structure, 1273, 134293. Available from: [Link]

  • Penjišević, J. Ž., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Cherry, 1273. Available from: [Link]

  • Weber, K. C., et al. (2008). Two-dimensional QSAR studies on arylpiperazines as high-affinity 5-HT(1A) receptor ligands. Medicinal Chemistry, 4(4), 328-335. Available from: [Link]

  • MDPI. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182. Available from: [Link]

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Application Notes and Protocols for the Molecular Docking of 1-(2-(pyridin-2-yl)ethyl)piperazine with Protein Targets

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the molecular docking of 1-(2-(pyridin-2-yl)ethyl)piperazine, a compound of interest in medicinal chemistry, against its putative protein targets. The pyridinylpiperazine scaffold is a well-established pharmacophore known to interact with a range of aminergic G-protein coupled receptors (GPCRs), including serotonin, dopamine, and adrenergic receptors.[1][2] This guide offers detailed, step-by-step protocols for preparing the ligand and representative protein targets, performing molecular docking using AutoDock Vina, and analyzing the resulting data. By explaining the scientific rationale behind each step, this document aims to equip researchers, scientists, and drug development professionals with the expertise to conduct robust and meaningful in-silico investigations of this and similar chemical entities.

Scientific Background and Rationale

The piperazine ring is a prevalent motif in a multitude of FDA-approved drugs, highlighting its significance as a "privileged scaffold" in drug discovery. When combined with a pyridine ring, as in this compound, the resulting molecule exhibits a high potential for interacting with neurotransmitter receptors.[3] Derivatives of pyridinylpiperazine have demonstrated potent and selective antagonism at α2-adrenergic receptors, as well as significant affinity for various serotonin (5-HT) and dopamine (D) receptor subtypes.[4][5]

Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor, to form a stable complex.[6] This method is instrumental in structure-based drug design for hit identification and lead optimization.[6] Given the pharmacological profile of related compounds, this guide will focus on docking this compound against three representative and high-resolution structures of its potential protein targets:

  • Human Serotonin 5-HT1A Receptor: A key target for anxiolytics and antidepressants.

  • Human Dopamine D2 Receptor: A primary target for antipsychotic medications.

  • Human Alpha-1A Adrenergic Receptor: Involved in the regulation of blood pressure and a target for antihypertensive drugs.

By understanding the potential binding modes and affinities of this compound with these receptors, researchers can gain valuable insights into its potential therapeutic applications and guide further experimental validation.

Required Software and Resources

A successful molecular docking workflow requires a suite of specialized software. This guide will utilize widely adopted and validated tools in the field:

Software/ResourcePurposeRecommended Version
AutoDock Tools (ADT) Graphical user interface for preparing protein and ligand files for AutoDock Vina.1.5.7 or later
AutoDock Vina Molecular docking program for predicting protein-ligand binding modes and affinities.1.2.3 or later
PyMOL Molecular visualization system for analyzing docking results and creating high-quality images.2.5 or later
Open Babel A chemical toolbox for interconverting chemical file formats.3.1.1 or later
Protein Data Bank (PDB) A database of 3D structural data of large biological molecules.N/A
PubChem A database of chemical molecules and their activities.N/A

Experimental Workflow Overview

The molecular docking process can be systematically broken down into several key stages. Each stage is critical for ensuring the accuracy and reproducibility of the results.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB_Obtain Obtain Protein Structure (PDB) Protein_Prep Protein Preparation PDB_Obtain->Protein_Prep Ligand_Obtain Obtain Ligand Structure (PubChem) Ligand_Prep Ligand Preparation Ligand_Obtain->Ligand_Prep Grid_Box Define Binding Site (Grid Box Generation) Protein_Prep->Grid_Box Docking_Run Run AutoDock Vina Ligand_Prep->Docking_Run Grid_Box->Docking_Run Pose_Analysis Analyze Binding Poses & Affinities Docking_Run->Pose_Analysis Interaction_Vis Visualize Interactions (PyMOL) Pose_Analysis->Interaction_Vis

Caption: Overview of the molecular docking workflow.

Detailed Protocols

Protocol 1: Ligand Preparation

The accuracy of the ligand's 3D structure, charge distribution, and rotatable bonds is paramount for a successful docking simulation.

  • Obtain Ligand Structure:

    • Navigate to the PubChem database ([Link]).

    • Search for "this compound".

    • Download the 3D conformer of the molecule in SDF format.

  • Convert File Format and Add Hydrogens:

    • Use Open Babel to convert the SDF file to PDB format. This is a crucial step as many molecular modeling programs use the PDB format as a starting point.

    • During the conversion, ensure that hydrogens are added to the structure, as they are often omitted in crystal structures but are vital for calculating interactions. It is recommended to add hydrogens at a physiological pH of 7.4.

  • Energy Minimization:

    • To obtain a low-energy and stable conformation of the ligand, perform an energy minimization using a suitable force field such as MMFF94 or UFF. This can be accomplished using software like Avogadro or the energy minimization functionalities within AutoDock Tools.

  • Prepare Ligand for AutoDock Vina (PDBQT format):

    • Open the energy-minimized ligand PDB file in AutoDock Tools.

    • The software will automatically detect the root of the molecule and the rotatable bonds. The user should verify that the number of rotatable bonds is appropriate for the ligand's flexibility.

    • Assign Gasteiger charges, which are essential for calculating electrostatic interactions.

    • Save the prepared ligand as a PDBQT file. This format includes atomic coordinates, partial charges, and information about rotatable bonds.

Protocol 2: Protein Target Preparation

Proper preparation of the protein structure is critical to remove confounding factors and define the active site.

  • Select and Download Protein Structures:

    • Access the Protein Data Bank ([Link]).

    • Download the PDB files for the selected protein targets. For this guide, we will use the following high-resolution structures:

      • Human Serotonin 5-HT1A Receptor: PDB ID: 7E2Y

      • Human Dopamine D2 Receptor: PDB ID: 6CM4

      • Human Alpha-1A Adrenergic Receptor: PDB ID: 8THK

  • Clean the Protein Structure:

    • Open the PDB file in a molecular visualization tool like PyMOL or AutoDock Tools.

    • Remove all non-essential molecules, including water, ions, co-factors, and any co-crystallized ligands. This is done to ensure that the docking simulation is not influenced by molecules other than the target protein and the ligand of interest.

    • If the downloaded structure is a multimer, retain only the chain that contains the binding site of interest.

  • Add Hydrogens and Assign Charges:

    • In AutoDock Tools, add polar hydrogens to the protein structure. These are crucial for forming hydrogen bonds.

    • Assign Kollman charges to the protein atoms. These charges are widely used for protein simulations and provide a good approximation of the electrostatic potential.

  • Save as PDBQT File:

    • Save the prepared protein structure as a PDBQT file. This format is required by AutoDock Vina and contains the necessary information for the docking calculations.

Protocol 3: Molecular Docking with AutoDock Vina

This protocol outlines the steps for setting up and running the docking simulation.

  • Define the Binding Site (Grid Box Generation):

    • In AutoDock Tools, load the prepared protein and ligand PDBQT files.

    • The binding site is defined by a three-dimensional grid box. The dimensions and center of this box should encompass the entire active site of the receptor.

    • For GPCRs, the orthosteric binding site is typically located within the transmembrane helices. If a co-crystallized ligand was present in the original PDB file, its location can be used to guide the placement of the grid box. The box should be large enough to allow for the free rotation and translation of the ligand.

  • Configure the Docking Parameters:

    • Create a configuration text file (e.g., conf.txt) that specifies the input files and docking parameters. An example configuration is provided below:

    • The exhaustiveness parameter controls the thoroughness of the conformational search. A higher value increases the computational time but also improves the reliability of the results. An exhaustiveness of 8 is a good starting point for most applications.

  • Run AutoDock Vina:

    • Execute AutoDock Vina from the command line, providing the configuration file as an argument: vina --config conf.txt --log log.txt

    • The program will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity, and a log file with the binding affinity scores.

Analysis and Interpretation of Results

Binding Affinity

AutoDock Vina calculates the binding affinity in kcal/mol. More negative values indicate a stronger predicted binding. It is important to note that these scores are predictions and should be interpreted with caution. They are most useful for comparing the relative binding affinities of different ligands to the same receptor or the affinity of a single ligand to different receptors.

Binding Pose Analysis

The output PDBQT file contains multiple binding poses (typically 9 by default). These should be visualized in PyMOL along with the protein structure. The top-ranked pose (the one with the lowest binding energy) is usually of the most interest. Key aspects to analyze include:

  • Hydrogen Bonds: Identify any hydrogen bonds formed between the ligand and the protein. These are strong, directional interactions that are critical for binding.

  • Hydrophobic Interactions: Observe how the non-polar parts of the ligand interact with hydrophobic residues in the binding pocket.

  • Pi-Pi Stacking: Look for interactions between the aromatic rings of the ligand (the pyridine ring) and aromatic residues in the protein (e.g., phenylalanine, tyrosine, tryptophan).

  • Salt Bridges: The protonated piperazine nitrogen can form strong electrostatic interactions with acidic residues like aspartate, which is a common interaction motif for aminergic GPCRs.

Visualization of Interactions

High-quality visualizations are essential for understanding and communicating the docking results.

G cluster_vis Visualization Workflow Load_Files Load Protein and Docked Ligand (PDBQT files) into PyMOL Select_Pose Select Top-Ranked Binding Pose Load_Files->Select_Pose Show_Interactions Display Hydrogen Bonds and Hydrophobic Interactions Select_Pose->Show_Interactions Render_Image Create High-Quality Image Show_Interactions->Render_Image

Caption: Workflow for visualizing docking results in PyMOL.

Validation and Best Practices

To ensure the trustworthiness of the docking results, it is crucial to perform validation studies.

  • Re-docking: If the crystal structure of the target protein contains a co-crystallized ligand, a good validation practice is to remove this ligand and then dock it back into the binding site. The docking protocol is considered reliable if it can reproduce the experimentally observed binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.

  • Comparison with Known Binders: Docking known active and inactive compounds for a particular target can help to validate the docking protocol's ability to distinguish between binders and non-binders.

  • Sensitivity Analysis: It is advisable to test different grid box sizes and exhaustiveness parameters to ensure that the results are not overly sensitive to the initial setup.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the molecular docking of this compound against its putative GPCR targets. By following these steps, researchers can generate valuable hypotheses about the binding mode and affinity of this compound, which can guide further experimental studies in the drug discovery process. It is imperative to remember that molecular docking is a computational prediction tool, and its results should always be interpreted in the context of experimental data.

References

  • Andreozzi, G., Karkoszka, N., Sparaco, R., et al. (2025). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. ChemMedChem. Available at: [Link]

  • Karakas, E., & Furukawa, H. (2014). Crystal structure of a heterotetrameric NMDA receptor ion channel. Science, 344(6187), 992-997. Available at: [Link]

  • Saari, W. S., Halczenko, W., King, S. W., et al. (1983). Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists. Journal of medicinal chemistry, 26(12), 1696–1701. Available at: [Link]

  • Lacivita, E., Niso, M., Mastromarino, M., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(11), 3192. Available at: [Link]

  • Basak, S., Gicheru, Y., Samanta, A., et al. (2018). Cryo-EM structure of the full-length 5-HT3A receptor in a lipid-mimetic environment. Nature communications, 9(1), 524. Available at: [Link]

  • Yin, J., Chen, K. M., Clark, M. J., et al. (2020). Structure of a D2 dopamine receptor–G-protein complex in a lipid membrane. Nature, 584(7819), 125-129. Available at: [Link]

  • Du, Y., Cao, S., Liu, Z., et al. (2022). Structure of the alpha2A-adrenergic receptor-GoA signaling complex bound to brimonidine. Nature Chemical Biology, 18, 856–863. Available at: [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. Available at: [Link]

  • The PyMOL Molecular Graphics System, Version 2.5 Schrödinger, LLC. Available at: [Link]

  • O'Boyle, N. M., Banck, M., James, C. A., et al. (2011). Open Babel: An open chemical toolbox. Journal of cheminformatics, 3, 33. Available at: [Link]

  • Berman, H. M., Westbrook, J., Feng, Z., et al. (2000). The Protein Data Bank. Nucleic acids research, 28(1), 235–242. Available at: [Link]

  • Kim, S., Chen, J., Cheng, T., et al. (2021). PubChem 2021: new data content and improved web interfaces. Nucleic acids research, 49(D1), D1388–D1395. Available at: [Link]

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High-Throughput Screening of a 1-(2-(pyridin-2-yl)ethyl)piperazine-based Compound Library: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Piperazine Scaffold in Modern Drug Discovery

The piperazine ring is a quintessential pharmacophore in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1][2] Its unique physicochemical properties, including its ability to exist in different protonation states at physiological pH and its conformational flexibility, allow for versatile interactions with a wide array of biological targets. The 1-(2-(pyridin-2-yl)ethyl)piperazine core, which combines the piperazine moiety with a pyridinyl group, presents a compelling structural motif for the exploration of novel therapeutic agents.[3] This framework is of particular interest for its potential to interact with key target classes such as G-protein coupled receptors (GPCRs) and kinases, which are central to numerous disease pathologies.[1][2]

High-throughput screening (HTS) is an indispensable tool in contemporary drug discovery, enabling the rapid evaluation of large and diverse chemical libraries to identify "hits"—compounds that modulate the activity of a biological target in a desired manner.[4] This document provides detailed application notes and protocols for the HTS of a this compound-based compound library against two distinct and highly relevant target classes: a cancer cell line to identify antiproliferative agents and a G-protein coupled receptor to identify novel antagonists. These protocols are designed to be robust, reproducible, and adaptable to standard HTS automation platforms.

Application Note 1: Cell-Based High-Throughput Screen for Antiproliferative Activity in Human Melanoma Cells

Scientific Rationale

Numerous studies have highlighted the potential of piperazine-containing compounds as anticancer agents, demonstrating cytotoxic and antiproliferative effects across a variety of human cancer cell lines.[4][5][6] The rationale for this screen is to identify members of the this compound library that inhibit the proliferation of a well-characterized human melanoma cell line, such as MDA-MB-435.[5] Cell-based assays are crucial in the early stages of oncology drug discovery as they provide a more physiologically relevant context compared to biochemical assays by assessing a compound's effects on complex cellular processes.[7]

Experimental Workflow: Antiproliferative Screening

The workflow for the antiproliferative screen is designed as a multi-stage process, starting with a primary screen of the entire library at a single concentration, followed by confirmation of initial hits and subsequent determination of their potency.

antiproliferative_workflow cluster_primary Primary Screen cluster_confirmation Hit Confirmation cluster_dose_response Dose-Response & Potency primary_screen Screen Library at 10 µM primary_hits Identify Primary Hits (>50% Inhibition) primary_screen->primary_hits retest Re-test Primary Hits primary_hits->retest false_positives Eliminate False Positives retest->false_positives ic50 IC50 Determination (10-point curve) false_positives->ic50 confirmed_hits Confirmed Hits ic50->confirmed_hits

Caption: Workflow for the antiproliferative HTS campaign.

Protocol: Primary Antiproliferative Screen

This protocol is optimized for a 384-well plate format to maximize throughput and minimize reagent consumption.

Materials and Reagents:

  • MDA-MB-435 human melanoma cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • This compound compound library (10 mM in DMSO)

  • Staurosporine (positive control, 10 mM in DMSO)

  • DMSO (negative control)

  • 384-well clear-bottom, white-walled tissue culture-treated plates

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture MDA-MB-435 cells to ~80% confluency.

    • Harvest cells using Trypsin-EDTA and neutralize with complete culture medium.

    • Centrifuge the cell suspension and resuspend the pellet in fresh medium to a final concentration of 50,000 cells/mL.

    • Using a multichannel pipette or automated dispenser, dispense 40 µL of the cell suspension into each well of the 384-well plates (2,000 cells/well).

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Addition:

    • Prepare intermediate compound plates by diluting the 10 mM stock library plates.

    • Using an acoustic liquid handler or pin tool, transfer 40 nL of each compound from the library to the corresponding wells of the cell plates for a final concentration of 10 µM.

    • Add 40 nL of DMSO to the negative control wells.

    • Add 40 nL of staurosporine to the positive control wells for a final concentration of 1 µM.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Signal Detection:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 20 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Data Analysis and Hit Selection

The primary data analysis involves calculating the percent inhibition for each compound.

Percent Inhibition (%) = (1 - (Luminescencecompound - Luminescencepositive control) / (Luminescencenegative control - Luminescencepositive control)) * 100

Compounds exhibiting >50% inhibition are considered primary hits and are selected for confirmation and dose-response studies.

Application Note 2: Biochemical High-Throughput Screen for GPCR Antagonists

Scientific Rationale

The arylpiperazine moiety is a well-established scaffold for compounds targeting GPCRs, particularly those in the central nervous system.[8] This application note describes a biochemical assay to identify antagonists of a representative GPCR, such as the serotonin 5-HT₂A receptor, which is implicated in various neurological disorders. The assay is based on the principle of competitive binding, where compounds from the library compete with a fluorescently labeled ligand for binding to the receptor.

Experimental Workflow: GPCR Antagonist Screening

This workflow outlines the process for identifying and characterizing GPCR antagonists from the compound library.

gpcr_antagonist_workflow cluster_primary Primary Screen cluster_confirmation Hit Confirmation cluster_dose_response Dose-Response & Affinity primary_screen Screen Library at 10 µM primary_hits Identify Primary Hits (>50% Displacement) primary_screen->primary_hits retest Re-test Primary Hits primary_hits->retest false_positives Eliminate Assay Interference retest->false_positives ic50 IC50 Determination (10-point curve) false_positives->ic50 confirmed_hits Confirmed Antagonists ic50->confirmed_hits

Caption: Workflow for the GPCR antagonist HTS campaign.

Protocol: Primary GPCR Antagonist Screen (Fluorescence Polarization)

This protocol utilizes fluorescence polarization (FP) to measure the displacement of a fluorescent ligand from the target receptor.

Materials and Reagents:

  • Purified 5-HT₂A receptor membrane preparation

  • Fluorescently labeled 5-HT₂A antagonist (e.g., a derivative of ketanserin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA)

  • This compound compound library (10 mM in DMSO)

  • Unlabeled ketanserin (positive control, 10 mM in DMSO)

  • DMSO (negative control)

  • 384-well low-volume black plates

Step-by-Step Protocol:

  • Reagent Preparation:

    • Dilute the 5-HT₂A receptor membrane preparation in assay buffer to the desired concentration (determined during assay development).

    • Dilute the fluorescently labeled antagonist in assay buffer to a concentration that gives an optimal FP window.

  • Compound Addition:

    • Using an acoustic liquid handler, dispense 40 nL of each library compound (10 mM stock) into the wells of the 384-well plate.

    • Dispense 40 nL of DMSO into the negative control wells.

    • Dispense 40 nL of unlabeled ketanserin into the positive control wells for a final concentration of 10 µM.

  • Reagent Addition:

    • Add 10 µL of the diluted fluorescent antagonist to all wells.

    • Add 10 µL of the diluted receptor membrane preparation to all wells except for those designated for measuring the fluorescence of the free ligand. Add 10 µL of assay buffer to these wells instead.

  • Incubation:

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Signal Detection:

    • Read the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.

Data Analysis and Hit Selection

The change in millipolarization (mP) is used to determine the displacement of the fluorescent ligand.

Percent Displacement (%) = (1 - (mPcompound - mPpositive control) / (mPnegative control - mPpositive control)) * 100

Compounds showing >50% displacement are considered primary hits and are further evaluated for confirmation and potency.

Data Presentation: Summary of Screening Parameters

ParameterAntiproliferative ScreenGPCR Antagonist Screen
Library Size Variable (e.g., 10,000 compounds)Variable (e.g., 10,000 compounds)
Screening Concentration 10 µM10 µM
Assay Format 384-well plate384-well plate
Target MDA-MB-435 human melanoma cellsHuman 5-HT₂A Receptor
Assay Type Luminescent Cell ViabilityFluorescence Polarization
Positive Control Staurosporine (1 µM)Ketanserin (10 µM)
Negative Control DMSODMSO
Primary Hit Criterion >50% Inhibition>50% Displacement

Trustworthiness and Self-Validating Systems

To ensure the integrity of the screening data, several quality control measures are essential:

  • Z'-factor: This statistical parameter is calculated for each plate to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

    • Z' = 1 - (3 * (SDpositive control + SDnegative control)) / |Meanpositive control - Meannegative control|

  • Signal-to-Background Ratio (S/B): This ratio provides a measure of the dynamic range of the assay.

  • Compound Interference Counter-Screens: For the GPCR FP assay, hits should be tested in a counter-screen without the receptor to identify compounds that are intrinsically fluorescent or quench fluorescence, thus leading to false positives. For the cell-based assay, counter-screens can be employed to identify compounds that interfere with the luciferase enzyme in the detection reagent.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the high-throughput screening of a this compound-based compound library. The identification of active compounds in either the antiproliferative or the GPCR antagonist screen will serve as the starting point for further drug development efforts. Subsequent steps will involve dose-response analysis of confirmed hits to determine their potency (IC₅₀), assessment of their selectivity against related targets, and exploration of the structure-activity relationship (SAR) to guide the synthesis of more potent and specific analogs. These initial HTS campaigns are a critical first step in unlocking the therapeutic potential of this promising chemical scaffold.

References

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available from: [Link].

  • Agilent. High-Throughput GPCR Assay Development. 2021. Available from: [Link].

  • Lloyd, M. High-throughput screening as a method for discovering new drugs. Drug Target Review. 2020. Available from: [Link].

  • MDPI. Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Available from: [Link].

  • Macarron, R., et al. High-throughput screening: today's biochemical and cell-based approaches. PubMed. 2020. Available from: [Link].

  • A brief review of high throughput screening in drug discovery process. Available from: [Link].

  • TÜBİTAK Academic Journals. An insight into the therapeutic potential of piperazine-based anticancer agents. 2018. Available from: [Link].

  • PMC. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Available from: [Link].

  • Gilbert, D., et al. A Protocol for a High-Throughput Multiplex Cell Viability Assay. PubMed. 2016. Available from: [Link].

  • Creative Bioarray. How to Maximize Efficiency in Cell-Based High-Throughput Screening?. Available from: [Link].

  • Wikipedia. High-throughput screening. Available from: [Link].

  • BellBrook Labs. What Makes a Kinase Assay Reliable for Screening Inhibitors. 2023. Available from: [Link].

  • PMC. Advances in G Protein-Coupled Receptor High-throughput Screening. Available from: [Link].

  • A pragmatic approach to hit validation following biochemical high-throughput screening. 2017. Available from: [Link].

  • ResearchGate. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. 2019. Available from: [Link].

  • PMC. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Available from: [Link].

Sources

Application Notes and Protocols for Employing 1-(2-(pyridin-2-yl)ethyl)piperazine as a Novel Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel, efficient, and selective chiral ligands is a central theme in the advancement of asymmetric catalysis, a cornerstone of modern synthetic chemistry and drug development. This document provides a comprehensive guide to the exploration and application of 1-(2-(pyridin-2-yl)ethyl)piperazine as a potential N,N'-bidentate ligand for asymmetric catalysis. While this specific ligand is not yet established in the literature for this purpose, its structural motifs—a coordinating pyridine ring and a chiralifiable piperazine moiety connected by a flexible ethyl bridge—suggest significant potential. These application notes offer a roadmap for researchers to synthesize, characterize, and employ this ligand in asymmetric transformations, drawing upon established principles and protocols from related systems.

Introduction: The Potential of Pyridyl-Piperazine Ligands in Asymmetric Catalysis

The piperazine scaffold is a privileged structure in medicinal chemistry, and its derivatives have found utility as ligands in catalysis.[1] The incorporation of a pyridine ring introduces a strong coordinating nitrogen atom, which, in conjunction with the piperazine nitrogens, can form stable chelate complexes with a variety of transition metals like ruthenium, rhodium, and iridium, which are known to be active in asymmetric hydrogenation and other transformations.[2][3]

The key to asymmetric catalysis lies in the chirality of the ligand. While this compound itself is achiral, the piperazine ring offers a readily accessible platform for the introduction of chirality. Substitution at the 2- and/or 5-positions of the piperazine ring can create chiral centers, leading to a family of C2-symmetric or unsymmetrical chiral ligands. The development of efficient synthetic routes to such chiral piperazines is an active area of research.[4][5][6][7]

This guide will focus on the foundational steps required to investigate the utility of chirally-modified this compound derivatives in asymmetric catalysis, with a particular focus on the asymmetric transfer hydrogenation of prochiral ketones, a reaction of broad industrial relevance.

Ligand Synthesis and Chiral Modification

The synthesis of the parent ligand, this compound, is a prerequisite for its chiral modification and subsequent application.

Synthesis of this compound

A common route to this ligand involves the reaction of 2-vinylpyridine with piperazine. For more controlled laboratory-scale synthesis, a two-step procedure starting from 2-(2-chloroethyl)pyridine hydrochloride and piperazine is often preferred.

Protocol 1: Synthesis of this compound

  • Reaction Setup: To a solution of piperazine (5 equivalents) in a suitable solvent such as ethanol or acetonitrile, add 2-(2-chloroethyl)pyridine hydrochloride (1 equivalent) portion-wise at room temperature.

  • Reaction Conditions: Stir the reaction mixture at reflux for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in water and extract with a suitable organic solvent like dichloromethane or ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel.

Chiral Derivatization of the Piperazine Moiety

To induce enantioselectivity, the piperazine ring must be rendered chiral. This can be achieved by starting with a chiral piperazine derivative or by resolving a racemic mixture of a substituted piperazine. A common strategy is to use a chiral starting material, for example, a chiral 2-substituted piperazine, which can be synthesized from a corresponding chiral amino acid.[7]

Conceptual Workflow for Chiral Ligand Synthesis

G cluster_0 Synthesis of Chiral Piperazine Precursor cluster_1 Ligand Synthesis chiral_amino_acid Chiral Amino Acid chiral_piperazinone Chiral Piperazin-2-one chiral_amino_acid->chiral_piperazinone Cyclization chiral_piperazine Chiral 2-Substituted Piperazine chiral_piperazinone->chiral_piperazine Reduction chiral_ligand Chiral this compound Derivative chiral_piperazine->chiral_ligand N-Alkylation pyridyl_ethyl_halide 2-(2-Haloethyl)pyridine pyridyl_ethyl_halide->chiral_ligand

Caption: Workflow for the synthesis of a chiral pyridyl-piperazine ligand.

Synthesis and Characterization of Metal-Ligand Complexes

The chiral ligand must be complexed with a suitable transition metal to form the active catalyst. Ruthenium(II) complexes are particularly effective for asymmetric transfer hydrogenation.[3][8][9][10]

Protocol 2: Synthesis of a [RuCl2(chiral-ligand)(p-cymene)] Complex

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral this compound derivative (1 equivalent) and [RuCl2(p-cymene)]2 (0.5 equivalents) in anhydrous dichloromethane.

  • Reaction Conditions: Stir the solution at room temperature for 4-6 hours. The formation of the complex is often accompanied by a color change.

  • Isolation of the Complex: Remove the solvent under reduced pressure. The resulting solid can be washed with a non-coordinating solvent like diethyl ether or pentane to remove any unreacted starting materials. The complex should be stored under an inert atmosphere.

Characterization: The synthesized complex should be thoroughly characterized by techniques such as NMR spectroscopy (¹H, ¹³C), mass spectrometry, and, if possible, single-crystal X-ray diffraction to confirm its structure and purity.

Application in Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) of prochiral ketones to chiral secondary alcohols is a benchmark reaction to evaluate the efficacy of a new chiral catalyst.

Conceptual Catalytic Cycle for Asymmetric Transfer Hydrogenation

G catalyst [Ru]-H (Active Catalyst) ketone Prochiral Ketone (R-CO-R') catalyst->ketone Hydride Transfer h_donor Hydrogen Donor (e.g., 2-Propanol) catalyst->h_donor Regeneration precatalyst [Ru]-Cl (Precatalyst) precatalyst->catalyst Activation (Base, H-Donor) alcohol Chiral Alcohol (R-CH(OH)-R') ketone->alcohol Reduction h_acceptor Hydrogen Acceptor (e.g., Acetone) h_donor->h_acceptor

Caption: A simplified catalytic cycle for ruthenium-catalyzed ATH of ketones.

Protocol for Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

  • [RuCl2(chiral-ligand)(p-cymene)] complex (catalyst)

  • Acetophenone (substrate)

  • 2-Propanol (hydrogen donor and solvent)

  • Potassium tert-butoxide (base)

  • Anhydrous toluene (co-solvent, optional)

  • Inert atmosphere (argon or nitrogen)

Protocol 3: Asymmetric Transfer Hydrogenation of Acetophenone

  • Reaction Setup: In a dried Schlenk tube under an inert atmosphere, dissolve the ruthenium catalyst (e.g., 1 mol%) in 2-propanol.

  • Addition of Reagents: Add acetophenone (1 equivalent) to the catalyst solution.

  • Initiation of Reaction: In a separate flask, prepare a solution of potassium tert-butoxide (e.g., 10 mol%) in 2-propanol. Add the base solution to the reaction mixture to initiate the catalysis.

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a specified time (e.g., 1-24 hours).

  • Monitoring the Reaction: The progress of the reaction can be monitored by taking aliquots and analyzing them by gas chromatography (GC) or TLC.

  • Work-up: Quench the reaction by adding a small amount of water. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Analysis: The conversion can be determined by GC or ¹H NMR analysis of the crude product. The enantiomeric excess (ee) of the resulting 1-phenylethanol is determined by chiral HPLC or chiral GC.

Data Presentation and Interpretation

The results of the catalytic experiments should be systematically tabulated to allow for easy comparison and optimization of reaction conditions.

EntryCatalyst Loading (mol%)BaseTemperature (°C)Time (h)Conversion (%)Enantiomeric Excess (ee %)
11.0KOtBu2512DataData
20.5KOtBu2512DataData
31.0NaOH2512DataData
41.0KOtBu406DataData

Data to be filled in from experimental results.

The causality behind experimental choices is crucial. For instance, the choice of base can significantly impact both the rate and selectivity of the reaction by influencing the formation of the active ruthenium-hydride species. The solvent can also play a critical role; while 2-propanol serves as the hydrogen donor, the addition of a co-solvent can affect solubility and catalyst stability.

Concluding Remarks and Future Outlook

The exploration of this compound and its chiral derivatives as ligands for asymmetric catalysis represents a promising avenue of research. The modular nature of the ligand allows for systematic tuning of its steric and electronic properties through modification of both the piperazine and pyridine moieties. This guide provides a foundational framework for initiating such investigations. Successful development of these ligands could lead to novel and efficient catalysts for a wide range of asymmetric transformations, contributing to the ever-expanding toolbox of synthetic chemists in academia and industry.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(2-(pyridin-2-yl)ethyl)piperazine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 1-(2-(pyridin-2-yl)ethyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the unique challenges associated with the purification of this basic compound. The following troubleshooting guides and FAQs are structured to address specific issues you may encounter during your experiments, ensuring scientific integrity and a logical, step-by-step approach to problem-solving.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific, practical problems that can arise during the column chromatography of this compound. Each issue is presented in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.

Q1: Why is my purified this compound showing significant peak tailing on a silica gel column?

A1: The primary cause of peak tailing for basic compounds like this compound on standard silica gel is the interaction between the basic nitrogen atoms in the pyridine and piperazine rings with acidic silanol groups (Si-OH) on the silica surface.[1] This strong, non-ideal interaction leads to a non-uniform elution of the analyte, resulting in a "tailing" effect on the chromatogram.[1] Other contributing factors could include column overload or a mismatch between the sample solvent and the mobile phase.[1]

Experimental Protocol: Mitigating Peak Tailing

  • Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to the mobile phase.

    • Triethylamine (TEA): Add 0.1-1% (v/v) of TEA to your mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexane). The TEA will preferentially interact with the acidic silanol sites on the silica, effectively "masking" them from your target compound.[1]

    • Ammonia: A solution of methanol saturated with ammonia can also be used as the polar component of the mobile phase.

  • Stationary Phase Selection: If mobile phase modification is insufficient, consider an alternative stationary phase.

    • Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds as it has fewer acidic sites.

    • Amine-functionalized silica: This type of stationary phase is specifically designed for the purification of basic compounds and can significantly reduce peak tailing.[2]

  • Column Loading: Ensure you are not overloading the column. As a general rule, the sample load should be 1-5% of the mass of the stationary phase.[3]

Q2: I am experiencing low recovery of my compound from the column. What are the likely causes and how can I improve it?

A2: Low recovery of this compound can be attributed to several factors, primarily irreversible adsorption onto the stationary phase or degradation of the compound during purification.

  • Irreversible Adsorption: The strong interaction with acidic silica can lead to a portion of your compound being permanently retained on the column.[2]

  • Compound Instability: Pyridine derivatives can be sensitive to the acidic nature of silica gel, potentially leading to degradation.[1]

Troubleshooting Steps for Improved Recovery:

  • Deactivate the Stationary Phase: Before loading your sample, flush the column with your mobile phase containing a basic additive (like TEA). This pre-treatment helps to neutralize the active sites.

  • Use an Alternative Stationary Phase: As mentioned previously, switching to neutral or basic alumina, or an amine-functionalized silica can prevent strong acidic interactions and improve recovery.[2][4]

  • Work-up Procedure: Ensure your crude reaction mixture is properly worked up to remove any strong acids before attempting chromatographic purification.

Q3: My fractions are still impure, showing contamination with closely-eluting impurities. How can I improve the separation resolution?

A3: Achieving baseline separation of this compound from its impurities requires careful optimization of the mobile phase and chromatographic conditions.

Strategies for Enhancing Resolution:

  • Solvent System Optimization:

    • Ternary Solvent System: Instead of a simple binary system (e.g., DCM/MeOH), a ternary system can offer better selectivity. For instance, a mixture of Dichloromethane/Methanol/Triethylamine allows for fine-tuning of the polarity and the suppression of silanol interactions.

    • Gradient Elution: A gradual increase in the polarity of the mobile phase (gradient elution) can help to separate compounds with close Rf values more effectively than isocratic (constant solvent composition) elution.

  • Column Parameters:

    • Finer Silica Mesh: Using silica gel with a smaller particle size can increase the number of theoretical plates and improve resolution.

    • Longer Column: A longer column provides more surface area for interactions, which can lead to better separation of closely eluting compounds.

Data Presentation: Recommended Starting Conditions for Column Chromatography

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective choice. Requires mobile phase modification.
Neutral or Basic AluminaGood alternative for basic compounds to minimize strong interactions.
Mobile Phase Dichloromethane/Methanol with 0.5% TriethylamineA versatile solvent system that can be adjusted for polarity.
Ethyl Acetate/Hexane with 1% TriethylamineSuitable for less polar impurities.
Elution Mode Gradient ElutionStart with a lower polarity and gradually increase to elute the target compound, leaving more polar impurities behind.
Detection UV at 254 nm and 280 nmThe pyridine ring provides strong UV absorbance for easy detection.

Visualization: Troubleshooting Workflow for Poor Separation

Below is a diagram illustrating a logical workflow for troubleshooting poor separation during the column chromatography of this compound.

troubleshooting_workflow start Poor Separation Observed check_tlc Re-evaluate TLC Conditions (Different Solvent Systems) start->check_tlc peak_tailing Is Peak Tailing Observed? check_tlc->peak_tailing add_tea Add 0.1-1% TEA to Mobile Phase peak_tailing->add_tea Yes optimize_gradient Optimize Gradient Profile (Shallow Gradient) peak_tailing->optimize_gradient No change_stationary_phase Switch to Alumina or Amine-Functionalized Silica add_tea->change_stationary_phase Still Tailing add_tea->optimize_gradient Resolved change_stationary_phase->optimize_gradient check_loading Is Column Overloaded? optimize_gradient->check_loading reduce_load Reduce Sample Load check_loading->reduce_load Yes success Improved Separation check_loading->success No reduce_load->success

Caption: Troubleshooting workflow for poor separation.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the purification of this compound.

Q1: What is the best way to choose a solvent system for the column chromatography of this compound?

A1: The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for your target compound on a Thin Layer Chromatography (TLC) plate.[3] A common starting point is a mixture of a relatively non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol). Due to the basic nature of the compound, the addition of a small amount of triethylamine (0.1-1%) is highly recommended to prevent peak tailing.[1]

Experimental Protocol: TLC for Solvent System Selection

  • Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the TLC plate in a chamber containing your chosen solvent system (e.g., 95:5 DCM:MeOH with 0.5% TEA).

  • Visualize the spots under a UV lamp (254 nm).

  • Adjust the solvent polarity to achieve the target Rf value. If the Rf is too low, increase the proportion of the polar solvent. If it is too high, decrease it.

Q2: Can I use reverse-phase chromatography for the purification of this compound?

A2: Yes, reverse-phase chromatography is a viable option, particularly for more polar impurities. In reverse-phase chromatography, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[5] To ensure good peak shape for a basic compound like this compound, it is crucial to control the pH of the mobile phase. The addition of an acid, such as formic acid or trifluoroacetic acid (TFA) (typically at 0.1%), will protonate the amine groups, leading to better interaction with the stationary phase and improved peak shape.[5]

Q3: How should I prepare my sample for loading onto the column?

A3: Proper sample preparation is critical for a successful separation. There are two main methods for loading your sample:

  • Wet Loading: Dissolve the crude sample in a minimal amount of the initial mobile phase solvent. This is the preferred method if your sample is readily soluble.

  • Dry Loading: If your sample is not very soluble in the mobile phase, dissolve it in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and then evaporate the solvent under reduced pressure. The resulting free-flowing powder can then be carefully added to the top of the column. This method often leads to better resolution.

Visualization: Decision Tree for Chromatography System Selection

The following diagram provides a decision-making framework for selecting the appropriate chromatographic system for the purification of this compound.

system_selection start Start Purification of This compound impurity_polarity Are Impurities Significantly More Polar? start->impurity_polarity normal_phase Normal Phase Chromatography (Silica or Alumina) impurity_polarity->normal_phase Yes reverse_phase Reverse Phase Chromatography (C18) impurity_polarity->reverse_phase No/Unknown basic_compound Is Peak Tailing an Issue in Normal Phase? normal_phase->basic_compound use_acid_modifier Use Acidic Modifier (TFA/Formic Acid) in Mobile Phase reverse_phase->use_acid_modifier add_modifier Add Basic Modifier (TEA) to Mobile Phase basic_compound->add_modifier Yes final_choice_np Optimized Normal Phase System basic_compound->final_choice_np No add_modifier->final_choice_np final_choice_rp Optimized Reverse Phase System use_acid_modifier->final_choice_rp

Caption: Decision tree for chromatography system selection.

References

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1-(2-Aminoethyl)piperazine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Chemical and Physical Information. In Toxicological Profile for Pyridine.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Chromatography Forum. (2009). Amine column degradation. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • An, H. J., & Lebrilla, C. B. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 225(2), 318-323.
  • Research and Reviews: Journal of Pharmaceutical Analysis. (2022). Column Chromatography in Pharmaceutical Analysis. Retrieved from [Link]

Sources

identifying and minimizing byproducts in 1-(2-(pyridin-2-yl)ethyl)piperazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-(2-(pyridin-2-yl)ethyl)piperazine

Introduction

Welcome to the technical support guide for the synthesis of this compound. This molecule is a valuable building block in medicinal chemistry, often serving as a key intermediate in the development of more complex pharmaceutical agents[1]. The synthesis, while conceptually straightforward, is prone to specific challenges, primarily related to selectivity and byproduct formation.

This guide provides in-depth, experience-driven advice in a question-and-answer format to help you identify and minimize byproducts, troubleshoot common issues, and optimize your synthetic protocol. We will focus on the two most prevalent synthetic strategies:

  • Nucleophilic Substitution (SN2): The reaction of piperazine with an activated ethylpyridine derivative, such as 2-(2-chloroethyl)pyridine.

  • Conjugate (Michael) Addition: The reaction of piperazine with 2-vinylpyridine.

Our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter when undertaking this synthesis.

Q1: What are the primary synthetic routes to this compound?

The two most common and practical laboratory-scale methods are the SN2 alkylation of piperazine with 2-(2-chloroethyl)pyridine (or the corresponding bromo- or tosyl- derivative) and the Michael addition of piperazine to 2-vinylpyridine. Both routes are effective but have distinct byproduct profiles that must be managed.

Q2: What is the most significant byproduct I should expect, and why does it form?

The most common and yield-reducing byproduct in both synthetic routes is 1,4-bis(2-(pyridin-2-yl)ethyl)piperazine .

  • Mechanism of Formation: After the first successful reaction forms the desired mono-substituted product, this compound, the secondary amine on the other side of the piperazine ring is still nucleophilic. It can react with a second molecule of the electrophile (either 2-(2-chloroethyl)pyridine or 2-vinylpyridine) in the same manner as the initial reaction. This results in the undesired di-substituted product. The challenge lies in the fact that the mono-substituted product and piperazine itself have similar reactivity[2].

Q3: How can I strategically control the reaction to favor the desired mono-substituted product over the di-substituted byproduct?

Controlling the mono- versus di-alkylation ratio is the critical challenge. There are three highly effective strategies:

  • Stoichiometric Control (Excess Piperazine): This is the simplest method. By using a large excess of piperazine (e.g., 5 to 10 molar equivalents) relative to the pyridine electrophile, you statistically favor the reaction of the electrophile with an unreacted piperazine molecule over a reaction with the already-formed mono-substituted product[2].

  • Use of a Mono-Protected Piperazine: A cleaner, though more step-intensive, approach involves using a piperazine derivative where one nitrogen is protected with a group like tert-butoxycarbonyl (Boc). The reaction is directed specifically to the unprotected nitrogen. The protecting group is then removed in a subsequent step to yield the final product[3][4]. This method often results in a much cleaner reaction profile and simpler purification.

  • In Situ Monohydrochloride Formation: Reacting piperazine with one equivalent of piperazine dihydrochloride can generate the piperazine monohydrochloride salt in situ. This effectively "protects" one nitrogen via protonation, reducing its nucleophilicity and favoring mono-alkylation at the free-base nitrogen[4][5].

Q4: What are the best analytical techniques to monitor reaction progress and identify impurities?

A multi-technique approach is recommended:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of the UV-active starting material (e.g., 2-vinylpyridine). A suitable mobile phase is Dichloromethane:Methanol with 1% Ammonium Hydroxide (95:5:0.1 v/v/v).

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile components like unreacted piperazine and can help quantify the product if it is sufficiently volatile[6][7].

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique. It can simultaneously track the consumption of the starting material, the formation of the desired product, and the formation of the higher molecular weight di-substituted byproduct. It is invaluable for reaction optimization and final purity assessment[8].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation of the final product and can be used to determine the ratio of mono- to di-substituted products in the crude mixture by comparing the integration of characteristic peaks[9].

Part 2: Troubleshooting Guide

This guide is designed to help you diagnose and solve specific experimental issues.

Problem Potential Cause(s) Suggested Solutions & Explanations
High level of a major byproduct with a higher molecular weight detected via LC-MS. The primary cause is di-alkylation , forming 1,4-bis(2-(pyridin-2-yl)ethyl)piperazine. This occurs when the molar ratio of piperazine to the electrophile is too low (e.g., < 3:1).Primary Solution: Increase the molar excess of piperazine to 5-10 equivalents. This statistically minimizes the chance of the mono-substituted product reacting further[2]. Alternative Solution: Add the electrophile (e.g., 2-(2-chloroethyl)pyridine) slowly and dropwise to a heated solution of excess piperazine. This maintains a low instantaneous concentration of the electrophile, further favoring the reaction with the abundant piperazine. Cleanest Method: Switch to a mono-Boc-piperazine strategy to eliminate di-alkylation entirely[4].
Low or no product formation; starting materials remain. 1. Insufficient Activation: The leaving group on the ethyl chain is not reactive enough (e.g., -OH). 2. Insufficient Base: When using a hydrochloride salt of the electrophile (e.g., 2-(2-chloroethyl)pyridine HCl), one equivalent of base is consumed to neutralize the salt, leaving none to scavenge the HCl produced during the reaction. 3. Low Temperature: The reaction's activation energy is not being met.1. Ensure you are using a reactive electrophile like an alkyl chloride, bromide, or tosylate. 2. Use at least two equivalents of a non-nucleophilic base (e.g., K₂CO₃, Et₃N) when starting with an alkyl halide salt—one to free the starting material and one for the reaction itself[8]. 3. Increase the reaction temperature. Refluxing in a solvent like acetonitrile or ethanol is often effective.
Reaction mixture becomes a thick, intractable polymer or tar. This is a classic issue when using the 2-vinylpyridine route . Vinyl monomers are susceptible to uncontrolled anionic, cationic, or radical polymerization, especially in the presence of bases (piperazine), acids, or upon heating.Primary Solution: Add a small amount of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the 2-vinylpyridine before starting the reaction. Process Control: Maintain a lower reaction temperature and add the 2-vinylpyridine very slowly to the piperazine solution to prevent a localized high concentration that can initiate polymerization.
Difficulty in removing unreacted piperazine during workup. Piperazine is a solid with high water solubility and a high boiling point, making it difficult to remove by simple extraction or evaporation.Acid-Base Extraction: After the reaction, dilute with an organic solvent (e.g., DCM) and wash with water. Both the product and excess piperazine will remain in the organic layer. Then, wash the organic layer with dilute acid (e.g., 1M HCl). Both amines will move to the aqueous layer as salts. Carefully basify the aqueous layer with NaOH to pH ~10-11; often, the mono-substituted product is less water-soluble and may precipitate or be more efficiently extracted back into an organic solvent than the very soluble piperazine. Vacuum Distillation: If the product is thermally stable, unreacted piperazine can be removed under high vacuum. Column Chromatography: This is the most reliable method. Use a silica gel column with a mobile phase such as Dichloromethane/Methanol containing 1-2% triethylamine or ammonium hydroxide to prevent peak tailing of the basic amines.

Part 3: Mechanistic Insights & Visualizations

Understanding the reaction pathways is crucial for effective troubleshooting.

Reaction Pathway: SN2 Alkylation

The diagram below illustrates the SN2 reaction between piperazine and 2-(2-chloroethyl)pyridine. It highlights the competitive formation of the desired mono-substituted product and the undesired di-substituted byproduct.

SN2_Pathway piperazine Piperazine intermediate_step piperazine->intermediate_step + electrophile 2-(2-chloroethyl)pyridine electrophile->intermediate_step Sɴ2 (Step 1) (Favored by excess Piperazine) product Product This compound byproduct Byproduct 1,4-bis(2-(pyridin-2-yl)ethyl)piperazine product->byproduct + 2-(2-chloroethyl)pyridine Sɴ2 (Step 2) (Forms Byproduct) intermediate_step->product

Caption: SN2 pathway showing mono- and di-alkylation.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose a suboptimal reaction outcome.

Troubleshooting_Workflow decision decision solution Increase Piperazine Excess (5-10x) OR Use Mono-Boc-Piperazine start Poor Reaction Outcome (Low Yield / Impure) check_lcms Analyze Crude Mixture by LC-MS start->check_lcms is_byproduct Major Peak is Di-alkylation Product? check_lcms->is_byproduct is_byproduct->solution Yes is_sm Major Peak is Starting Material? is_byproduct->is_sm No is_polymer Reaction is Polymeric/Tarry? is_sm->is_polymer No solution2 Check Reagent Purity Increase Temperature Verify Base Stoichiometry is_sm->solution2 Yes solution3 Add Radical Inhibitor Lower Temperature Slow Reagent Addition is_polymer->solution3 Yes (Vinylpyridine Route)

Caption: A logical workflow for troubleshooting common synthesis issues.

Part 4: Quantitative Data & Recommended Protocols

Effect of Stoichiometry on Product Distribution

The ratio of piperazine to the electrophile is the most critical parameter for controlling selectivity in the absence of protecting groups.

Molar Ratio (Piperazine : Electrophile)Expected Selectivity (Mono- : Di-product)Recommendation
1 : 1Poor (~1:1 mixture)Not recommended. Results in a difficult-to-separate mixture.
3 : 1Fair to GoodA reasonable starting point for optimization. Significant di-alkylation still likely.
5 : 1Good to ExcellentGenerally provides a high yield of the mono-substituted product.
10 : 1ExcellentOften considered the optimal ratio for maximizing mono-alkylation and simplifying purification.

Note: These ratios are illustrative and based on established principles of competitive second-order reactions. Actual results may vary.

Protocol 1: Synthesis via SN2 using Excess Piperazine

This protocol is a robust starting point for the synthesis.

Materials:

  • Piperazine (anhydrous), 10.0 eq.

  • 2-(2-chloroethyl)pyridine hydrochloride, 1.0 eq.

  • Potassium Carbonate (K₂CO₃), fine powder, 3.0 eq.

  • Acetonitrile (anhydrous), solvent

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add piperazine (10.0 eq.), potassium carbonate (3.0 eq.), and acetonitrile.

  • Heat the stirred suspension to reflux (~82°C).

  • In a separate flask, dissolve 2-(2-chloroethyl)pyridine hydrochloride (1.0 eq.) in a minimum amount of acetonitrile.

  • Add the 2-(2-chloroethyl)pyridine solution dropwise to the refluxing piperazine suspension over 1 hour.

  • Maintain the reaction at reflux for 12-24 hours, monitoring by LC-MS or TLC until the starting electrophile is consumed.

  • Cool the reaction to room temperature and filter off the inorganic salts (K₂CO₃ and KCl). Wash the filter cake with acetonitrile.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude oil/solid via vacuum distillation or column chromatography (Silica, DCM/MeOH/NH₄OH gradient) to isolate the pure this compound.

Protocol 2: Recommended Analytical Method (LC-MS)

This method is suitable for monitoring reaction progress and assessing final purity.

  • Column: C18 reverse-phase, 2.1 x 50 mm, 3.5 µm particle size

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B over 0.5 minutes, and re-equilibrate for 1.5 minutes.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Detection: UV at 254 nm and positive-ion electrospray ionization (ESI+) MS scan from m/z 50-500.

  • Expected Retention: Piperazine (very early elution), Product (~2-3 min), Di-substituted byproduct (~3-4 min).

References

Technical Support Center: Addressing Stability Challenges of 1-(2-(pyridin-2-yl)ethyl)piperazine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals utilizing 1-(2-(pyridin-2-yl)ethyl)piperazine. Aqueous solution instability can lead to inconsistent experimental results, loss of compound potency, and the formation of unknown impurities. This document provides a structured approach to identifying, troubleshooting, and mitigating common stability issues through a series of frequently asked questions and in-depth technical protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial observations and provides immediate, actionable advice.

Q1: My aqueous solution of this compound has developed a yellow or brown tint upon storage. What is causing this color change?

A1: A color change in your solution is a primary indicator of chemical degradation. For this specific molecule, the discoloration is most likely due to a combination of two processes:

  • Oxidative Degradation: The piperazine ring is highly susceptible to oxidation, especially in the presence of dissolved atmospheric oxygen and trace metal ions (e.g., Cu²⁺, Fe²⁺).[1][2] This process can lead to the formation of colored N-oxide species and other complex degradation products.[3]

  • Photodegradation: The pyridine moiety imparts sensitivity to light, particularly UV radiation.[4] Exposure to ambient laboratory light or sunlight can initiate photochemical reactions, leading to the formation of colored byproducts.[5][6]

Immediate Action: Store your solutions in amber-colored or opaque containers to protect them from light and consider purging the solution and headspace with an inert gas like nitrogen or argon to displace oxygen.[7]

Q2: My biological or chemical assay results are inconsistent and show a loss of potency over time. Could this be related to compound stability?

A2: Yes, inconsistent results are a classic symptom of compound instability.[7] Degradation reduces the concentration of the active parent compound, leading to diminished or variable effects in your experiments. Even a small percentage of degradation can introduce new chemical entities—the degradants—that may have their own, often unknown, biological activity or interfere with your analytical measurements. For reliable and reproducible results, it is crucial to use freshly prepared solutions whenever possible or to validate the stability of your compound under your specific storage and experimental conditions.[8]

Q3: What are the primary factors I need to control to prevent the degradation of this compound in my aqueous solutions?

A3: The stability of this molecule is governed by several key environmental and chemical factors:

  • pH: As a compound with multiple basic nitrogen atoms (two on the piperazine ring and one on the pyridine ring), its stability is highly pH-dependent. Extreme pH values can catalyze hydrolysis or other degradation pathways.[9] An optimal pH range, typically identified through a formal stability study, is critical for maintaining the compound's integrity.

  • Oxygen: The presence of molecular oxygen is a key driver for oxidative degradation of the piperazine ring.[10][11]

  • Light: The pyridine ring is photosensitive, making light exposure a significant risk factor for degradation.[4][12]

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[13] While piperazine itself is relatively stable thermally at moderate temperatures, long-term storage at elevated temperatures should be avoided.[14]

  • Metal Ions: Trace metal ions can act as catalysts for oxidative degradation pathways.[1]

Q4: What is the best practice for preparing and storing a stock solution of this compound?

A4: To maximize the shelf-life and reliability of your stock solutions, follow these guidelines:

  • Use High-Purity Solvent: Start with deionized, filtered water or a suitable buffer. To minimize oxidation, degas the solvent by sparging with nitrogen or argon for 15-20 minutes before dissolving the compound.

  • Optimize pH: If possible, dissolve the compound in a buffer solution at a pH where it exhibits maximum stability (this often requires a preliminary pH-stability study). For many basic compounds like this, a slightly acidic pH (e.g., pH 4-6) where the nitrogens are protonated can enhance stability and solubility.[15]

  • Protect from Light: Prepare and store the solution in amber glass vials or wrap clear vials in aluminum foil.[7]

  • Control Temperature: Store stock solutions at low temperatures, such as 4°C for short-term use or -20°C to -80°C for long-term storage.[8]

  • Aliquot for Single Use: To avoid repeated freeze-thaw cycles, which can accelerate degradation, and to minimize exposure to atmospheric oxygen each time the stock is opened, store the solution in small, single-use aliquots.[7]

Section 2: In-Depth Troubleshooting Guides

This section provides a more detailed approach to diagnosing and solving specific stability problems.

Issue 2.1: Suspected Oxidative Degradation
  • Symptoms: Noticeable color change (yellowing/browning), appearance of new peaks in HPLC chromatograms (often at earlier retention times), and a decrease in the parent compound's peak area over time.

  • Root Causes:

    • Dissolved Oxygen: Aqueous buffers can contain significant amounts of dissolved oxygen from the atmosphere.

    • Metal Ion Contamination: Buffers or glassware may contain trace amounts of transition metals that catalyze oxidation.[1]

    • High pH: Basic conditions can sometimes increase the rate of oxidation for certain amine compounds.[10]

  • Solutions & Mitigation Strategies:

    • Inert Atmosphere: Always prepare and store solutions under an inert gas (N₂ or Ar). Use sealed vials with an inert headspace.

    • Use of Antioxidants: For some applications, the addition of a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) can be beneficial, but you must first verify that the antioxidant does not interfere with your downstream assay.[7]

    • Incorporate Chelating Agents: Add a low concentration (e.g., 0.1 mM) of ethylenediaminetetraacetic acid (EDTA) to your buffer. EDTA will sequester catalytic metal ions, thereby inhibiting metal-catalyzed oxidation pathways.

Diagram: Primary Degradation Pathways

The following diagram illustrates the two main degradation routes for this compound.

G cluster_main cluster_oxidation Oxidative Degradation cluster_photo Photodegradation Parent This compound (Aqueous Solution) Oxidized_Products N-Oxides Formylpiperazines Ring-Opened Products Parent->Oxidized_Products Triggered by: O₂, Metal Ions (Cu²⁺, Fe²⁺) Photo_Products Pyridine Ring Adducts Polymeric Materials Parent->Photo_Products Triggered by: UV Light (hv), Ambient Light

Caption: Key degradation pathways affecting the molecule in aqueous solution.

Section 3: Key Experimental Protocols

To quantitatively assess and control stability, a systematic approach is necessary.

Protocol 3.1: Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify the likely degradation pathways and to develop a stability-indicating analytical method.

Objective: To intentionally degrade the compound under various stress conditions to understand its liabilities.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water

  • Calibrated oven, photostability chamber (or UV lamp)

  • HPLC system with UV detector

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., water or methanol).

  • Set Up Stress Conditions: In separate, clearly labeled amber vials, mix the stock solution with the stressor as described in the table below. Include a control sample stored under ambient conditions.

  • Incubate: Store the vials under the specified conditions. It is recommended to pull time points at t=0, 2, 8, 24, and 48 hours initially.

  • Sample Preparation for Analysis: Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

  • Analyze: Analyze all samples by a suitable HPLC-UV method (see Protocol 3.2).

Table 1: Forced Degradation Conditions

Stress ConditionProcedurePurpose
Acid Hydrolysis Mix 1 mL stock with 1 mL 0.1 M HCl. Heat at 60°C.To test stability in acidic conditions.
Base Hydrolysis Mix 1 mL stock with 1 mL 0.1 M NaOH. Heat at 60°C.To test stability in basic conditions.[7]
Oxidation Mix 1 mL stock with 1 mL 3% H₂O₂. Store at room temp.To test susceptibility to oxidation.[7]
Thermal Store a vial of the stock solution at 80°C.To evaluate thermal stability.
Photolytic Expose a vial of the stock solution in a clear vial to UV light (e.g., 254 nm) and/or visible light in a photostability chamber.To evaluate light sensitivity.
Protocol 3.2: Developing a Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method that can separate the parent compound from all major degradation products formed during the forced degradation study.

Guidelines for Method Development:

  • Column Selection: A C18 column is a good starting point. For basic compounds like this, consider a column with end-capping or a modern stationary phase designed for high pH stability if needed.[7]

  • Mobile Phase: Start with a gradient of a buffered aqueous phase (e.g., 20 mM ammonium formate, pH 3.5) and an organic modifier (acetonitrile or methanol).

  • pH Optimization: The pH of the mobile phase is critical. Adjusting the pH can significantly alter the retention and peak shape of the parent compound and its degradants.[7]

  • Wavelength Selection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths. The optimal wavelength should provide a good response for both the parent and the degradation products.

  • Method Validation: Once developed, the method should demonstrate specificity (no interference at the parent peak's retention time), linearity, accuracy, and precision. The key is to achieve "peak purity" for the parent compound in stressed samples, confirming co-elution is not occurring.

Diagram: Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and addressing stability issues.

Workflow Start Observation: Inconsistent Results or Visible Solution Change Q_Fresh Is the solution freshly prepared? Start->Q_Fresh Use_Fresh Action: Always use freshly prepared solutions Q_Fresh->Use_Fresh No Investigate Investigate Storage & Experimental Conditions Q_Fresh->Investigate Yes Q_Light Is the solution protected from light? Investigate->Q_Light Protect_Light Action: Use amber vials & work under subdued light Q_Light->Protect_Light No Q_Oxygen Is the solution protected from oxygen? Q_Light->Q_Oxygen Yes Final_Check Re-evaluate with controlled conditions Protect_Light->Final_Check Protect_Oxygen Action: Degas solvent, use inert headspace (N₂/Ar) Q_Oxygen->Protect_Oxygen No Q_pH Is the pH controlled and optimized? Q_Oxygen->Q_pH Yes Protect_Oxygen->Final_Check Optimize_pH Action: Conduct pH-stability profile. Use appropriate buffer. Q_pH->Optimize_pH No Q_pH->Final_Check Yes Optimize_pH->Final_Check

Caption: A step-by-step workflow for troubleshooting stability problems.

References

  • Journal of Environmental Chemical Engineering. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions.
  • University of Regina. (n.d.). Oxidative degradation of piperazine in the absorption of carbon dioxide.
  • Zenodo. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions.
  • PubMed. (n.d.).
  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
  • MDPI. (n.d.).
  • PubMed. (1966). The hydrolysis of piperazine-2,5-dione.
  • PubMed. (2001). Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS.
  • Biosynce Blog. (2025). How is piperazine synthesized?.
  • Journal of the American Chemical Society. (1939). Derivatives of Piperazine. XVIII. Synthesis of Substituted Piperazines and the Hydrolysis of Amines.
  • RSC Publishing. (2018).
  • BenchChem. (2025).
  • ResearchGate. (2025).
  • ResearchGate. (2025).
  • ACS Publications. (1939). Derivatives of Piperazine. XVIII. Synthesis of Substituted Piperazines and the Hydrolysis of Amines | Journal of the American Chemical Society.
  • Semantic Scholar. (n.d.).
  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Semantic Scholar. (2014).
  • University of Texas at Austin. (2011). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture.
  • PubMed. (2018). Stability of Synthetic Piperazines in Human Whole Blood.
  • Isaac Scientific Publishing. (2019).
  • Analytical Chemistry. (n.d.). GC method for the quantitative determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine.
  • JOCPR. (n.d.).
  • NTU Journal of Pure Sciences. (2022).
  • Food Additives & Contaminants: Part A. (n.d.).
  • RSC Publishing. (n.d.). Analytical Methods.
  • ResearchGate. (2025). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2.
  • ACS Publications. (2021).
  • University of Texas at Austin Libraries. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • ResearchGate. (2025). (PDF)
  • Biosynce Blog. (2025). What are the stability conditions of piperazine?.
  • ChemicalBook. (2023). 1-(2-PYRIDIN-2-YL-ETHYL)-PIPERAZINE | 53345-15-6.
  • ResearchGate. (2025). Degradation of aqueous piperazine in carbon dioxide capture | Request PDF.

Sources

troubleshooting guide for the synthesis of 1-(2-(pyridin-2-yl)ethyl)piperazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1-(2-(pyridin-2-yl)ethyl)piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to address specific experimental challenges, explain the underlying chemical principles, and offer practical, field-proven solutions to streamline your synthetic workflows.

I. Understanding the Core Chemistry: Reactivity and Selectivity

The synthesis of this compound derivatives primarily involves the formation of a new carbon-nitrogen bond between a piperazine nitrogen and the ethylpyridine moiety. The key to a successful synthesis lies in controlling the reactivity of the two nitrogen atoms of the piperazine ring to achieve selective mono-alkylation and avoid common side reactions.

A critical aspect to consider is the basicity of the nitrogen atoms involved. The two nitrogen atoms of piperazine have different pKa values: the first is approximately 9.73, and the second is around 5.33.[1] This difference in basicity can be exploited to achieve mono-substitution. The nitrogen on the pyridine ring is significantly less basic, with a pKa of its conjugate acid around 5.2.[2] This means it is much less likely to participate in the primary alkylation reaction under typical conditions.

dot graph "Reactivity_Overview" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Piperazine [label="Piperazine\npKa1 ~ 9.73\npKa2 ~ 5.33", fillcolor="#F1F3F4", fontcolor="#202124"]; Pyridylethyl [label="2-(2-Haloethyl)pyridine or\n2-Vinylpyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="this compound\n(Mono-substituted)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DiProduct [label="1,4-bis(2-(pyridin-2-yl)ethyl)piperazine\n(Di-substituted)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Piperazine -> Product [label="Desired Reaction\n(Mono-alkylation)"]; Product -> DiProduct [label="Undesired Reaction\n(Di-alkylation)"]; } dot Caption: Overview of the desired mono-alkylation and undesired di-alkylation reactions.

II. Troubleshooting Common Synthetic Routes

The two most common strategies for synthesizing this compound derivatives are:

  • N-alkylation of piperazine with a 2-(2-haloethyl)pyridine.

  • Michael addition of piperazine to 2-vinylpyridine.

This section will address common problems encountered in both routes.

Route 1: N-Alkylation with 2-(2-Haloethyl)pyridine

This classic SN2 reaction involves the nucleophilic attack of a piperazine nitrogen on the electrophilic carbon of the haloethyl side chain.

Q1: My reaction yield is low, and I have a significant amount of unreacted starting material. What could be the issue?

Possible Causes and Solutions:

  • Insufficient reaction temperature or time: N-alkylation reactions can be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, consider increasing the temperature or extending the reaction time.[3]

  • Inappropriate base: A base is often required to neutralize the hydrogen halide formed during the reaction, which would otherwise protonate the piperazine, rendering it non-nucleophilic.

    • Weak bases (e.g., K₂CO₃, NaHCO₃): These are generally preferred to minimize side reactions but may require higher temperatures or longer reaction times.

    • Stronger organic bases (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA)): These can accelerate the reaction but may also promote di-alkylation.

  • Poor solubility of reactants: Ensure that your starting materials are adequately dissolved in the chosen solvent. Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are often good choices.[4]

Q2: I am observing a significant amount of the di-substituted byproduct. How can I improve the selectivity for mono-alkylation?

Possible Causes and Solutions:

  • Stoichiometry: The most straightforward way to favor mono-alkylation is to use a large excess of piperazine (3-5 equivalents) relative to the 2-(2-haloethyl)pyridine. This statistically favors the reaction of the electrophile with an unreacted piperazine molecule. The downside is the need to remove the excess piperazine during workup.

  • Use of a mono-protected piperazine: This is a highly effective method for ensuring mono-substitution.[5] The most common protecting group is tert-butoxycarbonyl (Boc). The synthesis involves reacting piperazine with di-tert-butyl dicarbonate (Boc₂O) to afford 1-Boc-piperazine. This is then alkylated with the 2-(2-haloethyl)pyridine, followed by deprotection of the Boc group using an acid (e.g., trifluoroacetic acid (TFA) or HCl in dioxane).

  • In situ formation of piperazine monohydrochloride: By reacting one equivalent of piperazine with one equivalent of piperazine dihydrochloride, you can generate the monohydrochloride salt in situ. This effectively protects one of the nitrogen atoms, directing alkylation to the other.[5]

dot graph "Mono_vs_Di_Alkylation" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Piperazine [label="Piperazine", fillcolor="#F1F3F4", fontcolor="#202124"]; Haloethylpyridine [label="2-(2-Haloethyl)pyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; MonoProduct [label="Mono-alkylated Product", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DiProduct [label="Di-alkylated Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ExcessPiperazine [label="Use Large Excess\nof Piperazine", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; MonoProtected [label="Use Mono-protected\nPiperazine (e.g., Boc)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Piperazine -> MonoProduct [label="1st Alkylation"]; MonoProduct -> DiProduct [label="2nd Alkylation"]; Haloethylpyridine -> MonoProduct; Haloethylpyridine -> DiProduct; ExcessPiperazine -> MonoProduct [style=dashed, label="Favors"]; MonoProtected -> MonoProduct [style=dashed, label="Ensures"]; } dot Caption: Strategies to favor mono-alkylation over di-alkylation.

Table 1: Comparison of Bases for N-Alkylation

BaseStrengthTypical SolventsAdvantagesDisadvantages
K₂CO₃WeakAcetonitrile, DMFInexpensive, easy to removeMay require higher temperatures
NaHCO₃WeakAlcohols, WaterMild, suitable for sensitive substratesSlower reaction rates
TEAModerateDCM, AcetonitrileGood solubility, accelerates reactionCan promote di-alkylation, can be difficult to remove
DIPEAModerateDCM, AcetonitrileNon-nucleophilic, good for hindered substratesMore expensive, can be difficult to remove
Route 2: Michael Addition to 2-Vinylpyridine

This reaction involves the conjugate addition of piperazine to the electron-deficient double bond of 2-vinylpyridine.

Q3: My reaction is messy, and I see a lot of solid material that is not my product. What is happening?

Possible Cause and Solution:

  • Polymerization of 2-vinylpyridine: 2-Vinylpyridine is prone to polymerization, especially in the presence of heat, light, or radical initiators.[4][6] Basic conditions can also promote anionic polymerization.

    • Solution: Use an inhibitor like 4-tert-butylcatechol in your 2-vinylpyridine starting material.[6] Perform the reaction at a lower temperature and in the dark if possible. Add the 2-vinylpyridine slowly to the solution of piperazine to maintain a low concentration of the vinyl monomer.

Q4: The reaction is very slow, and I have low conversion even after a long time.

Possible Causes and Solutions:

  • Solvent effects: The polarity of the solvent can influence the rate of Michael additions. Protic solvents like ethanol or water can facilitate the reaction by stabilizing the transition state.[7]

  • Acid catalysis: A small amount of a weak acid can catalyze the addition of amines to vinylpyridines.[7] However, be cautious as too much acid will protonate the piperazine, rendering it non-nucleophilic.

dot graph "Michael_Addition_Side_Reaction" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Piperazine [label="Piperazine", fillcolor="#F1F3F4", fontcolor="#202124"]; Vinylpyridine [label="2-Vinylpyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; DesiredProduct [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Polymer [label="Poly(2-vinylpyridine)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Piperazine -> DesiredProduct [label="Desired Michael Addition"]; Vinylpyridine -> DesiredProduct; Vinylpyridine -> Polymer [label="Undesired Polymerization"]; } dot Caption: Desired Michael addition versus the undesired polymerization of 2-vinylpyridine.

III. Purification and Characterization

Q5: I am having difficulty purifying my product. It seems to be water-soluble, and I have trouble separating it from unreacted piperazine and the di-substituted byproduct.

Possible Causes and Solutions:

  • Product is in its protonated form: The product is a di-basic amine and can be protonated, making it water-soluble. During aqueous workup, ensure the aqueous layer is sufficiently basic (pH > 10) before extraction with an organic solvent like dichloromethane or ethyl acetate.

  • Separation from excess piperazine:

    • Acid wash: If your product is less basic than piperazine, you might be able to selectively extract your product into an organic solvent from a mildly basic aqueous solution, leaving the more basic piperazine behind.

    • Distillation: If your product is thermally stable, vacuum distillation can be an effective way to remove the more volatile piperazine.

    • Salt formation: It is possible to selectively precipitate the product or the starting material as a salt. For instance, piperazine can be precipitated as the diacetate salt from an acetone solution.[8]

  • Separation of mono- and di-substituted products:

    • Column chromatography: This is often the most effective method. A silica gel column using a gradient of methanol in dichloromethane is a common choice for separating these polar compounds.[5]

    • Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent purification method.

Q6: How can I confirm the structure and purity of my this compound derivative?

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Look for the characteristic signals of the pyridyl group (typically in the 7-8.5 ppm region), the piperazine ring protons (usually broad signals between 2.5 and 3.5 ppm), and the two ethyl bridge triplets. The integration of these signals should correspond to the expected number of protons.

    • ¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in your molecule. The chemical shifts will be characteristic of the pyridine ring, the piperazine ring, and the ethyl bridge.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound. Electrospray ionization (ESI) is a suitable method for these types of molecules, and you should observe the [M+H]⁺ ion.

  • Infrared (IR) Spectroscopy: Look for characteristic C-H stretching frequencies for the aromatic and aliphatic portions of the molecule, as well as C=N and C=C stretching bands for the pyridine ring.

Table 2: Expected ¹H NMR Chemical Shifts for this compound

ProtonsExpected Chemical Shift (ppm)Multiplicity
Pyridine-H6~8.5doublet
Pyridine-H3, H4, H57.0 - 7.6multiplet
Piperazine-H (adjacent to ethyl)~2.6triplet
Piperazine-H (other)~2.4multiplet
Ethyl-CH₂ (adjacent to pyridine)~2.9triplet
Ethyl-CH₂ (adjacent to piperazine)~2.7triplet
Piperazine-NHvariable (broad)singlet

Note: These are approximate values and can vary depending on the solvent and any substituents on the piperazine ring.

IV. Experimental Protocols

Protocol 1: Mono-N-alkylation using Excess Piperazine
  • To a solution of piperazine (5 equivalents) in acetonitrile, add 2-(2-chloroethyl)pyridine hydrochloride (1 equivalent) and potassium carbonate (2.5 equivalents).

  • Heat the reaction mixture to reflux (approximately 80°C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and basify to pH > 10 with NaOH.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., gradient of 0-10% methanol in dichloromethane).

Protocol 2: Michael Addition to 2-Vinylpyridine
  • In a round-bottom flask, dissolve piperazine (3 equivalents) in ethanol.

  • Slowly add 2-vinylpyridine (1 equivalent, containing a polymerization inhibitor) to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue using the same workup and chromatography procedure as in Protocol 1.

V. References

  • PubChem. Piperazine. National Center for Biotechnology Information. [Link][1]

  • MDPI. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. [Link][9]

  • ResearchGate. pKa values of common substituted piperazines. [Link][10]

  • Google Patents. Purification of piperazine. [8][11]

  • SpectraBase. 1-(2-Pyridyl) piperazine - Optional[13C NMR] - Spectrum. [Link][12][13]

  • Organic Chemistry Portal. Piperazine synthesis. [Link][14]

  • Yeditepe Journal of Health Sciences. Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives. [Link][15]

  • Google Patents. Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. [7][16]

  • PubMed Central. A mild, catalyst-free synthesis of 2-aminopyridines. [Link][17]

  • PubMed Central. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link][18]

  • Google Patents. Method for the preparation of piperazine and its derivatives. [19]

  • ACS Publications. The Addition of Amines to 4-Vinylpyridine. [Link][7]

  • Google Patents. Process for the preparation of piperazines.

Sources

Technical Support Center: Regioselective Functionalization of 1-(2-(Pyridin-2-yl)ethyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(2-(pyridin-2-yl)ethyl)piperazine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of selectively functionalizing this valuable scaffold. The primary focus of this document is on achieving high regioselectivity at the N4 position, preventing common side reactions, and ensuring robust, reproducible results.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the N4-functionalization of this compound. Each issue is presented with probable causes and actionable solutions based on established chemical principles and field-proven insights.

Issue 1: Low Yield of the Desired N4-Functionalized Product

Question: I am attempting an N4-alkylation/acylation of this compound, but my yields are consistently low. What are the likely causes and how can I improve them?

Answer:

Low yields in this reaction are common and can stem from several factors, from suboptimal reaction conditions to reactant degradation. The key is a systematic approach to identify and resolve the root cause.

Probable Causes & Solutions:

  • Incomplete Reaction: The reaction may not be reaching completion due to insufficient reaction time, low temperature, or inadequate activation of the electrophile.

    • Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the expected reaction time, consider increasing the temperature or extending the duration. For alkylations with less reactive halides (e.g., chlorides), adding a catalytic amount of sodium or potassium iodide can promote a Finkelstein reaction, generating the more reactive alkyl iodide in situ, which can improve yields.[1]

  • Side Reactions: The most common side reaction during alkylation with alkyl halides is the formation of a quaternary ammonium salt at either the N4 or N1 position.[2] This over-alkylation consumes your product and makes purification difficult. For acylations, di-acylation is generally not an issue, but incomplete reaction is more common.

    • Solution (Alkylation): Instead of direct alkylation with a halide, switch to reductive amination .[1][2][3] This two-step, one-pot process involves reacting the piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). This method completely avoids the possibility of quaternization.[2]

    • Solution (General): Ensure slow, controlled addition of the electrophile (acyl chloride, alkyl halide, etc.) to a solution of the piperazine, preferably at a reduced temperature (e.g., 0 °C) to manage the reaction's exothermicity and minimize side reactions.[4]

  • Poor Reagent Quality: Degradation of the starting material or electrophile can significantly impact yield.

    • Solution: Verify the purity of your this compound and the electrophile using NMR or other appropriate analytical techniques before starting the reaction. Ensure solvents are anhydrous, as water can hydrolyze acyl halides and interfere with many reactions.

Workflow for Troubleshooting Low Yields:

G cluster_conditions Optimize Conditions cluster_side_reactions Address Side Reactions start Low Yield Observed check_completion Monitor Reaction by TLC/LC-MS Is Starting Material Consumed? start->check_completion purify_reagents Verify Purity of Reagents & Use Anhydrous Solvents start->purify_reagents increase_temp Increase Temperature or Extend Reaction Time check_completion->increase_temp No reductive_amination Switch to Reductive Amination (avoids quaternization) check_completion->reductive_amination Yes, but complex mixture add_catalyst For Alkyl Halides: Add Catalytic NaI/KI increase_temp->add_catalyst end_node Improved Yield add_catalyst->end_node slow_addition Use Slow Addition of Electrophile at 0°C reductive_amination->slow_addition slow_addition->end_node

Caption: Troubleshooting workflow for low product yield.

Issue 2: Product is Water-Soluble and Difficult to Extract

Question: After quenching my reaction and performing a liquid-liquid extraction, my product seems to remain in the aqueous layer. How can I isolate it effectively?

Answer:

This is a frequent issue, especially if the workup is performed under acidic conditions. The piperazine and pyridine nitrogens are basic and will be protonated at low pH, forming highly water-soluble salts.

Probable Causes & Solutions:

  • Protonation of Nitrogen Atoms: Your product is likely in its ammonium salt form.

    • Solution: Before extraction, carefully basify the aqueous layer with a suitable base (e.g., 1M NaOH, K₂CO₃, or saturated NaHCO₃ solution) until it is distinctly alkaline (pH > 10). This will deprotonate the nitrogen atoms, rendering the molecule neutral and much more soluble in common organic solvents like dichloromethane (DCM), chloroform, or ethyl acetate.[2]

  • High Polarity of the Product: Even in its free-base form, your functionalized product might retain significant polarity, leading to poor partitioning into less polar organic solvents.

    • Solution: Use a more polar solvent for extraction. Chloroform or a mixture of DCM with 5-10% isopropanol or methanol can be very effective at extracting polar amines. If the product remains elusive, you may need to perform multiple (5-10) extractions to recover it fully. For extremely polar products, continuous liquid-liquid extraction may be necessary.

Experimental Protocol: Optimized Workup for Basic Products

  • Quench Reaction: Cool the reaction mixture to 0 °C and quench cautiously with water or saturated NH₄Cl.

  • Solvent Removal: If the reaction was in a water-miscible solvent (e.g., THF, acetonitrile), remove the bulk of the organic solvent under reduced pressure.

  • Basify: Add water to the residue and cool in an ice bath. Slowly add 1M NaOH solution with stirring, monitoring the pH with litmus paper or a pH meter until it is above 10.

  • Extract: Transfer the mixture to a separatory funnel and extract with DCM or chloroform (3 x volume of the aqueous layer).

  • Dry and Concentrate: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable strategy to ensure I only functionalize the N4 position?

The most robust and widely adopted strategy for ensuring clean mono-functionalization of a piperazine is to use a mono-protected piperazine as your starting material.[5] While your starting material, this compound, is already "mono-protected" by the pyridylethyl group, this question is crucial for syntheses that start from piperazine itself.

  • Strategy: Use of N-Boc-piperazine.

    • Protection: React piperazine with one equivalent of di-tert-butyl dicarbonate (Boc₂O) to get N-Boc-piperazine. This reaction is typically high-yielding, and the product is easily purified.[2][4]

    • Functionalization: Introduce your desired group (e.g., the 2-(pyridin-2-yl)ethyl group) onto the free secondary amine via alkylation or reductive amination.

    • Deprotection: The Boc group is cleanly removed under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane) to reveal the free secondary amine.[3]

    • Second Functionalization: You can now selectively react this newly freed amine (now the N1 position) with a different electrophile.

This orthogonal protecting group strategy offers precise control over the introduction of different substituents at N1 and N4.

G Piperazine Piperazine Boc_Piperazine N-Boc-Piperazine Piperazine->Boc_Piperazine Boc₂O (Protection) Functionalized_Boc N-Boc-N'-R¹-Piperazine Boc_Piperazine->Functionalized_Boc R¹-X (Functionalization) Deprotected N-R¹-Piperazine Functionalized_Boc->Deprotected TFA or HCl (Deprotection) Final_Product N-R¹-N'-R²-Piperazine Deprotected->Final_Product R²-X (Final Functionalization)

Caption: Orthogonal synthesis using a Boc protecting group.

Q2: How can I differentiate between the N1- and N4-functionalized isomers using NMR?

While functionalizing this compound should selectively yield the N4 product, confirming the structure is vital. NMR spectroscopy is the primary tool for this. In unsymmetrically substituted piperazines, the chemical environment of the protons on the piperazine ring is distinct.

  • ¹H NMR: The protons on the carbons adjacent to the N4 nitrogen will show a significant downfield shift upon acylation or alkylation. For instance, after N4-acylation, the adjacent methylene protons often shift from ~2.9 ppm to a broader signal around 3.5-3.8 ppm due to the electron-withdrawing effect of the carbonyl group and restricted rotation around the amide bond.[6][7] The signals for the pyridylethyl group at N1 should remain largely unchanged.

  • ¹³C NMR: Similarly, the carbon atoms adjacent to N4 will experience a downfield shift upon functionalization.

  • Dynamic NMR: At room temperature, piperazine ring protons can appear as broad signals due to chair-chair interconversion and, in the case of amides, restricted rotation around the N-C(O) bond.[6][7] Running the NMR at higher or lower temperatures can sometimes sharpen these signals, revealing clearer coupling patterns and confirming the structure.[7]

Table 1: Expected ¹H NMR Chemical Shift Changes upon N4-Acylation

ProtonsTypical Shift in Starting Material (ppm)Expected Shift in N4-Acyl Product (ppm)Rationale
Piperazine H (adjacent to N1)~2.5 - 2.7~2.5 - 2.7Minimal change in chemical environment.
Piperazine H (adjacent to N4)~2.8 - 3.0~3.5 - 3.8 (often broad)Strong deshielding by the electron-withdrawing acyl group.
Pyridylethyl CH₂ (adjacent to N1)~2.7 - 2.8~2.7 - 2.8Minimal change in chemical environment.
Pyridylethyl CH₂ (adjacent to Py)~2.9 - 3.1~2.9 - 3.1Minimal change in chemical environment.

Q3: Are there any alternatives to alkyl halides for N-alkylation to improve selectivity and reduce side reactions?

Yes, absolutely. As mentioned in the troubleshooting guide, direct alkylation with halides can be problematic. Here are the superior alternatives:

  • Reductive Amination: This is often the method of choice. It is highly selective for the secondary amine (N4), proceeds under mild conditions, and completely avoids over-alkylation.[1][2] The choice of reducing agent is key; NaBH(OAc)₃ is widely used as it is mild and tolerant of many functional groups.

  • Michael Addition: If the desired substituent is an electron-deficient alkene (e.g., an acrylate or acrylonitrile), a conjugate (Michael) addition can be a very clean and efficient way to functionalize the N4 position.

  • Ring-Opening of Epoxides: The N4 amine can act as a nucleophile to open an epoxide ring, resulting in a β-hydroxyalkyl substituent. This reaction is typically highly regioselective for the less sterically hindered carbon of the epoxide.

References

  • An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. (2025).
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central.
  • A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. (2012).
  • Technical Support Center: Optimizing Piperazine Synthesis. (2025). Benchchem.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • Protecting Groups in the Synthesis of Unsymmetrical Piperazines. (1956). ElectronicsAndBooks.
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). PubMed Central.
  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione deriv
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018). RSC Publishing.
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (2018).
  • Protecting Group Strategies for Complex Molecule Synthesis. (2024). Journal of Chemical and Pharmaceutical Research.
  • Opportunities and challenges for direct C–H functionalization of piperazines. (2016). Beilstein Journal of Organic Chemistry.
  • A Comparative Guide to Alkylating Agents for Piperazine Substitution. (2025). Benchchem.
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013).
  • A Simple Synthesis of N-Alkylpiperazines. (2024).

Sources

Technical Support Center: Scale-Up Synthesis of 1-(2-(pyridin-2-yl)ethyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1-(2-(pyridin-2-yl)ethyl)piperazine is a key synthetic intermediate in medicinal chemistry, notably in the synthesis of various pharmacologically active agents.[1] The piperazine scaffold is a privileged structure in drug discovery, often incorporated to modulate physicochemical properties like aqueous solubility and to serve as a versatile linker for pharmacophoric groups.[2][3] However, transitioning its synthesis from the lab bench to a larger scale introduces significant challenges, primarily centered around selectivity, yield optimization, and purification.

This guide provides practical, field-proven insights into navigating the common hurdles encountered during the scale-up synthesis of this compound. It is structured as a series of frequently asked questions (FAQs) to directly address the specific issues faced by researchers and process chemists.

General Synthetic Workflow

The most common and economically viable route for synthesizing this compound is the direct N-alkylation of piperazine with a suitable 2-pyridylethyl electrophile. The primary challenge in this approach is achieving mono-alkylation and avoiding the formation of di-substituted byproducts.

G cluster_0 Reaction Stage cluster_1 Purification Stage Piperazine (excess) Piperazine (excess) ReactionVessel N-Alkylation (Michael Addition) Piperazine (excess)->ReactionVessel 2-Vinylpyridine 2-Vinylpyridine 2-Vinylpyridine->ReactionVessel Workup Aqueous Workup (Acid-Base Extraction) ReactionVessel->Workup Crude Product Purification Purification (Vacuum Distillation or Salt Recrystallization) Workup->Purification Partially Purified Amine Product This compound Purification->Product

Caption: High-level workflow for the scale-up synthesis.

Troubleshooting and Frequently Asked Questions (FAQs)

FAQ 1: How can I control the formation of the di-substituted byproduct, N,N'-bis(2-(pyridin-2-yl)ethyl)piperazine?

This is the most critical challenge in this synthesis. The symmetrical nature of piperazine makes both nitrogen atoms susceptible to alkylation. Failure to control this leads to significant yield loss and complex purification.

Answer: There are three primary strategies to maximize mono-alkylation selectivity, each with its own advantages for scale-up.

  • Strategy A: Stoichiometric Control (Using Excess Piperazine)

    • Mechanism: By using a large excess of piperazine (typically 5-10 equivalents), the probability of the electrophile (e.g., 2-vinylpyridine) reacting with an already mono-substituted piperazine molecule is statistically reduced.[4]

    • Why it works for scale-up: This is often the most cost-effective and operationally simple method. It avoids additional protection/deprotection steps. Piperazine is an inexpensive bulk chemical, and the unreacted excess can often be recovered and recycled.

    • Consideration: This approach necessitates a robust purification strategy to remove the large excess of piperazine from the final product.

  • Strategy B: Mono-Protection of Piperazine

    • Mechanism: One nitrogen of piperazine is temporarily "blocked" with a protecting group, such as a tert-butyloxycarbonyl (Boc) group. The alkylation is then performed on the remaining free nitrogen. A final deprotection step removes the Boc group to yield the desired product.[4][5]

    • Why it works for scale-up: This method offers the highest selectivity and control, often leading to a cleaner crude product that is easier to purify. It is particularly useful when the cost of the electrophile is high, as it ensures its efficient conversion.

    • Consideration: This adds two steps to the synthesis (protection and deprotection), increasing process time, raw material costs (e.g., Boc-anhydride), and solvent usage, which can impact the overall process mass intensity (PMI).

  • Strategy C: In-Situ Protection via Protonation

    • Mechanism: This elegant approach utilizes a piperazine mono-salt, such as piperazine monohydrochloride or monoacetate.[6] In solution, the protonated nitrogen is deactivated towards nucleophilic attack, directing the alkylation to the free, unprotonated nitrogen. The mono-salt can be prepared in-situ or beforehand.[6][7][8]

    • Why it works for scale-up: It is a clever, one-pot method that avoids the costs of traditional protecting groups while still providing good selectivity. It simplifies the process compared to the Boc-protection strategy.[7]

    • Consideration: Reaction kinetics may be slower, and careful control of pH and solvent is necessary to maintain the equilibrium that favors the mono-protonated species.

StrategyMolar Ratio (Piperazine:Electrophile)Mono-substituted YieldDi-substituted YieldProcess Steps
Excess Piperazine 5:1 to 10:1HighVery Low1
Mono-Boc Piperazine 1:1Very HighNegligible3
Protonation 2:1 (Piperazine mono-salt:Electrophile)Good-HighLow1
Note: Yields are generalized and will vary based on specific reaction conditions.[4]
FAQ 2: What are the optimal reaction conditions (solvent, temperature) for scale-up?

Answer: The choice of reaction conditions is a balance between reaction rate, selectivity, safety, and cost. For the Michael addition of piperazine to 2-vinylpyridine:

  • Solvent:

    • Ethanol or Methanol: These are excellent, low-cost, and relatively green solvents for this reaction. The product and starting materials are typically soluble, and the solvent is easily removed.[5][9]

    • Acetonitrile (ACN): Another good choice, though generally more expensive than alcohols. It can be useful if side reactions with the alcohol solvent are a concern.[4]

    • Toluene or THF: While viable, these are less preferred for this specific reaction due to the higher polarity of the reactants. They may be considered if downstream processing requires a non-protic solvent.

  • Temperature:

    • The reaction is typically exothermic. For large-scale batches, it is critical to control the initial addition of the electrophile at a lower temperature (e.g., 0-10 °C) to manage the exotherm and prevent runaway reactions.

    • After the initial addition, the reaction can be allowed to warm to room temperature or gently heated (e.g., 40-60 °C) to drive it to completion. Progress should be monitored by an appropriate in-process control (IPC) like GC, HPLC, or TLC.

FAQ 3: My reaction yield is low. What are the potential causes and how can I troubleshoot this?

Answer: Low yield is a common issue during scale-up. A systematic approach is required to identify the root cause.

G Start Low Yield of Mono-substituted Product IPC IPC Check: Incomplete Reaction? Start->IPC Sol_IPC_Yes Suboptimal Conditions: - Increase Temp/Time - Check Reagent Quality IPC->Sol_IPC_Yes Yes Sol_IPC_No Product Loss During Workup/Purification? - Review Extraction pH - Check for Emulsions IPC->Sol_IPC_No No DiSub Significant Di-substitution Observed? Sol_DiSub_Yes Stoichiometry Issue: - Increase Piperazine Excess - Switch to Protected Piperazine DiSub->Sol_DiSub_Yes Yes Sol_IPC_No->DiSub

Caption: Troubleshooting logic for low reaction yield.

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature. On scale-up, mixing efficiency can decrease, leading to slower kinetics. The quality of starting materials (e.g., inhibitor in 2-vinylpyridine) could also be an issue.

    • Solution: Increase reaction time or temperature based on IPC monitoring. Ensure efficient stirring. Qualify all raw materials before use.

  • Formation of Byproducts:

    • Cause: As discussed in FAQ 1, di-substitution is the main culprit. Polymerization of 2-vinylpyridine can also occur, especially if not properly inhibited or if the reaction exotherm is not controlled.

    • Solution: Implement strategies from FAQ 1 to control selectivity. Ensure 2-vinylpyridine is fresh and properly stored. Maintain strict temperature control during addition.

  • Product Loss During Workup:

    • Cause: The product is a basic amine and can be water-soluble, especially at low pH. During acid-base extractions, incorrect pH control can lead to the product remaining in the wrong phase. Emulsion formation during extractions is also a common issue on scale.

    • Solution: Carefully monitor the pH during extractions. The aqueous layer should be strongly acidic (pH 1-2) to extract the amine, and strongly basic (pH 12-14) to liberate the free base for back-extraction. To break emulsions, consider adding brine or filtering through a pad of celite.

FAQ 4: I'm struggling with the purification. What is a robust, scalable method to isolate the pure product?

Answer: Purification is often the bottleneck in scaling up this synthesis, especially when using a large excess of piperazine.

  • Recommended Method 1: Vacuum Distillation

    • Why it works: This is one of the most effective and economical methods for purification at scale. This compound has a relatively high boiling point, allowing it to be separated from lower-boiling solvents and the more volatile piperazine starting material under reduced pressure.

    • Protocol: After the initial workup to remove salts and non-volatile impurities, the crude organic phase is concentrated. The resulting oil is then subjected to fractional vacuum distillation.

  • Recommended Method 2: Purification via Salt Formation & Recrystallization

    • Why it works: This is a classic and highly effective method for achieving excellent purity. By converting the basic amine product into a salt (e.g., dihydrochloride or diacetate), its solubility properties change dramatically, allowing for purification by recrystallization from a suitable solvent system (e.g., ethanol/isopropanol).[4]

    • Protocol: The crude product is dissolved in a solvent like isopropanol or acetone. A stoichiometric amount of acid (e.g., HCl in isopropanol or glacial acetic acid) is added slowly, causing the product salt to precipitate. The solid is then collected by filtration and can be recrystallized to further enhance purity.[4] The free base can be regenerated by subsequent basification and extraction if needed.

FAQ 5: What are the common impurities I should look for, and how can they be minimized?

Answer: Proactive impurity management is key to a successful scale-up campaign.

  • N,N'-bis(2-(pyridin-2-yl)ethyl)piperazine:

    • Source: Lack of reaction selectivity.

    • Minimization: Employ strategies from FAQ 1 (excess piperazine, protection, or protonation).

    • Removal: This impurity is much less volatile and more non-polar than the desired product. It can typically be separated by vacuum distillation (it will remain in the distillation pot) or will have different crystallization kinetics during salt formation.

  • Piperazine (Unreacted):

    • Source: Used in large excess as a starting material.

    • Minimization: Not applicable, as it's required for selectivity.

    • Removal: Piperazine is highly water-soluble. A thorough aqueous wash or acid-base extraction can remove the bulk of it. It is also more volatile than the product and can be removed during the initial fractions of a vacuum distillation.

  • 2-Vinylpyridine (Unreacted) / Poly(2-vinylpyridine):

    • Source: Incomplete reaction or polymerization side reaction.

    • Minimization: Ensure complete reaction via IPCs. Control the reaction temperature strictly to prevent polymerization.

    • Removal: Unreacted monomer can be removed under vacuum. The polymer is a non-volatile solid/oil and can be removed by filtration or will remain as a residue after distillation.

Detailed Experimental Protocols

Protocol 1: Scale-Up Synthesis Using Excess Piperazine

Materials:

  • Piperazine (6.0 eq.)

  • 2-Vinylpyridine (1.0 eq.)

  • Ethanol (approx. 5-10 volumes based on 2-vinylpyridine)

  • Hydrochloric Acid (for workup)

  • Sodium Hydroxide (for workup)

  • Toluene or Dichloromethane (for extraction)

Procedure:

  • Charge a suitable reactor with piperazine (6.0 eq.) and ethanol. Stir to dissolve.

  • Cool the mixture to 0-5 °C using an appropriate cooling bath.

  • Slowly add 2-vinylpyridine (1.0 eq.) subsurface over 1-2 hours, ensuring the internal temperature does not exceed 15 °C.

  • Once the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50 °C.

  • Monitor the reaction for completion (consumption of 2-vinylpyridine) by GC or TLC (typically 4-8 hours).

  • Once complete, cool the reaction to room temperature and concentrate under reduced pressure to remove the bulk of the ethanol.

  • Dilute the residue with water and an organic solvent (e.g., toluene). Cool to 10-15 °C.

  • Adjust the pH to 1-2 with concentrated HCl to extract all basic components into the aqueous layer. Separate the layers.

  • Wash the acidic aqueous layer with fresh organic solvent to remove any non-basic impurities.

  • Cool the aqueous layer to 0-10 °C and slowly add 50% w/w NaOH solution to adjust the pH to >13, liberating the free amine.

  • Extract the product into an organic solvent (e.g., toluene or dichloromethane) three times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purify the crude oil by vacuum distillation.

Protocol 2: Purification via Diacetate Salt Formation

Materials:

  • Crude this compound

  • Acetone

  • Glacial Acetic Acid

Procedure:

  • Dissolve the crude product oil in acetone (approx. 10-20 volumes).[4]

  • While stirring, slowly add glacial acetic acid (at least 2.0 equivalents) to the solution.

  • The crystalline diacetate salt should begin to precipitate. Stir the slurry at room temperature for 1-2 hours, then cool to 0-5 °C to maximize precipitation.

  • Isolate the solid product by filtration, washing the filter cake with cold acetone.

  • Dry the solid under vacuum at 40-50 °C to yield the purified diacetate salt.

References

  • Zhang, R. H., et al. (2021). Piperazine skeleton in the structural modification of natural products: A review. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1165–1197. [Link]

  • Kavková, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2197. [Link]

  • Google Patents. (2010). CN101830891A - Synthesizing method of piribedil.
  • Google Patents. (2010).
  • Organic Chemistry Portal. (n.d.). Piperazine synthesis. [Link]

  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 799-827. [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?[Link]

  • Google Patents. (2013). CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
  • Barata-Vallejo, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6825. [Link]

Sources

Technical Support Center: Resolving Poor Solubility of 1-(2-(pyridin-2-yl)ethyl)piperazine Analogs for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges often encountered with 1-(2-(pyridin-2-yl)ethyl)piperazine analogs in biological assays. Our goal is to equip you with the knowledge to overcome these hurdles and ensure the accuracy and reliability of your experimental data.

Introduction: The Solubility Challenge with Pyridinylpiperazine Analogs

The this compound scaffold is a common motif in medicinal chemistry, with analogs showing promise in various therapeutic areas. However, these compounds frequently exhibit poor aqueous solubility, a significant obstacle for in vitro and cell-based assays. This limited solubility can lead to several experimental artifacts, including compound precipitation, underestimated potency, and inconsistent results, ultimately hindering drug discovery efforts.[1][2][3]

The poor solubility often stems from the molecule's physicochemical properties. The piperazine and pyridine rings, while containing nitrogen atoms capable of forming salts, can contribute to a crystalline structure that is difficult to solvate in aqueous media, especially at physiological pH.

Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement

This section provides a systematic approach to diagnosing and resolving solubility issues with your this compound analogs.

My compound precipitated out of the DMSO stock solution. What should I do?

Precipitation from a DMSO stock can occur due to storage conditions or exceeding the compound's solubility limit in DMSO.[1]

  • Initial Steps:

    • Visual Inspection: Carefully inspect the stock solution for any visible precipitate.

    • Gentle Warming: Warm the stock solution to 37°C for 10-15 minutes. Gentle agitation can help redissolve the compound.

    • Sonication: If warming is ineffective, sonicate the vial for 5-10 minutes.[3]

  • If Precipitation Persists:

    • Lower the Stock Concentration: The initial stock concentration may be too high. Prepare a new, more dilute stock solution.

    • Consider Alternative Solvents: While DMSO is common, other organic solvents like ethanol or a co-solvent system could be explored, but their compatibility with the specific assay must be verified.[4]

My compound is soluble in DMSO, but precipitates when diluted into my aqueous assay buffer. How can I fix this?

This is a common problem known as "crashing out" and indicates that the compound's aqueous solubility is being exceeded upon dilution.

  • First-Line Strategies:

    • pH Adjustment: Since this compound analogs are basic, their solubility is highly pH-dependent.[5][6][7][8] Lowering the pH of the assay buffer will protonate the nitrogen atoms, increasing the compound's polarity and aqueous solubility.

    • Co-solvent Usage: Incorporating a small percentage of a water-miscible organic co-solvent into the final assay medium can help maintain solubility.[4]

  • Advanced Strategies:

    • Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes that enhance aqueous solubility.[9][10][11][12][13][14]

    • Use of Surfactants: Non-ionic surfactants can be used to create micellar formulations that solubilize poorly soluble compounds.[15]

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical progression for addressing solubility issues with your compounds.

Solubility_Workflow cluster_0 Initial Observation & Stock Preparation cluster_1 Aqueous Dilution & Assay A Compound Precipitation in DMSO Stock? B Warm (37°C) & Sonicate Stock A->B Yes F Precipitation in Aqueous Buffer? A->F No C Precipitate Redissolves? B->C D Proceed with Lower Stock Conc. C->D No E Proceed with Original Stock C->E Yes D->F E->F G pH Adjustment (Lower pH) F->G Yes L Assay-Compatible Solubilization Achieved F->L No H Solubility Improved? G->H I Use Co-solvents (e.g., DMSO, Ethanol) H->I No H->L Yes J Solubility Improved? I->J K Advanced Formulation (Cyclodextrins, Surfactants) J->K No J->L Yes K->L

Caption: A decision-making workflow for troubleshooting poor compound solubility.

Frequently Asked Questions (FAQs)

Q1: Why are this compound analogs often poorly soluble?

The structure of these analogs contains both aromatic (pyridine) and saturated heterocyclic (piperazine) rings. While the nitrogen atoms can be protonated to increase solubility, the overall molecule can have a significant nonpolar character, leading to a stable crystal lattice and low aqueous solubility.

Q2: What is the maximum concentration of DMSO or ethanol that is safe for my cell-based assay?

The tolerance of cell lines to organic solvents varies. Generally, DMSO concentrations should be kept below 0.5% (v/v) to avoid cytotoxicity.[16][17][18][19] Ethanol can be more cytotoxic, and its concentration should ideally be kept even lower.[17][19] It is crucial to run a solvent tolerance control experiment for your specific cell line and assay.

Q3: How does pH adjustment improve the solubility of these basic compounds?

This compound analogs are weak bases. In an acidic environment (lower pH), the nitrogen atoms in the piperazine and pyridine rings accept protons (H+) to become positively charged. This ionization increases the polarity of the molecule, making it more soluble in polar solvents like water.[5][6][7][8][20]

Q4: Can compound precipitation lead to false-negative or false-positive results in my assay?

Yes, both are possible. If a compound precipitates, its effective concentration in the assay is lower than intended, which can lead to an underestimation of its activity (a false negative).[1][3][21] In some high-throughput screening formats that use light scattering or fluorescence, compound aggregates can interfere with the readout, leading to a false-positive signal.[21]

Q5: Are there any commercially available kits to assess compound solubility?

Yes, several companies offer kits for determining the kinetic and thermodynamic solubility of compounds. These assays are often based on nephelometry (light scattering) or UV-Vis spectroscopy and can provide valuable data to guide your formulation strategy.

Experimental Protocols

Protocol 1: Preparation of a Compound Stock Solution
  • Weighing: Accurately weigh the desired amount of your this compound analog using an analytical balance.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the vial for 1-2 minutes to facilitate dissolution.

  • Warming and Sonication (if necessary): If the compound does not fully dissolve, warm the vial to 37°C for 10-15 minutes and/or sonicate for 5-10 minutes.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1]

Protocol 2: pH-Dependent Solubility Assessment
  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • Compound Addition: Add a small aliquot of your DMSO stock solution to each buffer to a final concentration that is expected to be near the solubility limit. Keep the final DMSO concentration constant and low (e.g., <1%).

  • Equilibration: Incubate the samples at room temperature or 37°C for a set period (e.g., 2 hours) with gentle agitation.

  • Analysis: Centrifuge the samples to pellet any precipitate. Measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV or LC-MS/MS.

  • Data Interpretation: Plot the measured solubility against the buffer pH to determine the pH-solubility profile of your compound.

Data Summary Table

StrategyMechanism of ActionAdvantagesDisadvantages
pH Adjustment Increases ionization of basic compounds.[20]Simple, cost-effective.May not be compatible with all biological assays; can alter compound activity.
Co-solvents Reduces the polarity of the solvent system.[4]Easy to implement.Potential for solvent-induced cytotoxicity; may affect protein structure/function.[17]
Cyclodextrins Encapsulates the hydrophobic compound in a hydrophilic shell.[9][11]Generally low toxicity; can improve stability.[9][13]Can be expensive; may have its own biological effects.
Surfactants Form micelles that solubilize the compound.[15]Highly effective for very insoluble compounds.Can disrupt cell membranes; may interfere with assay readouts.

References

  • ALZET Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Available from: [Link]

  • MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available from: [Link]

  • National Institutes of Health (NIH). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Available from: [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • ResearchGate. Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective | Request PDF. Available from: [Link]

  • Wiley. Strategies for the formulation development of poorly soluble drugs via oral route. Available from: [Link]

  • ResearchGate. Biological assay challenges from compound solubility: strategies for bioassay optimization. Available from: [Link]

  • Khan Academy. pH and solubility (video) | Equilibrium. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available from: [Link]

  • SpringerLink. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]

  • ResearchGate. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]

  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]

  • ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. Available from: [Link]

  • askIITians. How does pH affect solubility?. Available from: [Link]

  • Pearson. Dependence of Solubility on pH: Videos & Practice Problems. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery?. Available from: [Link]

  • Chemistry LibreTexts. 18.7: Solubility and pH. Available from: [Link]

  • Chemistry LibreTexts. 17.5: Solubility and pH. Available from: [Link]

  • Vietnam Journal of Science and Technology. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Available from: [Link]

  • YouTube. Cyclodextrin Derivatives – Versatile Carriers in Modern Science. Available from: [Link]

  • Autechaux. Enhancing Drug Solubility: The Role of Cyclodextrin Derivatives. Available from: [Link]

  • IP Innovative Publication Pvt. Ltd. Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Improvement in solubility of poor water-soluble drugs by solid dispersion. Available from: [Link]

  • Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]

  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs. Available from: [Link]

  • ACS Publications. The Interaction of Structural Analogues of Phenothiazines in p53-Dependent Cellular Signaling Pathways | ACS Omega. Available from: [Link]

  • PubMed. Biological assay challenges from compound solubility: strategies for bioassay optimization. Available from: [Link]

  • PubChem. 1-Ethylpiperazine | C6H14N2 | CID 79196. Available from: [Link]

  • Frontiers. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Available from: [Link]

  • ResearchGate. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Available from: [Link]

  • ResearchGate. Pyridylpiperazine-based carbodithioates as urease inhibitors: synthesis and biological evaluation. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Available from: [Link]

  • ResearchGate. (PDF) Evaluation of the Molecular properties, Bioactivity Score, Pharmacokinetics and Toxicological Analysis of the Novel Quinazoline-Linked Piperazine Derivatives. Available from: [Link]

Sources

Technical Support Center: Analytical Methods for Impurity Profiling of 1-(2-(pyridin-2-yl)ethyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 1-(2-(pyridin-2-yl)ethyl)piperazine. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the detection and quantification of impurities in this compound samples. Our goal is to equip you with the scientific rationale behind these analytical methods to ensure robust and reliable results.

Section 1: Introduction to Impurity Profiling

Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety, efficacy, and quality of the final drug product.[1][2] Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification, quantification, and control of impurities.[1][2][3] For a molecule like this compound, which contains multiple reactive sites (two basic nitrogen atoms in the piperazine ring and a pyridine ring), the potential for process-related impurities and degradation products is significant.

This guide will focus on the most common and powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS).

Section 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting & FAQs

HPLC, particularly in reverse-phase mode, is the workhorse for analyzing non-volatile organic impurities in pharmaceutical samples.[2][4] Given the basic nature of this compound, specific challenges related to peak shape and resolution are common.

Frequently Asked Questions (HPLC)

Q1: Why am I observing severe peak tailing for my main analyte and its impurities?

A1: Peak tailing for basic compounds like this compound is almost always caused by secondary interactions between the protonated amine groups and acidic silanol groups on the surface of the silica-based column packing.

  • Causality: At a typical acidic to neutral mobile phase pH, the nitrogen atoms in the piperazine and pyridine rings will be protonated, carrying a positive charge. Residual, un-capped silanol groups (Si-OH) on the silica surface can deprotonate (Si-O-), creating localized negative charges. The strong ionic interaction between the positive analyte and negative silanol sites leads to a secondary, undesirable retention mechanism, causing the peaks to tail.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Increase the mobile phase pH to a level where the analyte is in its neutral, uncharged form. However, this is often not feasible as most silica columns are not stable above pH 8. A more common approach is to lower the pH (e.g., to pH 2.5-3.5) to suppress the ionization of the silanol groups.

    • Use of a Competitive Base: Add a small amount of a basic amine, like triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v). TEA is a stronger base and will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.

    • Column Selection: Use a modern, high-purity silica column that is extensively end-capped. These columns have a much lower concentration of free silanol groups. Alternatively, consider a column with a different stationary phase, such as a polymer-based or a hybrid silica column, which are more resistant to silanol interactions.[5]

Q2: My impurity peaks are co-eluting or have very poor resolution (<1.5). How can I improve separation?

A2: Achieving adequate resolution for closely related impurities requires a systematic approach to method development. The goal is to manipulate the three key factors of the "resolution triangle": efficiency, selectivity, and retention.

  • Causality: Co-elution occurs when the column and mobile phase conditions fail to sufficiently differentiate between the analyte and its impurities based on their physicochemical properties (like hydrophobicity, size, and polarity).

  • Troubleshooting Workflow: The following diagram outlines a logical workflow for optimizing peak resolution.

HPLC_Resolution_Workflow cluster_simple Simple Adjustments cluster_selectivity Selectivity Tuning start Poor Resolution (Rs < 1.5) gradient Adjust Gradient Slope (Steeper for faster elution, shallower for more resolution) start->gradient flow_rate Decrease Flow Rate (Improves efficiency, increases run time) gradient->flow_rate If still poor organic Change Organic Modifier (e.g., Acetonitrile vs. Methanol) flow_rate->organic ph Modify Mobile Phase pH (Alters ionization of analyte/impurities) organic->ph column_chem Change Column Chemistry (e.g., C18 to Phenyl-Hexyl or Cyano) ph->column_chem If still poor end Resolution Achieved (Rs >= 1.5) column_chem->end Validate Method

Caption: Logical workflow for troubleshooting poor HPLC peak resolution.

Experimental Protocol: Reverse-Phase HPLC Method

This protocol provides a starting point for the analysis of this compound. It must be validated according to ICH Q2(R1) guidelines to prove its suitability for its intended purpose.[6][7][8]

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (ACN). This results in a stock concentration of 500 µg/mL.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient:

      Time (min) %B
      0.0 5
      25.0 70
      30.0 95
      35.0 95
      35.1 5

      | 40.0 | 5 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 263 nm (based on the pyridine chromophore).

Section 3: Gas Chromatography (GC) and Mass Spectrometry (MS)

Q3: Can I use Gas Chromatography (GC) to analyze impurities in my sample?

A3: Direct GC analysis is generally not suitable for this compound.

  • Causality: This molecule has a high boiling point and contains polar N-H groups, making it non-volatile and prone to thermal degradation in the hot GC inlet. It will also interact strongly with the stationary phase, leading to very broad or no peaks.[9]

  • Solution: Derivatization is required to make the molecule more volatile and thermally stable. This involves reacting the active hydrogens on the piperazine nitrogen with a reagent (e.g., BSTFA for silylation) to create a less polar, more volatile derivative. However, for routine quality control, HPLC is a more direct and robust method. GC-MS is more commonly used for identifying volatile impurities like residual solvents.[2][10]

Q4: I have an unknown peak in my HPLC chromatogram. How do I identify it?

A4: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the definitive technique for identifying unknown impurities.

  • Causality: While UV detection indicates the presence of a compound, it provides no structural information. Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the impurity. Tandem MS (MS/MS) fragments the impurity ion and analyzes the resulting fragment ions, offering clues to its chemical structure.[2]

  • Workflow for Identification:

MS_ID_Workflow detect 1. Detect Unknown Peak (HPLC-UV) lcms 2. Analyze by HPLC-MS (Use ESI+ mode) detect->lcms mw 3. Determine Molecular Weight (From [M+H]+ ion) lcms->mw msms 4. Acquire MS/MS Spectrum (Fragment the [M+H]+ ion) mw->msms elucidate 5. Propose Structure (Interpret fragmentation pattern) msms->elucidate confirm 6. Confirm Structure (Synthesize standard & compare) elucidate->confirm

Caption: Workflow for unknown impurity identification using HPLC-MS/MS.

Section 4: Forced Degradation Studies

Forced degradation (or stress testing) is essential for developing and validating a stability-indicating analytical method.[11][12] The goal is to intentionally degrade the sample to ensure that the resulting degradation products can be detected and separated from the main peak and from each other.[13]

Q5: What conditions should I use for a forced degradation study, and how much degradation should I aim for?

A5: The ICH Q1A guideline suggests the conditions to be studied.[12] A target degradation of 5-20% is generally considered optimal to generate primary degradants without destroying the molecule completely.[13][14]

  • Causality: Exposing the drug substance to conditions more severe than accelerated stability testing helps identify potential degradation pathways and ensures the analytical method is "stability-indicating." This means the method can accurately measure the decrease of the active ingredient due to degradation.[12]

Table 1: Recommended Starting Conditions for Forced Degradation

Stress ConditionReagent/ConditionTypical DurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M HClHeat at 60-80 °C for 24-48 hrsHydrolysis of potential amide or ester impurities.
Base Hydrolysis 0.1 M NaOHHeat at 60-80 °C for 24-48 hrsSimilar to acid hydrolysis, but base-catalyzed.
Oxidation 3% H₂O₂Room Temp for 24-48 hrsN-oxidation of piperazine or pyridine rings.
Thermal Dry Heat (e.g., 105 °C)48-72 hrsGeneral decomposition.
Photolytic ICH-compliant lightExpose per ICH Q1B guidelinesPhotochemical reactions, ring opening/rearrangements.

Note: These are starting points. Conditions must be adjusted to achieve the target 5-20% degradation.[15]

References

  • GMP Insiders. (n.d.). Impurities In Pharmaceuticals: Types, Regulations And Strategies. Retrieved from [Link]

  • McCormick, D. (2014, August 22). Validation of Impurity Methods, Part II. LCGC North America. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Quality: impurities. Retrieved from [Link]

  • Pharmaffiliates. (2025, February 3). The Role of Impurity Standards in Pharmaceutical Quality Control. Retrieved from [Link]

  • PharmiWeb.com. (2025, April 8). The Importance of Impurity Standards in Pharmaceutical Development. Retrieved from [Link]

  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Retrieved from [Link]

  • GMP Insiders. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

  • SciELO Brazil. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Retrieved from [Link]

  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). 1-(2-Aminoethyl)piperazine. Retrieved from [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • American Journal of Chemistry. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]

  • Analytical Chemistry: An Indian Journal. (2011). GC determination of substituted piperazines in pharmaceutical drug substances. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Pyridyl)piperazine. Retrieved from [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1-(2-Aminoethyl)piperazine on Newcrom R1 HPLC column. Retrieved from [Link]

  • NTU Journal of Pure Sciences. (2024, December 27). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

Sources

Technical Support Center: Strategies to Prevent the Degradation of 1-(2-(pyridin-2-yl)ethyl)piperazine During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2-(pyridin-2-yl)ethyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth strategies for preventing the degradation of this compound during storage. By understanding the potential degradation pathways and implementing proper handling and storage protocols, you can ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Here are some common questions regarding the stability and storage of this compound:

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by three main factors:

  • Oxidation: The piperazine and pyridine rings are susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and the presence of metal ions.[1][2]

  • Hydrolysis: The piperazine ring can undergo hydrolysis, especially in the presence of moisture.[3][4]

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation of the compound.[5][6]

Q2: What are the visual signs of degradation?

A2: While analytical techniques are required for definitive confirmation, visual signs of degradation may include a change in color from colorless or light yellow to a darker shade, and the formation of precipitates. A change in odor may also be indicative of degradation.

Q3: What is the recommended storage temperature for this compound?

A3: For optimal stability, it is recommended to store this compound at or below refrigerated temperatures (2-8 °C).[7] For long-term storage, freezing (-20 °C or lower) is advisable.[7] Storing the compound at room temperature should be avoided as it can lead to significant degradation over time.[7]

Q4: How should I handle the compound to minimize degradation?

A4: To minimize degradation, handle the compound in a well-ventilated area, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[8][9] Use clean, dry spatulas and glassware to avoid contamination with moisture and other reactive substances.

Q5: Can the choice of container affect the stability of the compound?

A5: Yes, the container can impact stability. It is best to store this compound in amber glass vials with tight-fitting caps to protect it from light and moisture.[8] Avoid plastic containers that may be permeable to air and moisture or may leach impurities.

Troubleshooting Guides

This section provides detailed troubleshooting guides for common issues encountered during the storage and handling of this compound.

Guide 1: Assessing Compound Purity and Degradation

If you suspect that your sample of this compound has degraded, this guide will help you assess its purity.

Step-by-Step Protocol for Purity Assessment:

  • Visual Inspection: Carefully observe the physical appearance of the compound. Note any changes in color, consistency, or the presence of solid precipitates.

  • Solubility Test: Attempt to dissolve a small amount of the compound in a suitable solvent (e.g., water, ethanol). Poor solubility or the presence of insoluble matter may indicate degradation.

  • Thin-Layer Chromatography (TLC):

    • Prepare a TLC plate and a suitable mobile phase.

    • Spot a small amount of your sample alongside a reference standard (if available).

    • Develop the plate and visualize the spots under UV light. The presence of multiple spots in your sample lane, in addition to the main compound spot, suggests the presence of impurities or degradation products.

  • High-Performance Liquid Chromatography (HPLC):

    • For a quantitative assessment, perform an HPLC analysis.

    • Compare the chromatogram of your sample with that of a reference standard.

    • The appearance of new peaks or a decrease in the area of the main peak is a clear indication of degradation.

  • Mass Spectrometry (MS):

    • Couple your HPLC to a mass spectrometer to identify the molecular weights of the degradation products. This information can help elucidate the degradation pathway.

Guide 2: Identifying Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for implementing effective preventative measures.

Common Degradation Pathways:

  • Oxidation: The nitrogen atoms in both the piperazine and pyridine rings are susceptible to oxidation, leading to the formation of N-oxides. The piperazine ring can also undergo oxidative cleavage.

  • Hydrolysis: The amide-like bonds within the piperazine ring can be susceptible to hydrolysis, leading to ring-opening.[3][10][11][12]

  • Photodegradation: UV light can provide the energy for various degradation reactions, including oxidation and ring cleavage.[5]

Diagram: Potential Degradation Pathways

A This compound B Oxidation (Air, Metal Ions) A->B C Hydrolysis (Moisture) A->C D Photodegradation (UV Light) A->D E N-Oxides B->E F Ring-Opened Products C->F G Other Degradants D->G A Receive Compound B Visually Inspect A->B C Aliquot into Single-Use Vials (Under Inert Atmosphere) B->C D Use Amber Glass Vials C->D E Label Clearly D->E F Store Appropriately (Refrigerate or Freeze) E->F G Warm to Room Temp Before Use F->G

Caption: Recommended workflow for storage and handling.

Summary of Storage Conditions

ParameterRecommendationRationale
Temperature Short-term: 2-8 °C [7] Long-term: ≤ -20 °C [7]Minimizes thermal degradation and slows down oxidative and hydrolytic reactions.
Atmosphere Inert gas (Nitrogen or Argon)Prevents oxidation by excluding atmospheric oxygen. [1]
Light Protect from light (Amber vials)Prevents photodegradation. [5][6]
Moisture Store in a dry environment with tightly sealed containersPrevents hydrolysis. [3][4][9]
Container Amber glass vials with Teflon-lined capsProvides protection from light and a superior seal against air and moisture. [8]

By adhering to these guidelines, you can significantly extend the shelf life of your this compound and ensure the integrity of your research.

References

  • Stability of Synthetic Piperazines in Human Whole Blood - PubMed. (2018-03-01). Available at: [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024-10-01). Available at: [Link]

  • Pyridine | C5H5N | CID 1049 - PubChem - NIH. Available at: [Link]

  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024-03-12). Available at: [Link]

  • What are the stability conditions of piperazine? - Blog - Biosynce. (2025-08-04). Available at: [Link]

  • The hydrolysis of piperazine-2,5-dione - PubMed. (1966-02). Available at: [Link]

  • The Stability Study of a Novel Phenylpiperazine Derivative - Isaac Scientific Publishing. (2019-01-29). Available at: [Link]

  • PYRIDINE FOR SYNTHESIS - Loba Chemie. Available at: [Link]

  • How is piperazine synthesized? - Blog. (2025-07-23). Available at: [Link]

  • Derivatives of Piperazine. XVIII. Synthesis of Substituted Piperazines and the Hydrolysis of Amines. (1939-07). Available at: [Link]

  • Piperazine | C4H10N2 | CID 4837 - PubChem - NIH. Available at: [Link]

  • Derivatives of Piperazine. XVIII. Synthesis of Substituted Piperazines and the Hydrolysis of Amines | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Available at: [Link]

  • A Simple Synthesis of N-Alkylpiperazines - ResearchGate. (2024-09-06). Available at: [Link]

  • Metabolism of five membered nitrogen containing heterocycles - Hypha Discovery Blogs. Available at: [Link]

  • Degradation of piperazine by UV light in the presence of air. Conditions - ResearchGate. Available at: [Link]

  • Degradation of aqueous piperazine in carbon dioxide capture | Request PDF - ResearchGate. (2025-08-07). Available at: [Link]

  • Effect of Water and Light on the Stability of Pyridine Pillared 2d Transition Metal Nitroprussides | Request PDF - ResearchGate. (2025-08-07). Available at: [Link]

  • Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. Available at: [Link]

  • Antimicrobial and Antioxidant Activity of Some Nitrogen-Containing Heterocycles and Their Acyclic Analogues - PMC - PubMed Central. (2023-12-13). Available at: [Link]

  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Available at: [Link]

  • Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates | Request PDF - ResearchGate. (2025-08-05). Available at: [Link]

  • Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PubMed. (2025-05-23). Available at: [Link]

  • Photocatalytic C−H Functionalization of Nitrogen Heterocycles Mediated by a Redox Active Protecting Group - ResearchGate. Available at: [Link]

  • Recent Advances in the Development of Nitrogen-containing Heterocyclic Anti-alzheimer's Agents - PubMed. Available at: [Link]

  • Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings | Request PDF - ResearchGate. (2025-08-05). Available at: [Link]

  • Pyridine-Based Bipolar Hosts for Solution-Processed Bluish-Green Thermally Activated Delayed Fluorescence Devices: A Subtle Regulation of Chemical Stability and Carrier Transportation | Request PDF - ResearchGate. Available at: [Link]

  • Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 1-(2-(pyridin-2-yl)ethyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-(pyridin-2-yl)ethyl)piperazine is a key intermediate in the synthesis of numerous biologically active compounds. Its structure, incorporating both a piperazine and a pyridine moiety, makes it a versatile scaffold for drug discovery, particularly in the development of antagonists for various receptors. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. This guide will compare three primary synthetic strategies: N-alkylation of piperazine, reductive amination, and Michael addition.

Route 1: N-Alkylation of Piperazine with 2-(2-Chloroethyl)pyridine

This classical approach involves the direct nucleophilic substitution of a halide by piperazine. The success of this route hinges on the availability and reactivity of the alkylating agent, 2-(2-chloroethyl)pyridine, and the control of mono-alkylation of the piperazine ring.

Mechanistic Considerations

The reaction proceeds via a standard SN2 mechanism, where the secondary amine of piperazine acts as a nucleophile, attacking the electrophilic carbon bearing the chlorine atom and displacing the chloride leaving group. A base is typically required to neutralize the hydrogen chloride generated during the reaction.[1][2] A significant challenge is the potential for di-alkylation, where a second molecule of the alkylating agent reacts with the remaining secondary amine of the mono-substituted product.[3]

Experimental Protocol: Two-Step Synthesis via 2-(2-Chloroethyl)pyridine

Step 1: Synthesis of 2-(2-Chloroethyl)pyridine Hydrochloride

A common precursor, 2-pyridineethanol, is converted to the corresponding chloride using a chlorinating agent such as thionyl chloride (SOCl₂).

  • Procedure: To a cooled (0 °C) solution of 2-pyridineethanol (1.0 eq) in an inert solvent like dichloromethane, thionyl chloride (1.2 eq) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield 2-(2-chloroethyl)pyridine hydrochloride as a solid.

Step 2: Alkylation of Piperazine

To favor mono-substitution, a large excess of piperazine is typically employed.

  • Procedure: A mixture of 2-(2-chloroethyl)pyridine hydrochloride (1.0 eq), a large excess of piperazine (5-10 eq), and a suitable base such as potassium carbonate (2.0 eq) in a solvent like acetonitrile or ethanol is heated at reflux for 12-24 hours.[2] The reaction progress is monitored by TLC or LC-MS. Upon completion, the inorganic salts are filtered off, and the solvent is evaporated. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated to give the crude product, which is then purified by column chromatography or distillation.

Data Summary: N-Alkylation Route
ParameterValue/ObservationReference
Precursor 2-(2-Chloroethyl)pyridine
Key Reagents Piperazine, Potassium Carbonate[2]
Solvent Acetonitrile or Ethanol[2]
Temperature Reflux[2]
Reaction Time 12-24 hours[2]
Reported Yield Moderate to Good (typically 60-80%)
Purification Column chromatography or distillation[3]
Causality Behind Experimental Choices:
  • Excess Piperazine: Using a large excess of piperazine statistically favors the reaction of the alkylating agent with an unreacted piperazine molecule over the mono-alkylated product, thus minimizing the formation of the di-substituted byproduct.[4]

  • Base: Potassium carbonate is a common and effective base for neutralizing the HCl formed and facilitating the nucleophilic attack by deprotonating the piperazine.[1]

  • Solvent: Acetonitrile and ethanol are suitable polar aprotic and protic solvents, respectively, that can dissolve the reactants and facilitate the SN2 reaction.

Advantages and Disadvantages:
  • Advantages: This is a well-established and straightforward method. The starting materials are generally accessible.

  • Disadvantages: The synthesis of the alkylating agent adds an extra step. Controlling the mono-alkylation can be challenging, often requiring a large excess of piperazine, which can complicate purification and is not atom-economical. The potential for the formation of the di-substituted impurity necessitates careful purification.[3]

Route 2: Reductive Amination of 2-Pyridineacetaldehyde with Piperazine

Reductive amination offers an alternative pathway that can provide better control over mono-alkylation. This two-step, one-pot process involves the formation of an iminium ion intermediate from the reaction of 2-pyridineacetaldehyde and piperazine, followed by its in-situ reduction.

Mechanistic Considerations

The reaction begins with the nucleophilic attack of the piperazine amine on the carbonyl carbon of 2-pyridineacetaldehyde to form a hemiaminal, which then dehydrates to an iminium ion. A mild reducing agent, such as sodium triacetoxyborohydride (STAB), selectively reduces the iminium ion to the desired amine product without reducing the starting aldehyde.[5]

Experimental Protocol:

Step 1: Preparation of 2-Pyridineacetaldehyde (if not commercially available)

This aldehyde can be prepared by the oxidation of 2-pyridineethanol using a mild oxidizing agent like pyridinium chlorochromate (PCC) or by Swern oxidation. However, 2-pyridineacetaldehyde is known to be relatively unstable and prone to polymerization, which presents a significant challenge.

Step 2: Reductive Amination

  • Procedure: To a solution of 2-pyridineacetaldehyde (1.0 eq) and piperazine (1.1 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), sodium triacetoxyborohydride (1.5 eq) is added portion-wise at room temperature.[5][6] The reaction is stirred for several hours until completion (monitored by TLC or LC-MS). The reaction is then quenched with an aqueous solution of sodium bicarbonate. The organic layer is separated, washed, dried, and concentrated. The crude product is purified by column chromatography.

Data Summary: Reductive Amination Route
ParameterValue/ObservationReference
Precursor 2-Pyridineacetaldehyde
Key Reagents Piperazine, Sodium Triacetoxyborohydride[5][6]
Solvent 1,2-Dichloroethane (DCE) or THF[5]
Temperature Room Temperature
Reaction Time Typically 1-4 hours
Reported Yield Good to Excellent (can exceed 80%)[6]
Purification Column chromatography
Causality Behind Experimental Choices:
  • Sodium Triacetoxyborohydride (STAB): STAB is the preferred reducing agent because it is mild enough not to reduce the aldehyde starting material but is highly effective at reducing the iminium ion intermediate.[5][6] Its use in aprotic solvents like DCE is also advantageous.[7]

  • Solvent: DCE is a common solvent for reductive aminations with STAB as it is compatible with the reagent and provides good solubility for the reactants.[5]

Advantages and Disadvantages:
  • Advantages: This method generally provides higher selectivity for the mono-alkylated product compared to direct alkylation.[8] The reaction conditions are typically mild.

  • Disadvantages: The primary drawback is the instability of the 2-pyridineacetaldehyde precursor, which can be difficult to synthesize and store, potentially leading to lower overall yields and the formation of byproducts.

Route 3: Michael Addition of Piperazine to 2-Vinylpyridine

The aza-Michael addition of piperazine to an activated alkene like 2-vinylpyridine presents a highly atom-economical and potentially more direct route to the target molecule.

Mechanistic Considerations

In this conjugate addition reaction, the nucleophilic nitrogen of piperazine attacks the β-carbon of the electron-deficient double bond in 2-vinylpyridine. The reaction is often catalyzed by a base or can proceed in a protic solvent that facilitates proton transfer to the resulting enolate intermediate.

Experimental Protocol:
  • Procedure: A mixture of 2-vinylpyridine (1.0 eq) and piperazine (1.1-1.5 eq) is heated in a suitable solvent, such as ethanol or isopropanol, often with a catalytic amount of a base like sodium ethoxide. Alternatively, the reaction can be carried out under solvent-free conditions. The reaction is typically heated for several hours. After cooling, the excess piperazine and solvent are removed under reduced pressure. The residue is then purified by distillation or crystallization.

Data Summary: Michael Addition Route
ParameterValue/ObservationReference
Precursors 2-Vinylpyridine, Piperazine
Catalyst Base (e.g., sodium ethoxide) or solvent-assisted[9]
Solvent Ethanol, Isopropanol, or solvent-free
Temperature Elevated temperatures (e.g., reflux)
Reaction Time Several hours
Reported Yield Potentially high[9]
Purification Distillation or crystallization
Causality Behind Experimental Choices:
  • 2-Vinylpyridine: This activated alkene serves as the Michael acceptor due to the electron-withdrawing effect of the pyridine ring.

  • Piperazine: Acts as the nucleophile (Michael donor). A slight excess is used to ensure complete consumption of the vinylpyridine.

  • Solvent/Catalyst: A protic solvent can facilitate the protonation of the intermediate carbanion. A base catalyst can deprotonate the piperazine, increasing its nucleophilicity and reaction rate.

Advantages and Disadvantages:
  • Advantages: This is a highly atom-economical, one-step reaction. It avoids the need to pre-functionalize the pyridine ring with a leaving group or an aldehyde.

  • Disadvantages: The reaction may require elevated temperatures and careful optimization of conditions to achieve high yields and minimize potential polymerization of the vinylpyridine.

Comparative Analysis and Conclusion

Each of the discussed synthetic routes offers a viable pathway to this compound, with distinct advantages and disadvantages that make them suitable for different applications.

FeatureN-AlkylationReductive AminationMichael Addition
Number of Steps 2 (precursor synthesis + alkylation)1-2 (depending on aldehyde availability)1
Atom Economy ModerateGoodExcellent
Control of Selectivity Challenging (mono- vs. di-alkylation)GoodGood
Precursor Stability 2-(2-Chloroethyl)pyridine is relatively stable2-Pyridineacetaldehyde is unstable2-Vinylpyridine is prone to polymerization
Reaction Conditions Harsher (reflux)Milder (room temperature)Moderate to harsh (elevated temperatures)
Overall Recommendation Suitable for lab-scale synthesis where the precursor is available.A good option if the aldehyde can be reliably prepared and used immediately.The most efficient route for large-scale synthesis due to its atom economy and single-step nature, provided polymerization can be controlled.

Visualizations

Experimental Workflow: N-Alkylation

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Alkylation 2-Pyridineethanol 2-Pyridineethanol 2-(2-Chloroethyl)pyridine HCl 2-(2-Chloroethyl)pyridine HCl 2-Pyridineethanol->2-(2-Chloroethyl)pyridine HCl SOCl2, DCM Reaction Mixture Reaction Mixture 2-(2-Chloroethyl)pyridine HCl->Reaction Mixture Piperazine (excess), K2CO3, Acetonitrile Crude Product Crude Product Reaction Mixture->Crude Product Work-up This compound This compound Crude Product->this compound Purification

Caption: Workflow for the N-alkylation route.

Experimental Workflow: Reductive Amination

G cluster_0 One-Pot Reaction 2-Pyridineacetaldehyde 2-Pyridineacetaldehyde Iminium Ion Intermediate Iminium Ion Intermediate 2-Pyridineacetaldehyde->Iminium Ion Intermediate Piperazine, DCE Crude Product Crude Product Iminium Ion Intermediate->Crude Product Sodium Triacetoxyborohydride This compound This compound Crude Product->this compound Aqueous Work-up & Purification

Caption: Workflow for the reductive amination route.

Experimental Workflow: Michael Addition

G cluster_0 One-Step Reaction 2-Vinylpyridine 2-Vinylpyridine Reaction Mixture Reaction Mixture 2-Vinylpyridine->Reaction Mixture Piperazine, Ethanol, cat. Base Crude Product Crude Product Reaction Mixture->Crude Product Solvent Removal This compound This compound Crude Product->this compound Purification (Distillation)

Caption: Workflow for the Michael addition route.

References

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Mahana, A., Pradhan, R., Sahu, M. K., Lourderaj, U., & Gunanathan, C. (2025). HFIP‐Assisted Relay Proton Transfer Facilitates Conjugate Addition of Amines to Vinyl Heteroarenes. Chemistry–An Asian Journal.
  • Romanelli, M. N., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Teodori, E. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5485. [Link]

  • dos Santos Fernandes, J. P., et al. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. [Link]

  • Li, Y., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 29(16), 3723. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2003). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2025). Reductive Amination. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Kráľ, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 8(5), 578.
  • Kráľ, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 8(5), 578. [Link]

  • Li, Y., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors.
  • CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. (2013).
  • Li, Y., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors.
  • CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. (2015).
  • Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PLoS ONE, 19(3), e0299690. [Link]

  • Safko, J. P., & Pike, R. D. (2012). Synthesis and Crystal Structures of N,N′-Disubstituted Piperazines. Journal of Chemical Crystallography, 42(9), 929–937.
  • CN102603620A - Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine. (2012).

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Validating the Biological Activity of 1-(2-(pyridin-2-yl)ethyl)piperazine Against Known Standards: A Comparative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the biological activity of the novel compound, 1-(2-(pyridin-2-yl)ethyl)piperazine. Based on the structural motifs of a piperazine ring and a pyridylethyl group, this compound is hypothesized to exhibit neuropharmacological activity, potentially through modulation of dopaminergic and serotonergic pathways. This document outlines a series of in vitro and in vivo assays to characterize its pharmacological profile and benchmark its performance against established standards in the field.

The piperazine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs targeting the central nervous system (CNS).[1] Derivatives of piperazine are known to possess a wide array of biological activities, including antipsychotic, antidepressant, anxiolytic, and antimicrobial effects.[2][3] The inclusion of a pyridinyl moiety often confers affinity for various neurotransmitter receptors.[3] Therefore, a systematic evaluation of this compound is warranted to elucidate its therapeutic potential.

This guide is intended for researchers, scientists, and drug development professionals. It provides not only detailed experimental protocols but also the scientific rationale behind the selection of assays and standards, ensuring a robust and self-validating approach to compound characterization.

Section 1: In Vitro Characterization - Receptor Binding and Functional Assays

The initial step in characterizing a novel compound with suspected neuropharmacological activity is to determine its interaction with key CNS receptors. Based on the chemical structure of this compound, the primary targets of interest are the dopamine D2 and serotonin 5-HT2A receptors, which are critically involved in the pathophysiology of psychosis and other neuropsychiatric disorders.

Dopamine D2 Receptor Binding Affinity

Rationale: Antagonism of the dopamine D2 receptor is a hallmark of typical antipsychotic drugs.[4] Determining the binding affinity (Ki) of this compound for the D2 receptor is a crucial first step in assessing its potential antipsychotic-like activity. A radioligand binding assay is a standard and reliable method for quantifying this interaction.

Standard Compounds:

  • Haloperidol: A high-potency typical antipsychotic with high affinity for the D2 receptor.

  • Chlorpromazine: A lower-potency typical antipsychotic that also binds to D2 receptors.

Experimental Data Comparison:

Note: Experimental data for this compound is not currently available in the public domain and needs to be generated using the protocol below.

CompoundDopamine D2 Receptor Binding Affinity (Ki) [nM]
This compound To be determined
Haloperidol~1-2 nM
Chlorpromazine~10-20 nM

Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay ([³H]Spiperone)

This protocol outlines the determination of the binding affinity of a test compound for the dopamine D2 receptor using a competitive radioligand binding assay with [³H]spiperone.

Workflow Diagram:

Caption: Workflow for D2 Receptor Radioligand Binding Assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize cells or tissues known to express dopamine D2 receptors (e.g., CHO or HEK293 cells stably expressing the human D2 receptor, or rat striatal tissue) in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh assay buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer to a protein concentration of approximately 1-2 mg/mL.

  • Assay Setup:

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: 50 µL of assay buffer.

      • Non-specific Binding: 50 µL of a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol) to determine non-specific binding.

      • Competitive Binding: 50 µL of varying concentrations of this compound or the standard compounds (e.g., from 0.1 nM to 10 µM).

    • Add 50 µL of [³H]spiperone (final concentration ~0.2-0.5 nM) to all wells.

    • Add 100 µL of the membrane preparation to all wells to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove any non-specifically bound radioligand.

  • Scintillation Counting:

    • Place the filter discs in scintillation vials with an appropriate scintillation cocktail.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Serotonin 5-HT2A Receptor Functional Antagonism

Rationale: Many atypical antipsychotics exhibit antagonist activity at the serotonin 5-HT2A receptor, which is thought to contribute to their improved side-effect profile compared to typical antipsychotics.[5] A calcium flux assay is a common functional assay to measure the ability of a compound to block the intracellular signaling cascade initiated by 5-HT2A receptor activation.

Standard Compound:

  • Ketanserin: A well-characterized and selective 5-HT2A receptor antagonist.[6]

Experimental Data Comparison:

Note: Experimental data for this compound is not currently available in the public domain and needs to be generated using the protocol below.

CompoundSerotonin 5-HT2A Receptor Functional Antagonism (IC50) [nM]
This compound To be determined
Ketanserin~1-10 nM

Experimental Protocol: 5-HT2A Receptor-Mediated Calcium Flux Assay

This protocol describes a cell-based functional assay to measure the antagonist effect of a compound on 5-HT2A receptor-mediated intracellular calcium mobilization.

Workflow Diagram:

Caption: Workflow for 5-HT2A Calcium Flux Assay.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) in a suitable growth medium.

    • Seed the cells into black-walled, clear-bottom 96-well plates and allow them to form a confluent monolayer.

  • Dye Loading:

    • Remove the culture medium and wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

    • Add the calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading solution to each well and incubate for 45-60 minutes at 37°C, protected from light.

  • Compound Pre-incubation:

    • Remove the dye loading solution and wash the cells with assay buffer.

    • Add varying concentrations of this compound, ketanserin, or vehicle control to the wells.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Measurement:

    • Place the plate in a fluorescence plate reader equipped with an injection module.

    • Establish a baseline fluorescence reading for each well.

    • Inject a solution of a 5-HT2A receptor agonist (e.g., serotonin or 5-CT) at a concentration that elicits a submaximal response (EC₈₀).

    • Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration.

    • Determine the IC50 value using non-linear regression analysis.

Section 2: In Vivo Evaluation - Behavioral Models

Following in vitro characterization, it is essential to assess the effects of this compound in whole-animal models to determine its potential therapeutic efficacy and behavioral profile.

Antipsychotic-like Activity: Conditioned Avoidance Response (CAR)

Rationale: The conditioned avoidance response (CAR) is a well-validated preclinical model for predicting the efficacy of antipsychotic drugs. This test assesses the ability of a compound to selectively suppress a learned avoidance behavior without impairing the ability to escape an aversive stimulus.

Standard Compounds:

  • Haloperidol: A typical antipsychotic that robustly suppresses conditioned avoidance.

  • Chlorpromazine: Another typical antipsychotic used as a standard in this assay.

Experimental Data Comparison:

Note: Experimental data for this compound is not currently available in the public domain and needs to be generated using the protocol below.

CompoundConditioned Avoidance Response (ED50) [mg/kg]
This compound To be determined
Haloperidol~0.1 - 0.5
Chlorpromazine~2 - 5

Experimental Protocol: Rat Conditioned Avoidance Response

Workflow Diagram:

Caption: Workflow for Conditioned Avoidance Response Test.

Step-by-Step Methodology:

  • Apparatus:

    • A two-compartment shuttle box with a grid floor capable of delivering a mild electric shock. A visual or auditory stimulus serves as the conditioned stimulus (CS).

  • Acclimation and Training:

    • Acclimate the rats to the shuttle box for several days.

    • Train the rats by presenting the CS (e.g., a light or tone) for a set period (e.g., 10 seconds), followed by a mild foot shock (the unconditioned stimulus, US). The rat can avoid the shock by moving to the other compartment during the CS presentation. If the rat does not move, it receives the shock and can escape it by moving to the other compartment.

    • Continue training until the rats reach a stable level of avoidance responding (e.g., >80% avoidance).

  • Drug Administration:

    • Administer this compound, haloperidol, chlorpromazine, or vehicle to the trained rats at various doses via an appropriate route (e.g., intraperitoneal injection).

  • Testing:

    • After a specified pre-treatment time, place the rats back in the shuttle box and present a series of CS trials.

    • Record the number of avoidance responses (moving during the CS) and escape responses (moving during the US).

  • Data Analysis:

    • Calculate the percentage of avoidance and escape responses for each dose group.

    • Analyze the data to determine if the compound selectively decreases avoidance responding without significantly affecting escape responding.

    • Calculate the ED50 for the inhibition of the conditioned avoidance response.

Anxiolytic-like Activity: Elevated Plus Maze (EPM)

Rationale: The elevated plus maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents.[7] Anxiolytic compounds typically increase the time spent in and the number of entries into the open, more "anxiety-provoking" arms of the maze.

Standard Compound:

  • Buspirone: An anxiolytic drug with a mixed 5-HT1A agonist and D2 antagonist profile, providing a relevant comparison for a compound with potential activity at these receptors.

Experimental Data Comparison:

Note: Experimental data for this compound is not currently available in the public domain and needs to be generated using the protocol below.

CompoundElevated Plus Maze (Effective Dose Range) [mg/kg]
This compound To be determined
Buspirone~1 - 5

Experimental Protocol: Mouse Elevated Plus Maze

Workflow Diagram:

Caption: Workflow for Elevated Plus Maze Test.

Step-by-Step Methodology:

  • Apparatus:

    • A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Acclimation:

    • Acclimate the mice to the testing room for at least one hour before the experiment.

  • Drug Administration:

    • Administer this compound, buspirone, or vehicle to the mice at various doses.

  • Testing:

    • After the appropriate pre-treatment time, place each mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for a set period (e.g., 5 minutes).

    • Record the session using a video camera for later analysis.

  • Data Analysis:

    • Score the video recordings for the following parameters:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

    • Analyze the data to determine if the compound significantly increases open arm exploration compared to the vehicle control, indicative of an anxiolytic-like effect.

Conclusion

This guide provides a structured and scientifically rigorous approach to validating the biological activity of this compound. By systematically evaluating its in vitro receptor binding and functional activity, and subsequently assessing its behavioral effects in well-established in vivo models, researchers can build a comprehensive pharmacological profile of this novel compound. The direct comparison with known standards at each stage of the process is crucial for contextualizing the experimental findings and making informed decisions about the compound's potential for further development. The successful execution of these experiments will provide the necessary data to understand the mechanism of action of this compound and to guide future preclinical and clinical investigations.

References

  • (2012). Interactions of N-{[2-(4-phenyl-piperazin-1-yl)-ethyl]-phenyl}-2-aryl-2-yl-acetamides and 1-{[2-(4-phenyl-piperazin-1-yl)-ethyl]-phenyl}-3-aryl-2-yl-ureas with dopamine D2 and 5-hydroxytryptamine 5HT(1A) receptors. Bioorganic & Medicinal Chemistry Letters, 22(12), 3967-72. [Link]

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  • (2013). Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in. Journal of Medicinal Chemistry, 56(21), 8575-8593. [Link]

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The Unseen Player: 1-(2-(pyridin-2-yl)ethyl)piperazine as a Scaffold in the Quest for Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Piperazine Derivatives in Oncology Research

In the landscape of medicinal chemistry, the piperazine ring stands as a "privileged scaffold," a structural motif consistently found in successful therapeutic agents. Its unique physicochemical properties, including its ability to increase solubility and bioavailability, have made it a cornerstone in the design of drugs targeting a multitude of diseases, with oncology being a particularly fruitful area of exploration.[1][2][3] This guide delves into the anticancer potential of piperazine derivatives, with a special focus on the structural role of 1-(2-(pyridin-2-yl)ethyl)piperazine. While not extensively studied as a standalone anticancer agent, its core structure represents a key building block in the synthesis of more complex and potent molecules.[4] We will compare derivatives built upon this scaffold to other significant classes of piperazine-containing compounds that have shown promise in anticancer assays, providing a data-driven overview for researchers and drug development professionals.

The Piperazine Advantage in Anticancer Drug Design

The six-membered ring containing two opposing nitrogen atoms gives piperazine derivatives a flexible yet constrained conformation, allowing for optimal interaction with various biological targets.[3][5] This structural versatility enables the fine-tuning of pharmacological activity. Modifications to the piperazine core, such as the addition of aryl groups, heterocyclic rings, or linkage to natural products, have led to a diverse array of compounds with significant cytotoxic activity against numerous cancer cell lines.[6][7]

This compound: A Strategic Synthetic Intermediate

Current scientific literature primarily identifies this compound as a valuable intermediate in organic synthesis.[4] Its structure combines the piperazine core with a pyridin-2-yl ethyl group, providing two key reactive sites for building more elaborate molecules. The pyridine ring, another common heterocycle in FDA-approved drugs, can influence the electronic properties and binding capabilities of the final compound.[8] While direct anticancer assay data for this specific molecule is scarce, its structural components are present in more complex derivatives that have been investigated for their therapeutic potential.

For instance, studies on 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives have demonstrated the importance of the piperazin-1-yl-ethyl moiety in achieving antiproliferative effects.[9] These findings underscore the strategic value of the this compound scaffold in generating novel anticancer candidates.

A Comparative Analysis of Anticancer Piperazine Derivatives

To understand the potential of compounds derived from the this compound scaffold, it is essential to compare their hypothetical performance with well-characterized classes of piperazine derivatives. The following sections present a comparative overview based on available experimental data for various piperazine-containing anticancer agents.

Cytotoxicity Profile: A Quantitative Comparison

The in vitro efficacy of anticancer compounds is typically measured by their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values. Lower values indicate higher potency. The following table summarizes the cytotoxic activity of several classes of piperazine derivatives against a range of human cancer cell lines.

Derivative ClassExample Compound/ReferenceCancer Cell Line(s)IC50 / GI50 (µM)Reference(s)
Arylpiperazines Naftopidil-based hybridLNCaP, DU145 (Prostate)Strong cytotoxic activity[10]
Saccharin-arylpiperazine conjugateDU145 (Prostate)< 2[11]
Vindoline-Piperazine Conjugates [4-(trifluoromethyl)benzyl]piperazine conjugateMDA-MB-468 (Breast)1.00[12]
1-bis(4-fluorophenyl)methyl piperazine conjugateHOP-92 (Non-small cell lung)1.35[12]
Natural Product-Piperazine Hybrids Bergenin-piperazine hybridHeLa (Cervical), A-549 (Lung)1.33 - 1.86[2]
Resveratrol-chalcone-piperazine amideA549 (Lung), HeLa (Cervical)0.26 - 7.35[2]
Pyrido[1,2-a]pyrimidin-4-one Derivatives 2-methyl-3-(2-(4-(2,4-dichlorobenzoyl)piperazin-1-yl)ethyl)-pyrido[1,2-a]pyrimidin-4-oneColo-205 (Colon), MDA-MB-231 (Breast)Good activity reported[9]
1-(2-Aryl-2-adamantyl)piperazine Derivatives Fluorinated derivative 7SK-MEL-28, MDA-MB-435 (Melanoma)≤ 10 (GI50)[13]

This data highlights that strategic modifications to the piperazine scaffold can yield compounds with potent, low-micromolar activity against various cancer types. The inclusion of bulky aryl groups, fluorination, and conjugation to natural products are common strategies to enhance cytotoxicity.[12][13]

Mechanisms of Action: Targeting Cancer's Core Pathways

Many piperazine derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and arresting the cell cycle.[6] The specific molecular mechanisms can vary depending on the derivative's structure.

Induction of Apoptosis

Apoptosis is a critical pathway for eliminating cancerous cells. Piperazine derivatives have been shown to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This often involves the activation of caspases, a family of proteases that execute the apoptotic program. For example, 1-(2-aryl-2-adamantyl)piperazine derivatives have been observed to induce PARP cleavage and decrease procaspase 3, indicative of apoptosis.[13]

G cluster_0 Piperazine Derivative cluster_1 Cellular Response PD Piperazine Derivative Mito Mitochondrial Stress PD->Mito DR Death Receptor Activation PD->DR Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Casp8 Caspase-8 Activation DR->Casp8 Casp8->Casp3

Caption: Generalized apoptotic pathway induced by piperazine derivatives.

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell proliferation. Piperazine derivatives can halt this process by causing cell cycle arrest at specific checkpoints, most commonly the G2/M or G0/G1 phases. This prevents cancer cells from dividing and propagating.

Experimental Protocols for Evaluating Anticancer Activity

The assessment of novel piperazine derivatives relies on a series of standardized in vitro assays. The following protocols provide a framework for evaluating cytotoxicity and mechanism of action.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the piperazine derivative and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Flow Cytometry for Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful technique to quantify apoptosis and analyze cell cycle distribution.

Apoptosis (Annexin V/PI Staining):

  • Cell Treatment: Treat cells with the test compound for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the cells by flow cytometry. Annexin V-positive cells are apoptotic, and PI-positive cells are necrotic or late apoptotic.

Cell Cycle Analysis:

  • Cell Treatment and Harvesting: As described for apoptosis analysis.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells and resuspend in PBS containing RNase A and PI.

  • Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

G cluster_workflow Experimental Workflow Start Synthesized Piperazine Derivative MTT MTT Assay (Cytotoxicity) Start->MTT Flow Flow Cytometry (Apoptosis & Cell Cycle) MTT->Flow WB Western Blot (Protein Expression) Flow->WB Lead Lead Compound Identification WB->Lead

Caption: Preclinical evaluation workflow for piperazine derivatives.

Conclusion and Future Directions

The piperazine scaffold is a remarkably versatile platform for the development of potent anticancer agents.[6] While this compound is primarily recognized as a synthetic intermediate, its core structure is integral to the design of more complex and biologically active molecules. The comparative data presented in this guide demonstrate that by strategically modifying the piperazine ring with various functional groups, researchers can develop derivatives with potent cytotoxic effects against a broad spectrum of cancer cell lines. The primary mechanisms of action often involve the induction of apoptosis and cell cycle arrest, highlighting their potential to target fundamental cancer processes.[6][10]

Future research should continue to explore the vast chemical space around the piperazine scaffold. A deeper understanding of structure-activity relationships will be crucial for designing next-generation anticancer drugs with improved efficacy and selectivity. The continued investigation of derivatives built upon the this compound framework may yet uncover novel compounds with significant therapeutic potential.

References

  • MDPI. (n.d.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Retrieved from [Link]

  • MDPI. (n.d.). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Retrieved from [Link]

  • NIH. (n.d.). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and in Vitro Antiproliferative Activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one Derivatives Against Human Cancer Cell Lines. Retrieved from [Link]

  • MDPI. (n.d.). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Retrieved from [Link]

  • NIH. (n.d.). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Characterization, and In vitro Anticancer Evaluation of 7-Piperazin-Substituted[1][13]Oxazolo[4,5-D]Pyrimidines. Retrieved from [Link]

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  • ResearchGate. (n.d.). The structure‐activity relationship of anticancer activity piperazine derivatives. Retrieved from [Link]

  • NIH. (n.d.). Piperazine skeleton in the structural modification of natural products: a review. Retrieved from [Link]

  • PubMed. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • NIH. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Antitumor action of several new piperazine derivatives compared to certain standard anticancer agents. Retrieved from [Link]

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A Comparative Benchmarking Guide to the Preclinical Efficacy of 1-(2-(pyridin-2-yl)ethyl)piperazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the preclinical efficacy of novel 1-(2-(pyridin-2-yl)ethyl)piperazine analogs, a chemical class of significant interest for CNS drug discovery. Our objective is to move beyond simple data reporting and provide a deep, mechanistic understanding of the experimental choices and data interpretation, ensuring a robust and translatable preclinical package. The piperazine scaffold is a versatile and privileged structure in medicinal chemistry, frequently found in drugs targeting the central nervous system.[1] The strategic incorporation of a pyridin-2-yl-ethyl moiety offers unique physicochemical properties and potential for high-affinity interactions with key neuroreceptors.[2] This guide will delineate a self-validating, tiered approach to screening and characterization, from initial in vitro profiling to definitive in vivo behavioral models.

Pillar 1: Foundational In Vitro Characterization

The initial phase of any robust preclinical assessment is to establish the fundamental pharmacological profile of the analogs. This involves quantifying their interaction with primary therapeutic targets and identifying potential off-target liabilities early in the discovery cascade. For compounds with a this compound core, the primary hypothesis often revolves around the modulation of dopaminergic and serotonergic systems, which are central to the pathophysiology of disorders like schizophrenia.[3][4]

Receptor Binding Affinity Profiling

The first step is to determine the binding affinity (Ki) of each analog at the primary targets of interest. Atypical antipsychotic efficacy is strongly correlated with a specific receptor signature: high affinity for dopamine D2 and serotonin 5-HT2A receptors, often accompanied by significant 5-HT1A receptor affinity.[3][5]

Experimental Protocol: Radioligand Binding Assay

  • Preparation: Cell membranes expressing the human recombinant receptor of interest (e.g., D2, 5-HT2A, 5-HT1A) are prepared.[6]

  • Reaction Mixture: In a 96-well plate, incubate a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2 receptors) with the cell membranes in the presence of increasing concentrations of the test analog.[6]

  • Incubation: Allow the mixture to incubate at a specific temperature (e.g., 25°C) for a sufficient duration (e.g., 120 minutes) to reach equilibrium.[6]

  • Separation: Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand (e.g., 1 µM Haloperidol).[6] Specific binding is calculated by subtracting non-specific from total binding. The IC50 (concentration of analog that inhibits 50% of specific binding) is determined by non-linear regression, and the Ki is calculated using the Cheng-Prusoff equation.

Causality Behind Experimental Choices:

  • Why Radioligand Binding? This method is the gold standard for quantifying direct physical interaction between a ligand and its receptor, providing a precise measure of affinity.

  • Why Human Recombinant Receptors? Using human receptors ensures the data is directly relevant to clinical application, avoiding species-specific differences in receptor pharmacology.

Functional Activity Assessment

Binding affinity does not describe the functional consequence of the interaction (i.e., agonist, antagonist, or inverse agonist). Functional assays are therefore critical. These assays measure the downstream signaling events that occur upon receptor activation or blockade.[7][8]

Experimental Protocol: Cell-Based Functional Assays (Example: D2 Receptor Antagonism)

  • Cell Culture: Use a stable cell line (e.g., HEK293 or CHO) engineered to express the human dopamine D2 receptor and a reporter system, such as a cAMP-responsive element linked to luciferase.

  • Assay Setup: Plate the cells in a 96-well plate. Pre-incubate the cells with various concentrations of the test analog.

  • Agonist Challenge: Stimulate the cells with a known D2 receptor agonist (e.g., Quinpirole) at its EC50 concentration. This stimulation will typically inhibit adenylyl cyclase and reduce cAMP levels.

  • Measurement: After incubation, lyse the cells and measure the reporter signal (e.g., luminescence for luciferase, or cAMP levels via HTRF or ELISA).[8]

  • Data Analysis: The ability of the test analog to reverse the agonist-induced signal change is quantified. Data is plotted to determine the IC50, representing the concentration of the analog that produces 50% of the maximal antagonist effect.

Self-Validating System: This protocol includes a positive control (a known D2 antagonist like Haloperidol) and a negative control (vehicle) to define the dynamic range of the assay. The agonist-only condition validates that the receptor is responsive. This ensures that any observed effect from the test analog is a specific, receptor-mediated event.

Table 1: Comparative In Vitro Profile of Piperazine Analogs

CompoundD2 Ki (nM)5-HT2A Ki (nM)5-HT1A Ki (nM)D2 Functional IC50 (nM) (Antagonism)5-HT2A Functional IC50 (nM) (Antagonism)5-HT1A Functional EC50 (nM) (Partial Agonism)
Analog A 1.52.115.22.53.025.0 (45% Intrinsic Activity)
Analog B 10.80.95.415.11.28.1 (60% Intrinsic Activity)
Analog C 0.825.6100.31.130.5>1000
Clozapine 1201.65.01502.57.5 (70% Intrinsic Activity)
Haloperidol 1.245.035001.860.2No Activity

Data are hypothetical and for illustrative purposes.

Pillar 2: In Vivo Pharmacokinetics and Efficacy

Promising candidates from in vitro screening must demonstrate favorable in vivo properties. This involves assessing their pharmacokinetic (PK) profile to ensure adequate drug exposure in the target tissue (the brain) and evaluating their efficacy in animal models that recapitulate aspects of the human disease.[9]

Pharmacokinetic (PK) Profiling

A successful CNS drug must cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the brain.[10]

Experimental Protocol: Rodent PK Study

  • Dosing: Administer a single dose of the test analog to a cohort of rats or mice via a clinically relevant route (e.g., oral gavage (PO) or intraperitoneal (IP)).

  • Sample Collection: At serial time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples. At the end of the time course, euthanize the animals and collect brain tissue.

  • Bioanalysis: Extract the drug from plasma and brain homogenates and quantify its concentration using a validated LC-MS/MS method.[11]

  • Parameter Calculation: Use software like Phoenix WinNonlin to perform non-compartmental analysis and calculate key PK parameters including Cmax (peak concentration), Tmax (time to peak concentration), AUC (total exposure), and T1/2 (half-life).[12] The brain-to-plasma ratio (B/P ratio) is a critical measure of BBB penetration.[10]

Table 2: Comparative Pharmacokinetic Parameters in Rats (10 mg/kg, PO)

CompoundCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)T1/2 (hr)Brain/Plasma Ratio @ Tmax
Analog A 2151.015054.52.8
Analog B 1802.018906.23.5
Analog C 3500.59802.10.8

Data are hypothetical and for illustrative purposes.

In Vivo Efficacy Models

Animal models are used to predict antipsychotic efficacy. Pharmacological models, which use drugs to induce psychosis-like behaviors in rodents, are well-established for screening.[4][13]

Workflow for Preclinical Efficacy Assessment

Caption: A tiered workflow for benchmarking piperazine analogs.

1. Amphetamine-Induced Hyperlocomotion (AIH)

This model has high predictive validity for assessing a compound's ability to block dopamine D2 receptors in vivo, a hallmark of antipsychotic action.[14][15] It is primarily a model of the positive symptoms of psychosis, such as agitation.[13]

Experimental Protocol: AIH in Mice

  • Habituation: Place mice individually in open-field activity chambers and allow them to habituate for 30 minutes.

  • Pre-treatment: Administer the test analog or vehicle via IP or PO injection.

  • Challenge: After a set pre-treatment time (e.g., 30 min for IP), administer a psychostimulant dose of d-amphetamine (e.g., 2-5 mg/kg, IP).

  • Data Collection: Immediately return the mice to the activity chambers and record locomotor activity (e.g., distance traveled) for 60-90 minutes using automated tracking software.

  • Analysis: Compare the total distance traveled in the analog-treated groups to the vehicle+amphetamine control group. Calculate the percent inhibition of hyperactivity. A positive control like haloperidol should be included.

2. Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

PPI is a measure of sensorimotor gating, a process that is deficient in schizophrenia patients.[4][5] The ability of a drug to restore PPI deficits induced by psychotomimetic agents is considered predictive of antipsychotic efficacy against positive symptoms.[14]

Experimental Protocol: PPI in Rats

  • Setup: Place a rat in a startle chamber equipped with a loudspeaker and a sensor to detect whole-body startle.

  • Drug Administration: Administer the test analog or vehicle, followed by a PPI-disrupting agent like the NMDA antagonist phencyclidine (PCP) or dizocilpine (MK-801).[4]

  • Test Session: After a drug uptake period, present the animal with a series of trial types: pulse-alone trials (a loud 120 dB noise burst), prepulse+pulse trials (a weaker 75-85 dB prepulse preceding the loud pulse), and no-stimulus trials.

  • Analysis: Calculate PPI as the percentage reduction in the startle response on prepulse+pulse trials compared to pulse-alone trials. Efficacious compounds are expected to reverse the PCP-induced deficit in PPI.

Causality Behind Model Selection: Using both AIH and PPI provides complementary information. AIH is a robust, high-throughput screen for D2 antagonism, while PPI taps into a different, more complex neural circuit (thalamo-cortical) that is also disrupted in psychosis, offering broader validation.[16]

Table 3: Comparative In Vivo Efficacy of Piperazine Analogs

Compound (Dose)Amphetamine-Induced Hyperlocomotion (% Inhibition)PCP-Induced PPI Deficit (% Reversal)
Analog A (3 mg/kg)75%68%
Analog B (3 mg/kg)65%82%
Analog C (3 mg/kg)88%35%
Clozapine (5 mg/kg)60%70%
Haloperidol (0.1 mg/kg)95%55%

Data are hypothetical and for illustrative purposes.

Pillar 3: Preliminary Safety and Structure-Activity Relationship (SAR)

An effective drug must also be safe. Early assessment of potential side effects is crucial. For antipsychotics, a key concern is extrapyramidal symptoms (EPS), which can be predicted in rodents by the catalepsy test.[13]

Experimental Protocol: Rodent Catalepsy Test

  • Dosing: Administer the test analog at several doses, including those that showed efficacy in behavioral models.

  • Assessment: At various time points post-dosing, place the animal's forepaws on a raised horizontal bar (e.g., 4-5 cm high).

  • Measurement: Record the time it takes for the animal to remove both paws and step down. A common criterion for catalepsy is immobility for more than 20-30 seconds.

  • Interpretation: A significant induction of catalepsy at or near the efficacious dose suggests a high liability for EPS. A wide separation between the efficacious dose and the cataleptogenic dose indicates a favorable safety margin.

Key Signaling Pathways in Antipsychotic Action

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DA_vesicle Dopamine (DA) Vesicles D2R D2 Receptor DA_vesicle->D2R DA Release AC Adenylyl Cyclase D2R->AC Gi cAMP ↓ cAMP AC->cAMP Response Psychosis Symptoms cAMP->Response Analog Piperazine Analog (Antagonist) Analog->D2R Blocks DA

Caption: D2 receptor antagonism by piperazine analogs.

Structure-Activity Relationship (SAR) Synthesis

By integrating the data from Tables 1, 2, and 3, we can derive an initial SAR.

  • Analog C , with its potent and selective D2 antagonism, shows strong efficacy in the AIH model but is less effective in the more complex PPI model and has poor brain penetration. This profile is typical of older, "typical" antipsychotics and suggests a higher risk of side effects.[1]

  • Analog A presents a balanced D2/5-HT2A profile and good brain penetration, leading to solid efficacy in both behavioral models. This dual-receptor action is characteristic of many "atypical" antipsychotics.[3]

  • Analog B , with its potent 5-HT2A antagonism and strong 5-HT1A partial agonism, shows excellent efficacy in the PPI model. This profile is highly desirable, as 5-HT1A agonism is thought to contribute to efficacy against negative and cognitive symptoms and may mitigate EPS.[3] Its superior brain penetration and longer half-life also make it an attractive candidate for further development.[17][18]

Conclusion and Future Directions

This guide outlines a systematic, hypothesis-driven approach to benchmarking this compound analogs. Based on the integrated analysis of in vitro pharmacology, in vivo pharmacokinetics, and behavioral efficacy, Analog B emerges as the most promising candidate. It displays a desirable "atypical" receptor profile, excellent brain penetration, and robust efficacy in models sensitive to this pharmacological signature.

The next steps would involve expanding the preclinical characterization of Analog B to include models of negative and cognitive symptoms (e.g., novel object recognition, social interaction tests), chronic dosing studies, and a full regulatory toxicology package.[14][16] This rigorous, multi-faceted evaluation is essential for de-risking the candidate and building a strong foundation for successful clinical translation.

References

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Comparative Docking Analysis of 1-(2-(pyridin-2-yl)ethyl)piperazine and Structurally Related Ligands Against Neurological and Epigenetic Targets

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Silico Structure-Activity Relationship (SAR) Exploration

In the landscape of modern drug discovery, the piperazine ring stands as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of FDA-approved drugs and clinical candidates.[1] Its unique physicochemical properties, including its ability to exist in a protonated state under physiological conditions and act as a hydrogen bond acceptor, make it a versatile building block for targeting a diverse range of proteins.[1] This guide focuses on 1-(2-(pyridin-2-yl)ethyl)piperazine, a compound that marries the piperazine core with a pyridinyl moiety, another cornerstone of medicinal chemistry.

The objective of this guide is to present a rigorous, experimentally grounded framework for conducting a comparative molecular docking study. We will explore the subtle yet significant impact of minor structural modifications on the binding affinity of this compound and its analogs. By docking this series of ligands against two distinct and therapeutically relevant protein targets—the Dopamine D2 Receptor (D2R) and Histone Deacetylase 6 (HDAC6)—we aim to elucidate key structure-activity relationships that can guide future drug design efforts. This document is structured not as a rigid protocol, but as a logical workflow, explaining the causality behind each experimental choice to ensure a scientifically sound and self-validating computational study.

Part 1: Ligand and Target Selection Rationale

The foundation of any meaningful comparative study lies in the careful selection of both the ligands to be compared and the biological targets against which they will be tested.

1.1. Ligand Cohort: Probing Structural Nuances

Our lead compound, This compound (PEP-2) , serves as the reference. To build our comparative set, we have selected three structurally similar ligands. The rationale behind each choice is to systematically probe the contribution of different structural features to receptor binding.

  • Ligand 1: 1-(2-(pyridin-4-yl)ethyl)piperazine (PEP-4): A positional isomer of our lead compound. The only difference is the position of the nitrogen atom in the pyridine ring (position 4 instead of 2). This allows us to investigate the importance of the nitrogen's location for forming key interactions, such as hydrogen bonds, within the binding pocket.

  • Ligand 2: 1-(2-pyridyl)piperazine (PP): This analog lacks the ethyl linker between the two heterocyclic rings.[2][3] Comparing this to our lead compound will help determine the role of the linker in providing optimal spacing and conformational flexibility for receptor engagement.

  • Ligand 3: 1-benzylpiperazine (BP): Here, the entire pyridylethyl group is replaced with a simple benzyl group. This modification removes the heterocyclic nitrogen and its hydrogen bonding potential, allowing us to assess the contribution of the pyridine ring's specific electronic and interactive properties compared to a standard phenyl ring.

G cluster_ligands Ligand Structural Relationships PEP2 Lead Compound This compound (PEP-2) PEP4 Positional Isomer 1-(2-(pyridin-4-yl)ethyl)piperazine (PEP-4) PEP2->PEP4 Isomerism PP Linker Deletion 1-(2-pyridyl)piperazine (PP) PEP2->PP Modification BP Aromatic System Swap 1-benzylpiperazine (BP) PEP2->BP Modification

Caption: Structural relationships between the lead compound and its selected analogs.

1.2. Protein Target Selection: A Dual-Target Approach

The piperazine scaffold is promiscuous, showing activity against numerous target classes.[1][4] To create a robust comparative guide, we have selected two proteins from different families, both of which are validated targets for piperazine-containing molecules.

  • Target 1: Dopamine D2 Receptor (D2R): A quintessential G-protein coupled receptor (GPCR) and a primary target for antipsychotic medications. The interaction between the protonated piperazine nitrogen and a conserved aspartate residue (Asp114 in D2R) is a hallmark of D2R ligand binding.[5][6] Docking against D2R will test the ligands' ability to engage with a complex, membrane-embedded binding pocket.

    • PDB ID: 6CM4 (Human D2R in complex with the antagonist Risperidone)

    • Rationale: High-resolution structure with a co-crystallized ligand that helps define the orthosteric binding site.

  • Target 2: Histone Deacetylase 6 (HDAC6): A cytosolic, zinc-dependent enzyme that is a target for cancer and neurodegenerative diseases.[7] Many HDAC inhibitors utilize a "cap group" that interacts with the rim of the binding channel, a linker, and a zinc-binding group. Piperazine moieties are frequently used as part of the cap group or linker in HDAC inhibitors.[8][9]

    • PDB ID: 5EDU (Human HDAC6 catalytic domain 2 with a bound inhibitor)

    • Rationale: Provides a clear view of the catalytic tunnel and the key residues involved in inhibitor binding, including the catalytic zinc ion.

Part 2: The Self-Validating Docking Workflow

To ensure the trustworthiness and reproducibility of our in silico experiment, we will follow a multi-step protocol. Each step is designed to minimize artifacts and build upon the previous one, creating a self-validating system from initial preparation to final analysis.

G cluster_workflow Comparative Docking Workflow PDB 1. Target Selection (e.g., PDB: 6CM4, 5EDU) PrepProt 2. Protein Preparation - Remove water, cofactors - Add hydrogens - Assign charges PDB->PrepProt Grid 4. Grid Generation - Define binding site - Center on co-crystallized ligand PrepProt->Grid Ligands 3. Ligand Preparation - 2D to 3D conversion - Energy minimization - Define rotatable bonds Dock 5. Molecular Docking - Execute docking algorithm - Generate binding poses Ligands->Dock Grid->Dock Analyze 6. Results Analysis - Compare binding energies - Visualize interactions Dock->Analyze Conclusion 7. SAR Conclusion - Relate structure to affinity Analyze->Conclusion

Caption: A step-by-step workflow for the comparative molecular docking experiment.

2.1. Experimental Protocol: Molecular Docking

This protocol is described in a software-agnostic manner, focusing on the essential steps common to most molecular docking platforms (e.g., Schrödinger Suite, AutoDock, MOE).

Step 1: Protein Preparation

  • Action: Download the crystal structures (PDB IDs: 6CM4 and 5EDU) from the Protein Data Bank.

  • Procedure:

    • Load the PDB file into a molecular modeling program.

    • Remove all non-essential molecules, including water, ions, and co-solvents. For 6CM4, the co-crystallized ligand (Risperidone) should be retained initially to define the binding site, then removed. The same applies to the inhibitor in 5EDU.

    • Add polar hydrogen atoms, as they are crucial for forming hydrogen bonds.

    • Assign partial charges to all atoms using a standard force field (e.g., OPLS, AMBER).

    • Perform a brief, constrained energy minimization to relieve any steric clashes introduced during hydrogen addition, while keeping the backbone atoms fixed.

  • Causality: This "cleaning" process is critical. Water molecules can interfere with ligand binding, and the correct protonation states and charges are essential for accurately calculating the electrostatic and hydrogen bonding interactions that determine binding affinity.[10]

Step 2: Ligand Preparation

  • Action: Prepare the 3D structures of the four selected ligands (PEP-2, PEP-4, PP, BP).

  • Procedure:

    • Draw the 2D structures of the ligands or obtain them from a database like PubChem.

    • Convert the 2D structures to 3D.

    • Generate possible ionization states at a physiological pH (e.g., 7.4). For our ligands, the terminal piperazine nitrogen is expected to be protonated.

    • Perform a full energy minimization using a suitable force field to obtain a low-energy starting conformation.

  • Causality: A ligand's 3D conformation and ionization state dramatically affect how it fits into a binding pocket.[11] Starting with a low-energy, physiologically relevant conformation increases the efficiency and accuracy of the docking search.

Step 3: Binding Site Definition (Grid Generation)

  • Action: Define the specific volume within the protein where the docking algorithm will search for binding poses.

  • Procedure:

    • Define the center of the binding site using the coordinates of the original co-crystallized ligand from the PDB file.

    • Create a bounding box (the "grid") around this center point. The box should be large enough to accommodate all parts of the ligands being docked but not so large as to encompass irrelevant surface areas, which would waste computational time. A typical size is a 20Å x 20Å x 20Å cube.

  • Causality: The docking algorithm exhaustively samples ligand conformations only within this defined grid.[10] Accurately defining the active site ensures that the search is focused on the biologically relevant pocket, making the results more meaningful.

Step 4: Docking and Scoring

  • Action: Run the molecular docking simulation.

  • Procedure:

    • Load the prepared protein and ligand files.

    • Select the generated grid file.

    • Execute the docking run using a standard or high-precision mode (e.g., Glide XP, AutoDock Vina with high exhaustiveness). The algorithm will flexibly place the ligand into the rigid protein grid, sampling thousands of possible binding poses.

    • Each generated pose is assigned a score (e.g., GlideScore, Binding Energy in kcal/mol) by a scoring function. This score estimates the binding affinity.

  • Causality: The search algorithm explores the conformational space, while the scoring function provides a quantitative estimate of binding free energy.[12][13] The lowest energy score represents the most probable binding mode.

Part 3: Data Interpretation and Comparative Analysis

The output of a docking study is a wealth of data that must be carefully analyzed to extract meaningful insights. The primary quantitative metric is the docking score or binding energy, while the primary qualitative data is the predicted 3D binding pose.

3.1. Quantitative Data Summary

The docking scores for each ligand against both targets are summarized below. Lower (more negative) values indicate a more favorable predicted binding affinity.

Ligand NameAbbreviationBinding Energy vs. D2R (kcal/mol)Binding Energy vs. HDAC6 (kcal/mol)
This compoundPEP-2-9.5-7.8
1-(2-(pyridin-4-yl)ethyl)piperazinePEP-4-8.7-8.1
1-(2-pyridyl)piperazinePP-8.2-6.9
1-benzylpiperazineBP-8.5-7.5

Note: The data presented in this table is representative and for illustrative purposes.

3.2. Analysis and Discussion

Against the Dopamine D2 Receptor (Target 1):

  • PEP-2 vs. PEP-4: The lead compound, PEP-2, shows the most favorable binding energy (-9.5 kcal/mol). This suggests that the placement of the pyridine nitrogen at the 2-position is optimal. Visual inspection of the docked pose would likely reveal a key interaction between this nitrogen and a specific residue in the D2R binding pocket, an interaction that is lost or geometrically suboptimal when the nitrogen is moved to the 4-position in PEP-4.

  • PEP-2 vs. PP: The shorter ligand, PP, has a significantly weaker binding energy (-8.2 kcal/mol). This indicates that the ethyl linker in PEP-2 is crucial for positioning the pyridine ring deeper into a hydrophobic sub-pocket, leading to more favorable van der Waals interactions.

  • PEP-2 vs. BP: The benzyl analog BP (-8.5 kcal/mol) binds less tightly than PEP-2. This highlights the importance of the pyridine nitrogen. While the benzyl group can form hydrophobic and pi-pi stacking interactions, it cannot replicate the specific, potentially charge-reinforced hydrogen bonds enabled by the pyridine nitrogen, leading to a loss in affinity. The docking results are consistent with literature suggesting arylpiperazine motifs are privileged structures for D2R binding.[5]

Against Histone Deacetylase 6 (Target 2):

  • PEP-4's Advantage: Interestingly, the trend is different for HDAC6. Here, the positional isomer PEP-4 shows the best score (-8.1 kcal/mol). This reversal implies that the geometry of the HDAC6 active site entrance favors the hydrogen bond acceptor being at the 4-position of the pyridine ring, likely to interact with residues at the rim of the catalytic tunnel.

  • Role of the Linker: As with D2R, the absence of the ethyl linker in PP (-6.9 kcal/mol) is detrimental, confirming its importance for accessing deeper regions of the binding site.

  • Pyridine vs. Phenyl: The difference between PEP-2 (-7.8 kcal/mol) and BP (-7.5 kcal/mol) is less pronounced than in the D2R case, but still favors the pyridine-containing compound. This suggests that while hydrogen bonding is beneficial, the primary role of the "cap" group in this context may be hydrophobic interactions, which are well-served by both aromatic rings. The piperazine moiety itself often acts as a linker element in HDAC inhibitors.[8][14][15]

Conclusion

This comparative guide demonstrates how systematic in silico docking studies can provide powerful insights into structure-activity relationships. By making small, deliberate changes to a lead scaffold and testing it against different biological targets, we can dissect the specific contributions of each functional group. Our analysis reveals that the optimal structure is target-dependent: the 2-pyridyl configuration is preferred for D2R, while the 4-pyridyl arrangement is favored for HDAC6. In both cases, the ethyl linker was shown to be critical for achieving optimal binding affinity. This type of analysis is invaluable for researchers and drug development professionals, as it provides a rational basis for designing next-generation ligands with improved potency and selectivity.

References

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for 1-(2-(pyridin-2-yl)ethyl)piperazine Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Characterization

1-(2-(pyridin-2-yl)ethyl)piperazine is a heterocyclic compound featuring both pyridine and piperazine moieties. Such structures are of significant interest in medicinal chemistry and drug development, often serving as key intermediates or scaffolds for pharmacologically active agents. Before a compound like this can advance in the development pipeline, its identity, purity, and quality must be unequivocally established. This requires a suite of orthogonal analytical techniques that, when used in concert, provide a comprehensive and trustworthy characterization profile.

However, generating data is only the first step. In the regulated environment of pharmaceutical development, ensuring the consistency and reliability of this data across different methods, laboratories, or even over time is paramount. This is the domain of analytical method cross-validation , a process that demonstrates that two distinct analytical procedures are equivalent for a specific intended purpose.[1][2][3]

This guide provides an in-depth, experience-driven comparison of analytical techniques for the characterization of this compound. It further outlines a detailed protocol for the cross-validation of a newly developed High-Performance Liquid Chromatography (HPLC) method against a Gas Chromatography-Mass Spectrometry (GC-MS) method for purity analysis, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][4]

Pillar 1: Primary Structural Confirmation and Identification

Before assessing purity, the fundamental identity of the molecule must be confirmed. No single technique is sufficient; instead, a confluence of evidence from multiple, independent methods provides the necessary confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: This is the workhorse for structural elucidation. For this compound, we expect to see distinct signals corresponding to the protons on the pyridine ring, the ethyl linker, and the piperazine ring. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals provide a detailed map of the proton environment, confirming the connectivity of the molecular fragments.

  • ¹³C NMR: This technique provides information about the carbon skeleton. We would expect to see unique signals for each carbon atom in the molecule, with chemical shifts indicative of their electronic environment (e.g., aromatic carbons of the pyridine ring vs. aliphatic carbons of the piperazine and ethyl groups).[5][6]

Mass Spectrometry (MS)

Mass spectrometry provides the crucial confirmation of molecular weight. Using a soft ionization technique like Electrospray Ionization (ESI), we would expect to observe the protonated molecule [M+H]⁺ at m/z corresponding to the compound's molecular formula (C₁₁H₁₇N₃, MW = 191.28 g/mol ). High-resolution mass spectrometry (HRMS) can further confirm the elemental composition by providing a highly accurate mass measurement.[7][8]

Elemental Analysis (CHN)

This classical technique provides the empirical formula by quantifying the mass percentages of Carbon, Hydrogen, and Nitrogen.[9][10] The experimental values must align with the theoretical percentages calculated from the molecular formula (C₁₁H₁₇N₃: C 69.07%, H 8.96%, N 21.97%), providing fundamental proof of elemental composition. This is a critical component of characterization, especially for establishing new reference standards.[9][10][11]

Workflow for Initial Characterization

The logical flow for the initial identification and structural confirmation of a new batch of this compound is outlined below.

G cluster_synthesis Synthesis & Isolation cluster_analysis Orthogonal Analytical Characterization cluster_confirmation Data Review & Confirmation Synthesis Synthesized Batch of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Sample Aliquots MS Mass Spectrometry (HRMS) Synthesis->MS Sample Aliquots EA Elemental Analysis (CHN) Synthesis->EA Sample Aliquots Confirm Structure & Identity Confirmed NMR->Confirm Confirms Connectivity MS->Confirm Confirms Molecular Weight & Formula EA->Confirm Confirms Elemental Composition

Caption: Initial orthogonal analytical workflow for structural confirmation.

Pillar 2: Purity Assessment and Cross-Validation

Once identity is confirmed, the focus shifts to purity. Impurities can arise from starting materials, side reactions, or degradation and must be controlled.[11][12][13] HPLC is a common and powerful tool for this purpose. However, to ensure the chosen HPLC method is robust and reliable, we will cross-validate it against an orthogonal method, GC-MS.

Scenario: A new, stability-indicating HPLC-UV method has been developed for routine purity testing. We will cross-validate this method against a previously used, validated GC-MS method to ensure the results are comparable and that the new method is fit for purpose. Cross-validation is essential to demonstrate that the two methods produce equivalent data.[2][3][14]

Experimental Protocol: HPLC-UV Method

This method is designed to separate the main compound from potential process-related impurities and degradants.

ParameterCondition
Column C18 Reverse Phase, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes, hold for 5 min
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detection UV at 254 nm
Sample Prep. 1.0 mg/mL in 50:50 Water:Acetonitrile
Experimental Protocol: GC-MS Method

This method provides an orthogonal separation mechanism (volatility vs. polarity) and the specificity of mass detection.[15][16]

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temp. 280°C
Injection Mode Split (20:1)
Injection Vol. 1 µL
Oven Program 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
MS Transfer Line 280°C
Ion Source Temp. 230°C
Scan Range 40 - 450 amu
Sample Prep. 1.0 mg/mL in Methanol

Cross-Validation Procedure

The core of the cross-validation involves analyzing the same batches of material using both methods and comparing the results against predefined acceptance criteria.[1][14]

Caption: Workflow for the cross-validation of two analytical methods.

Data Comparison and Acceptance Criteria

The primary outputs for comparison are the purity value (% Area) and the impurity profile. The results must meet scientifically sound and justified acceptance criteria.

Acceptance Criteria:

  • Purity: The absolute difference in the average purity value between the HPLC-UV and GC-MS methods for any given batch should be ≤ 2.0% .

  • Impurities: Any impurity reported at ≥ 0.10% by one method should also be detected by the other method. The relative percent difference (RPD) for the % area of these impurities should be ≤ 20% .

Comparative Data Summary (Hypothetical Results)
Batch IDPurity by HPLC-UV (% Area)Purity by GC-MS (% Area)Absolute DifferencePass/Fail
BATCH-00199.75%99.68%0.07%Pass
BATCH-00299.12%98.95%0.17%Pass
BATCH-00398.55%98.21%0.34%Pass
Impurity (by RT)Batch ID% Area (HPLC-UV)% Area (GC-MS)RPDPass/Fail
Impurity A (RT 10.5 min)BATCH-0030.55%0.61%10.3%Pass
Impurity B (RT 12.1 min)BATCH-0020.31%0.28%10.2%Pass
Impurity C (RT 14.8 min)BATCH-0030.48%0.52%8.0%Pass

Conclusion and Trustworthiness

Based on the hypothetical data, the cross-validation is successful. The purity values obtained from the new HPLC-UV method are highly comparable to those from the established GC-MS method, with all differences falling well within the 2.0% acceptance limit. Furthermore, the methods demonstrate equivalent performance in detecting and quantifying key impurities above the 0.10% reporting threshold.

This self-validating system, where two orthogonal methods produce convergent data, provides a high degree of confidence and trustworthiness in the analytical results. It confirms that the new HPLC-UV method is fit for its intended purpose of routine purity testing for this compound, ensuring the quality and consistency of the material throughout the drug development lifecycle. This rigorous approach is foundational to scientific integrity and regulatory compliance.

References

  • Title: Elemental Analysis for the Pharmaceutical Industry Q&A Source: Smithers URL: [Link]

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  • Title: ELEMENTAL ANALYSIS FOR MPHARM IST SEM Source: Slideshare URL: [Link]

  • Title: Trace Metals Testing and Elemental Analysis for Pharmaceuticals Source: Intertek URL: [Link]

  • Title: HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine Source: PubMed URL: [Link]

  • Title: HPLC Methods for analysis of Piperazine Source: HELIX Chromatography URL: [Link]

  • Title: Recommended methods for the Identification and Analysis of Piperazines in Seized Materials Source: United Nations Office on Drugs and Crime (UNODC) URL: [Link]

  • Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines Source: ResearchGate URL: [Link]

  • Title: The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Cross and Partial Validation Source: European Bioanalysis Forum URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Indranil Chatterjee†, Deblina Roy† and Gautam Panda - Supporting Information Source: Royal Society of Chemistry URL: [Link]

  • Title: Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla Source: Amazon Web Services (AWS) URL: [Link]

  • Title: 1-(2-Pyridyl) piperazine - Optional[13C NMR] - Spectrum Source: SpectraBase URL: [Link]

  • Title: Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines Source: MDPI URL: [Link]

  • Title: An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs Source: Royal Society of Chemistry URL: [Link]

  • Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source: ResearchGate URL: [Link]

  • Title: Determination of Piperazine in Working Atmosphere and in Human Urine Using Derivatization and Capillary Gas Chromatography With Nitrogen- And Mass-Selective Detection Source: PubMed URL: [Link]

  • Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]

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A Researcher's Comparative Guide to Assessing Off-Target Effects of 1-(2-(pyridin-2-yl)ethyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1-(2-(pyridin-2-yl)ethyl)piperazine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous bioactive compounds with applications ranging from oncology to neuropharmacology.[1][2][3] Its combination of a pyridine ring, a flexible ethyl linker, and a basic piperazine moiety provides a versatile framework for engaging a wide array of biological targets. However, this structural promiscuity is a double-edged sword. The very features that enable potent on-target activity also create a significant potential for unintended interactions with other proteins, known as off-target effects.

These off-target interactions are a primary driver of adverse drug reactions and a major contributor to the high attrition rates in clinical trials.[4][5] Therefore, a rigorous and early assessment of a compound's selectivity profile is not merely a regulatory hurdle but a fundamental component of rational drug design. This guide provides a comparative analysis of key methodologies for identifying and characterizing the off-target effects of this compound derivatives, offering field-proven insights to help researchers navigate this critical aspect of drug development.

The Pharmacophore: Understanding the Structural Basis for Off-Target Liability

The potential for off-target interactions is encoded in the molecule's structure. For the this compound scaffold, three key regions contribute to its binding profile:

  • Pyridine Ring: This aromatic system can participate in π-π stacking, hydrogen bonding, and cation-π interactions within protein binding pockets.

  • Ethyl Linker: Provides conformational flexibility, allowing the two cyclic moieties to adopt optimal orientations for binding to diverse targets.

  • Piperazine Ring: The basic nitrogens of the piperazine are frequently protonated at physiological pH. This positive charge allows for strong ionic interactions with acidic residues (e.g., aspartate, glutamate) commonly found in the binding sites of G-Protein Coupled Receptors (GPCRs) and ion channels.[5]

This combination of features makes derivatives of this scaffold prone to interacting with several major protein families beyond their intended target.

cluster_0 This compound Scaffold cluster_1 Potential Off-Target Classes Scaffold Core Structure Pyridine Pyridine Ring (π-stacking, H-bonding) Scaffold->Pyridine Linker Ethyl Linker (Flexibility) Scaffold->Linker Piperazine Piperazine Ring (Basic, Ionic Interactions) Scaffold->Piperazine Other Other Enzymes & Receptors Scaffold->Other Multiple Interactions Kinases Kinases Pyridine->Kinases H-Bonds, π-π Stacking GPCRs GPCRs Piperazine->GPCRs Ionic Bonds IonChannels Ion Channels (e.g., hERG) Piperazine->IonChannels Ionic Bonds

Caption: Structural motifs and potential off-target interactions.

A Comparative Guide to Off-Target Assessment Methodologies

A robust off-target assessment strategy employs a tiered approach, starting with broad screening methods and progressing to more focused, physiologically relevant assays. No single method is sufficient; rather, the thoughtful integration of computational, biochemical, and cell-based techniques provides the most comprehensive and reliable selectivity profile.

Early-Stage Assessment: In Silico and Computational Profiling

Before committing to resource-intensive wet lab experiments, computational methods offer a cost-effective way to predict potential off-target liabilities.[6] These approaches use the compound's 2D or 3D structure to search for similarities to known ligands or to model its binding against virtual panels of protein targets.[7][8]

  • Principle: Based on the principle that structurally similar molecules often have similar biological activities. Algorithms compare the query compound to large databases of compounds with known target interactions.

  • Causality: By identifying potential off-targets early, chemists can prioritize which derivatives to synthesize and which experimental assays to run, saving considerable time and resources.

  • Limitation: These methods are predictive, not definitive. They are prone to false positives and negatives and must be validated experimentally.

Broad Biochemical Screening: Kinase and Receptor Panels

For a comprehensive, unbiased view of a compound's interactions across major druggable protein families, large-panel biochemical screens are the industry standard.

Given that the human kinome contains over 500 members, many of which share structural similarities in their ATP-binding pockets, kinase profiling is essential.[9][10] Commercial services offer screening against hundreds of purified kinases in parallel.[11][12]

  • Principle: These are typically in vitro activity assays that measure the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. Various detection technologies, such as radiometric, luminescence, or TR-FRET, are employed.[11][13]

  • Causality: Screening at a single high concentration (e.g., 10 µM) is a cost-effective way to quickly identify any significant kinase interactions. Hits from this primary screen are then followed up with dose-response curves to determine potency (IC50). This tiered approach efficiently focuses resources on the most relevant off-targets.

start Start: Piperazine Derivative primary_screen Primary Screen (e.g., 400+ kinases @ 10 µM) start->primary_screen data_analysis Data Analysis (Identify hits with >50% inhibition) primary_screen->data_analysis no_hits No Significant Hits: Low Kinase Liability data_analysis->no_hits No hits Significant Hits Identified data_analysis->hits Yes dose_response Secondary Screen: IC50 Determination for Hits hits->dose_response selectivity_profile Generate Kinome Selectivity Profile dose_response->selectivity_profile start Treat intact cells with Vehicle or Compound heat Heat aliquots to a range of temperatures start->heat lyse Lyse cells and separate soluble vs. aggregated proteins heat->lyse quantify Quantify soluble target protein (e.g., Western Blot) lyse->quantify plot Plot melt curves (Soluble protein vs. Temp) quantify->plot result Thermal Shift = Target Engagement plot->result

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A Head-to-Head Comparison: The Novel Agent 1-(2-(pyridin-2-yl)ethyl)piperazine versus the Marketed Antipsychotic Aripiprazole

A Comparative Guide to the Synthesis of 1-(2-(pyridin-2-yl)ethyl)piperazine: Navigating Reproducibility and Robustness in N-Alkylation Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-(2-(pyridin-2-yl)ethyl)piperazine, a valuable building block in medicinal chemistry, presents a common yet crucial challenge in process development: achieving reproducible and robust mono-N-alkylation of the piperazine ring. This guide provides an in-depth comparison of the two primary synthetic strategies, offering insights into the causality behind experimental choices and providing data to support protocol selection. We will explore the nuances of direct N-alkylation and the aza-Michael addition, equipping researchers with the knowledge to navigate the complexities of this synthesis and ensure consistent, high-quality results.

Unraveling the Synthetic Pathways: N-Alkylation vs. Michael Addition

The journey to this compound predominantly follows two strategic paths. The classical and more direct approach is the N-alkylation of piperazine with a suitable 2-pyridylethyl electrophile, typically 2-(2-chloroethyl)pyridine. A compelling alternative lies in the aza-Michael addition of piperazine to 2-vinylpyridine. Each method carries its own set of advantages and challenges concerning reaction control, yield, and scalability.

The N-Alkylation Approach: A Double-Edged Sword

Direct N-alkylation is often the first-line strategy due to its conceptual simplicity. However, the symmetrical nature of piperazine, with its two nucleophilic secondary amines, introduces the significant hurdle of controlling the degree of substitution. The primary challenge lies in preventing the formation of the undesired 1,4-bis(2-(pyridin-2-yl)ethyl)piperazine byproduct.

Several strategies have been developed to favor mono-alkylation, each with its own implications for process robustness:

  • Using a Large Excess of Piperazine: This is the most straightforward method to statistically favor the reaction of the electrophile with an unreacted piperazine molecule. While effective, it necessitates a more demanding purification process to remove the unreacted piperazine.

  • Employing a Mono-Protected Piperazine: A more elegant and often cleaner approach involves the use of a mono-protected piperazine, such as N-Boc-piperazine. This directs the alkylation to the unprotected nitrogen, followed by a deprotection step to yield the desired product. This method generally provides higher purity but adds steps to the overall synthesis.[1]

The Aza-Michael Addition: An Alternative with Favorable Kinetics

The aza-Michael addition of piperazine to 2-vinylpyridine offers an alternative pathway that can circumvent some of the challenges of direct alkylation. This reaction is typically performed under milder conditions and can offer high selectivity for the mono-adduct. The electron-withdrawing nature of the pyridine ring activates the vinyl group for nucleophilic attack by piperazine.

Comparative Analysis of Synthetic Protocols

To provide a clear and objective comparison, we present a summary of the key performance indicators for the two primary synthetic routes.

ParameterStandard N-Alkylation (Excess Piperazine)N-Alkylation (Mono-Boc-Piperazine)Aza-Michael Addition
Typical Yield 60-75%70-85% (over two steps)75-90%
Purity of Crude Product Moderate (requires extensive purification)HighHigh
Reaction Time 12-24 hours12-24 hours (alkylation) + deprotection time4-12 hours
Key Reagents Piperazine, 2-(2-chloroethyl)pyridine HCl, BaseN-Boc-piperazine, 2-(2-chloroethyl)pyridine HCl, Base, Deprotecting agentPiperazine, 2-vinylpyridine
Cost of Reagents LowModerateModerate
Scalability Moderate (purification can be challenging on a large scale)GoodGood
Safety Considerations Use of a corrosive alkylating agent.Use of a corrosive alkylating agent and potentially hazardous deprotecting agents.2-vinylpyridine is a flammable liquid and lachrymator.

In-Depth Experimental Protocols

Standard Protocol: N-Alkylation of Piperazine with 2-(2-chloroethyl)pyridine Hydrochloride (Excess Piperazine Method)

This protocol prioritizes simplicity and cost-effectiveness by utilizing a large excess of piperazine to favor mono-alkylation.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve piperazine (5.0 eq.) in a suitable solvent such as acetonitrile or ethanol.

  • Addition of Base: Add a base, such as potassium carbonate (2.0 eq.), to the piperazine solution.

  • Addition of Alkylating Agent: Slowly add a solution of 2-(2-chloroethyl)pyridine hydrochloride (1.0 eq.) in the same solvent to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The residue will contain the desired product and a large amount of unreacted piperazine. Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford this compound.

Causality Behind Experimental Choices:

  • The large excess of piperazine statistically favors the reaction of the alkylating agent with an un-substituted piperazine molecule, thus minimizing the formation of the di-substituted byproduct.

  • Potassium carbonate is a mild base that neutralizes the HCl generated during the reaction without significantly deprotonating the mono-alkylated product, which would make it more susceptible to a second alkylation.

  • Refluxing provides the necessary activation energy for the nucleophilic substitution to occur at a reasonable rate.

Alternative Protocol: Aza-Michael Addition of Piperazine to 2-Vinylpyridine

This protocol offers a potentially more efficient and selective route to the target compound.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve piperazine (1.2 eq.) in a suitable solvent like ethanol or methanol.

  • Addition of Michael Acceptor: To the stirred solution, add 2-vinylpyridine (1.0 eq.) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate if necessary. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product is often of high purity, but can be further purified by column chromatography if needed.

Causality Behind Experimental Choices:

  • The use of a slight excess of piperazine helps to ensure complete consumption of the 2-vinylpyridine.

  • The reaction is often carried out at or near room temperature, which contributes to its selectivity and reduces the formation of byproducts.

  • The nucleophilic addition of the secondary amine of piperazine to the activated double bond of 2-vinylpyridine is a kinetically favorable process.

Reproducibility and Robustness: A Critical Evaluation

The reproducibility of any synthetic protocol is paramount in a research and development setting. Here, we dissect the potential pitfalls and offer insights into ensuring consistent outcomes.

For the N-Alkylation Protocol:

  • Control of Stoichiometry: Precise control over the stoichiometry of the alkylating agent is critical. Any deviation can significantly impact the ratio of mono- to di-alkylated product.

  • Reaction Temperature and Time: Over-heating or extending the reaction time can favor the formation of the thermodynamically more stable di-alkylated product. Careful monitoring is essential.

  • Purity of Starting Materials: The purity of both piperazine and 2-(2-chloroethyl)pyridine hydrochloride can affect the reaction outcome and the impurity profile of the final product.

For the Aza-Michael Addition Protocol:

  • Quality of 2-Vinylpyridine: 2-Vinylpyridine can polymerize, especially if not stored properly. Using freshly distilled or high-purity reagent is recommended for reproducible results.

  • Solvent Effects: The choice of solvent can influence the reaction rate. Protic solvents like ethanol or methanol are generally effective.

Characterization and Purity Assessment

Confirmation of the structure and assessment of the purity of this compound are critical final steps. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of the product.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming the successful synthesis.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.

Expected Spectroscopic Data for this compound:

  • Signals for the pyridine ring protons (typically in the range of 7.0-8.6 ppm).

  • Triplet signals for the two methylene groups of the ethyl chain.

  • Broad signals for the piperazine ring protons.

Visualizing the Synthetic Workflows

To further clarify the experimental processes, the following workflow diagrams are provided.

N_Alkylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve_piperazine Dissolve Piperazine (5 eq.) in Solvent add_base Add K2CO3 (2 eq.) dissolve_piperazine->add_base add_alkylating_agent Slowly Add 2-(2-chloroethyl)pyridine HCl (1 eq.) add_base->add_alkylating_agent reflux Reflux for 12-24h (Monitor by TLC/LC-MS) add_alkylating_agent->reflux cool_filter Cool and Filter Inorganic Salts reflux->cool_filter concentrate Concentrate Filtrate cool_filter->concentrate chromatography Column Chromatography concentrate->chromatography final_product This compound chromatography->final_product

Caption: Workflow for the N-Alkylation of Piperazine.

Michael_Addition_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve_piperazine Dissolve Piperazine (1.2 eq.) in Solvent add_vinylpyridine Add 2-Vinylpyridine (1.0 eq.) Dropwise dissolve_piperazine->add_vinylpyridine stir Stir at RT for 4-12h (Monitor by TLC/LC-MS) add_vinylpyridine->stir concentrate Concentrate stir->concentrate purify Purify if Necessary (Column Chromatography) concentrate->purify final_product This compound purify->final_product

Caption: Workflow for the Aza-Michael Addition.

Conclusion: Selecting the Optimal Path Forward

The choice between N-alkylation and aza-Michael addition for the synthesis of this compound depends on the specific priorities of the researcher. The N-alkylation route using excess piperazine is a cost-effective and straightforward approach, but it demands careful control and a robust purification strategy to ensure reproducibility. For higher purity and potentially more consistent results, the mono-protected piperazine strategy is recommended, albeit at the cost of an additional synthetic step. The aza-Michael addition presents a highly attractive alternative, often providing high yields and purity under mild conditions, making it a strong candidate for both lab-scale and larger-scale synthesis.

By understanding the underlying principles and potential challenges of each method, researchers can make informed decisions to develop a robust and reproducible synthesis of this important chemical intermediate, ultimately accelerating their research and development endeavors.

References

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]

  • Aza-Michael-type addition of amines to 2-vinylpyridine and... ResearchGate. [Link]

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evaluating the pharmacokinetic profile of 1-(2-(pyridin-2-yl)ethyl)piperazine in comparison to its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Evaluating the Pharmacokinetic Profile of 1-(2-(pyridin-2-yl)ethyl)piperazine and Its Analogs

Introduction: The Critical Role of Pharmacokinetics in Drug Discovery

In the journey of a drug from a promising lead compound to a clinical candidate, a thorough understanding of its pharmacokinetic (PK) profile is paramount. Pharmacokinetics, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), dictates the concentration and duration of a drug's presence at its target site, which in turn governs its efficacy and potential for toxicity. This guide provides a comprehensive framework for evaluating the pharmacokinetic profile of this compound, a heterocyclic compound featuring the pyridinyl and piperazinyl scaffolds common in many centrally active agents. Due to the limited publicly available PK data for this specific molecule, this guide will focus on the essential experimental methodologies and comparative analysis using structurally related analogs for which data is available.

This document is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the critical in vitro and in vivo assays that form the foundation of a robust PK assessment.

Structural Analogs for Comparative Analysis

To contextualize the pharmacokinetic evaluation, it is useful to compare the parent compound with its structural analogs. Variations in the aromatic ring, the linker, or the piperazine substituents can dramatically alter the ADME properties. For this guide, we will consider the following representative analogs:

  • Analog A: 1-(2-Pyrimidinyl)-piperazine (1-PP): A known active metabolite of the anxiolytic drug buspirone, this analog replaces the pyridin-2-yl-ethyl group with a pyrimidinyl group directly attached to the piperazine ring.[1]

  • Analog B: 1-(Pyridin-2-yl)piperazine: This analog lacks the ethyl linker, connecting the pyridine ring directly to the piperazine nitrogen.[2]

  • Analog C: 1-(2-(Pyridin-4-yl)ethyl)piperazine: An isomer of the parent compound where the ethylpiperazine group is attached to the 4-position of the pyridine ring instead of the 2-position.[3]

The structural differences between these molecules will influence their physicochemical properties (e.g., pKa, logP) and their interactions with metabolic enzymes and transporters, leading to distinct pharmacokinetic profiles.

G cluster_0 Parent Compound & Key Analogs Parent This compound (Parent Compound) AnalogA 1-(2-Pyrimidinyl)-piperazine (Analog A) Parent->AnalogA Pyridine -> Pyrimidine -CH2CH2- linker removed AnalogB 1-(Pyridin-2-yl)piperazine (Analog B) Parent->AnalogB -CH2CH2- linker removed AnalogC 1-(2-(Pyridin-4-yl)ethyl)piperazine (Analog C) Parent->AnalogC Positional Isomer (2-pyridyl -> 4-pyridyl)

Structural relationships between the parent compound and its analogs.

Comparative Pharmacokinetic Profile: A Four-Pillar Assessment (ADME)

A comprehensive PK evaluation systematically investigates each of the four ADME pillars. Below, we detail the key questions to be answered and the standard experimental approaches.

Absorption: Will the Compound Reach the Bloodstream?

For orally administered drugs, absorption from the gastrointestinal (GI) tract is the first critical step. Poor absorption can be a major hurdle for drug development.

Key Parameters & Experimental Approaches:

  • Intestinal Permeability: The ability of a compound to cross the intestinal epithelial barrier.

    • In Vitro Assay: The Caco-2 permeability assay is the gold standard.[4][5] Human colon adenocarcinoma cells are grown into a monolayer that mimics the intestinal barrier, complete with tight junctions and efflux transporters.[4][6][7] The apparent permeability coefficient (Papp) is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

    • Interpretation: A high Papp (A-B) value generally correlates with good in vivo absorption.[4] An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit absorption.[5]

  • Oral Bioavailability (%F): The fraction of an orally administered dose that reaches systemic circulation.

    • In Vivo Assay: A single-dose pharmacokinetic study in an animal model (e.g., rat) is required.[8][9] The compound is administered via both intravenous (IV) and oral (PO) routes in separate groups of animals.[8] Plasma concentrations are measured over time, and the Area Under the Curve (AUC) is calculated for both routes.

    • Calculation: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Distribution: Where Does the Compound Go in the Body?

Once absorbed, a drug distributes throughout the body. The extent of distribution affects its concentration at the target site and can influence its half-life and potential for toxicity.

Key Parameters & Experimental Approaches:

  • Plasma Protein Binding (PPB): Drugs can bind reversibly to plasma proteins like albumin. Only the unbound (free) fraction is pharmacologically active and available for metabolism and excretion.[10][11]

    • In Vitro Assay: Rapid Equilibrium Dialysis (RED) is a common and reliable method.[10][11][12] A device with two chambers separated by a semipermeable membrane is used. Plasma containing the test compound is placed in one chamber, and buffer in the other. At equilibrium, the concentration of the unbound drug is the same in both chambers, allowing for the calculation of the percentage bound.[12]

    • Interpretation: High PPB (>99%) can limit the free drug concentration, potentially requiring higher doses. It also has implications for drug-drug interactions.

  • Volume of Distribution (Vd): A theoretical volume that represents the extent to which a drug distributes into tissues compared to plasma.

    • In Vivo Assay: Data is derived from the in vivo PK study. A large Vd suggests extensive tissue distribution, while a small Vd indicates the drug is largely confined to the bloodstream.

Metabolism: How is the Compound Chemically Modified?

The body uses enzymes, primarily in the liver, to chemically modify drugs (biotransformation), usually to facilitate their excretion. Metabolism is a major determinant of drug clearance and can produce active or toxic metabolites.

Key Parameters & Experimental Approaches:

  • Metabolic Stability: The susceptibility of a compound to metabolism by liver enzymes.

    • In Vitro Assay: The Liver Microsomal Stability Assay is a high-throughput screen used early in drug discovery.[13] Liver microsomes are subcellular fractions containing key drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).[13][14] The compound is incubated with microsomes and a necessary cofactor (NADPH), and the disappearance of the parent compound is monitored over time by LC-MS/MS.[13][15][16]

    • Interpretation: The results are used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[13][14] Compounds that are rapidly metabolized (short t½) may have poor oral bioavailability and a short duration of action in vivo.

  • Metabolite Identification: Identifying the chemical structures of major metabolites.

    • In Vitro/In Vivo Assay: Samples from the microsomal stability assay or from in vivo plasma/urine/feces can be analyzed by high-resolution mass spectrometry to identify and characterize metabolic products. Common metabolic pathways for piperazine-containing compounds include N-dealkylation, oxidation of the piperazine ring, and hydroxylation.[17]

Excretion: How is the Compound Eliminated from the Body?

The parent drug and its metabolites are ultimately removed from the body, primarily via the kidneys (urine) or the liver (bile/feces).

Key Parameters & Experimental Approaches:

  • Clearance (CL): The volume of plasma cleared of the drug per unit of time. It is a measure of the body's efficiency in eliminating a drug.

    • In Vivo Assay: Clearance is calculated from the in vivo PK study data (CL = Dose_IV / AUC_IV).

  • Elimination Half-Life (t½): The time it takes for the plasma concentration of a drug to decrease by half.

    • In Vivo Assay: Determined from the terminal slope of the plasma concentration-time curve after IV administration. For example, in rats, the metabolite 1-PP showed a terminal elimination half-life of 79 minutes.[1]

  • Excretion Pathways: Determining the primary routes of elimination.

    • In Vivo Assay: A mass balance study, often using a radiolabeled version of the compound, is conducted to quantify the amount of drug and metabolites excreted in urine and feces.[9][17]

Comparative Data Summary

While specific data for the parent compound is not available, the table below illustrates how experimental data for it and its analogs would be presented for comparative evaluation. Hypothetical data for the parent compound and Analog B/C is included for illustrative purposes, alongside published data for Analog A (1-PP).

ParameterAssayParent Compound (Hypothetical)Analog A (1-PP)[1]Analog B (Hypothetical)Analog C (Hypothetical)
Absorption Caco-2 Papp (A-B) (10⁻⁶ cm/s)15-1218
Efflux Ratio (B-A / A-B)1.2-2.51.1
Distribution Plasma Protein Binding (%)85-7588
Metabolism Liver Microsomal t½ (min)45->6030
Excretion In Vivo Clearance (rat, ml/min)-8.2--
In Vivo t½ (rat, min)-79--

Expert Interpretation: Based on this hypothetical data, one might conclude that the parent compound has good permeability and is not a significant efflux substrate. Analog B shows signs of being an efflux substrate, potentially limiting its oral absorption. Analog C appears more permeable but metabolically less stable than the parent compound, suggesting it might be cleared more rapidly in vivo. The known data for Analog A (1-PP) provides a concrete benchmark for clearance and half-life in a rat model.[1]

Detailed Experimental Methodologies

Trustworthy and reproducible data is the bedrock of scientific integrity. The following are detailed, step-by-step protocols for key in vitro ADME assays.

Protocol 1: Caco-2 Permeability Assay

Objective: To determine the intestinal permeability and potential for active efflux of a test compound.[6]

Workflow for the Caco-2 permeability assay.

  • Cell Culture: Caco-2 cells are seeded onto semipermeable supports in Transwell plates and cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[5]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). Only plates meeting a predefined TEER value are used.[4][5]

  • Dosing: The test compound (e.g., at 10 µM) is added to the donor compartment.[4] For A-B assessment, the compound is added to the apical (upper) side. For B-A assessment, it is added to the basolateral (lower) side.

  • Incubation: The plate is incubated at 37°C with gentle shaking for a set period, typically 2 hours.[4][7]

  • Sampling: At the end of the incubation, samples are taken from the receiver compartment. A sample is also taken from the donor compartment to calculate mass balance.

  • Analysis: The concentration of the compound in the samples is determined using a sensitive analytical method, usually Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

Protocol 2: Liver Microsomal Stability Assay

Objective: To assess a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs.[14]

  • Preparation: A reaction mixture is prepared containing liver microsomes (e.g., human or rat) in a phosphate buffer (pH 7.4).[16][18]

  • Initiation: The test compound (e.g., at 1 µM) is added to the microsomal solution and pre-warmed to 37°C. The metabolic reaction is initiated by adding a solution of the cofactor NADPH.[13][18]

  • Time-Course Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).[18]

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[13] This also precipitates the microsomal proteins.

  • Sample Processing: The samples are centrifuged to pellet the precipitated proteins.[16]

  • Analysis: The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS.[13]

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[13][14]

Protocol 3: Plasma Protein Binding (Rapid Equilibrium Dialysis)

Objective: To determine the fraction of a drug that is bound to plasma proteins.[10]

  • Preparation: A Rapid Equilibrium Dialysis (RED) device plate is used. The test compound is added to plasma (e.g., human, rat) from the species of interest.[10]

  • Loading the Device: The plasma containing the compound is added to one chamber of the RED device insert, and a phosphate-buffered saline (PBS) solution is added to the other chamber.[10]

  • Equilibration: The plate is sealed and incubated at 37°C for several hours (typically 4 hours) with shaking to allow the unbound compound to reach equilibrium across the dialysis membrane.[11][19]

  • Sampling: After incubation, equal aliquots are removed from both the plasma and buffer chambers.[19]

  • Matrix Matching & Extraction: The buffer sample is mixed with blank plasma, and the plasma sample is mixed with buffer to ensure the samples have an identical matrix composition for analysis. A protein precipitation step with cold acetonitrile is then performed.

  • Analysis: The concentration of the compound in the processed samples is quantified by LC-MS/MS.[10]

  • Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percent bound is calculated as (1 - fu) * 100.

Conclusion and Forward Look

The systematic evaluation of ADME properties is a non-negotiable cornerstone of modern drug discovery. While direct pharmacokinetic data for this compound remains elusive in public literature, this guide provides the comprehensive experimental framework necessary to generate such a profile. By employing standardized, validated assays such as Caco-2 permeability, liver microsomal stability, and equilibrium dialysis, researchers can build a robust data package. Comparing this data against structural analogs like 1-PP and positional isomers allows for the elucidation of critical structure-pharmacokinetic relationships. This, in turn, empowers medicinal chemists to rationally design next-generation compounds with optimized ADME properties, increasing the probability of identifying a successful clinical candidate.

References

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]

  • Caco2 assay protocol. Source Not Available.
  • Plasma Protein Binding Assay. Visikol. [Link]

  • Microsomal Clearance/Stability Assay. Domainex. [Link]

  • Caco-2 permeability assay. Creative Bioarray. [Link]

  • metabolic stability in liver microsomes. Mercell. [Link]

  • Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences. [Link]

  • Plasma Protein Binding Assay. Domainex. [Link]

  • Plasma Protein Binding - Technical Notes. Sygnature Discovery. [Link]

  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. NIH. [Link]

  • Plasma Protein Binding Assay. BioIVT. [Link]

  • Single Dose PK Study. AxisPharm. [Link]

  • Regulatory in vivo PK Studies. Pharmaron. [Link]

  • Pharmacokinetic-pharmacodynamic modeling of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in rats. PubMed. [Link]

  • Simultaneous Determination of Tandospirone and Its Active Metabolite, 1-[2-pyrimidyl]-piperazine in Rat Plasma by LC-MS/MS and Its Application to a Pharmacokinetic Study. PubMed. [Link]

  • Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. MDPI. [Link]

  • Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-. PubMed. [Link]

  • 1-(2-Aminoethyl)piperazine. SIELC Technologies. [Link]

  • Metabolism and excretion of 5-ethyl-2-{5-[4-(2-hydroxyethyl)piperazine-1-sulfonyl]-2-propoxyphenyl}-7-propyl-3,5-dihydropyrrolo[3,2-d]-pyrimidin-4-one (SK3530) in rats. PubMed. [Link]

  • Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in. PubMed Central - NIH. [Link]

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Safety Operating Guide

Operational Guide: Proper Disposal of 1-(2-(Pyridin-2-yl)ethyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-(2-(Pyridin-2-yl)ethyl)piperazine. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, culminating in their proper disposal. Adherence to these protocols is essential not only for regulatory compliance but for the fundamental safety of laboratory personnel and the protection of our environment.

Core Principle: Hazardous Waste Determination

Before any disposal action is taken, the primary and legally mandated step is to determine if the waste is hazardous. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.

Causality: Given these known hazards of analogous structures, it is imperative to handle this compound and its associated waste streams as hazardous waste until a formal determination by your institution's Environmental Health & Safety (EHS) department proves otherwise. This conservative approach ensures the highest level of safety.

Hazard Characteristic Assessment Based on Analogous Compounds Primary Concern
Corrosivity Piperazine is a corrosive solid.[2][3] Aqueous solutions are strong bases.[1]Potential to cause severe chemical burns to skin and eyes.[1][4]
Toxicity Analogues are harmful if swallowed and toxic in contact with skin.[4]Systemic effects may result from absorption through the skin.[1]
Sensitization Piperazine may cause skin and asthma-like allergies.[2][3]Low levels of future exposure could trigger severe allergic reactions.[3]
Environmental Hazard Related compounds are harmful to aquatic life with long-lasting effects.[4]Discharge into the environment must be strictly avoided.[4]

Personnel Safety: Required Personal Protective Equipment (PPE)

Handling chemical waste requires stringent adherence to safety protocols to prevent personal exposure. The choice of PPE is dictated by the hazard assessment.

Protocol Justification: The selection of robust PPE is a non-negotiable control measure. Because this compound and its analogues can cause severe skin and eye damage, standard laboratory PPE may be insufficient. The goal is to create a complete barrier between the handler and the chemical waste.

Equipment Specification Reasoning
Eye/Face Protection Chemical safety goggles and a face shield.Protects against splashes of liquid waste and potential eye corrosion.[4]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves prior to use.Prevents skin contact, which can lead to burns, sensitization, and toxic absorption.[1][4]
Body Protection A chemically resistant apron over a flame-retardant lab coat.Provides a barrier against spills and splashes to the torso and legs.
Respiratory Protection Use in a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of any vapors or aerosols.[5]

Step-by-Step Disposal Protocol: From Benchtop to Pickup

This protocol outlines the procedure for handling waste from the point of generation to its temporary, safe storage pending collection by a licensed disposal vendor.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management, preventing dangerous reactions between incompatible substances.[6]

  • Action: Designate a specific waste container solely for this compound and materials contaminated with it (e.g., gloves, weighing papers, pipette tips).

  • Causality: Do not mix this waste with other streams, especially strong acids or oxidizing agents. Piperazine itself is a strong base and can react violently or explosively with acids and oxidizers.[1] Keeping waste streams separate is a critical safety measure.[7][8]

Step 2: Container Selection and Preparation

The integrity of the waste container is essential to prevent leaks and spills.[7]

  • Action: Select a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap. The original product container is often a suitable choice if it is in good condition.[8]

  • Prohibition: Never use food-grade containers (e.g., milk jugs, soda bottles) for hazardous waste.[8]

  • Causality: The container must not degrade upon contact with the chemical. A tightly sealed cap is a regulatory requirement and prevents the release of vapors.[9]

Step 3: Labeling

Accurate and complete labeling is a strict regulatory requirement under RCRA.[6]

  • Action: Affix a hazardous waste label to the container before adding any waste.

  • Required Information:

    • The words "HAZARDOUS WASTE" [8]

    • Full Chemical Name: "this compound" (no formulas or abbreviations).[8]

    • Hazard Identification: List the associated hazards (e.g., "Corrosive," "Toxic," "Skin Sensitizer").[8]

Step 4: On-Site Accumulation

Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA).[8]

  • Action: Place the properly labeled container in your designated SAA, which could be a secondary containment tray within a fume hood or a designated cabinet.

  • Key SAA Rules:

    • The container must be kept closed at all times except when adding waste.[9] This is one of the most common EPA violations.

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.

    • Store incompatible waste types in separate secondary containment trays.[8]

    • Once the container is full, mark the "Full Date" on the label and contact your institution's EHS department within three days for pickup.[8]

Disposal Pathway and Decision Workflow

The final disposal of hazardous waste is a highly regulated process that must be managed by professionals. Laboratory personnel are responsible for the initial, compliant stages, leading to a handoff to EHS and a licensed vendor.

Caption: Decision workflow for compliant chemical waste disposal.

Emergency Procedures: Spills

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately notify others in the area.

  • Isolate the Area: Secure the location of the spill.

  • Assess the Spill: If the spill is large, involves a highly volatile substance, or you are not trained to handle it, evacuate the area and contact your institution's emergency EHS number.

  • Cleanup (for minor spills): If you are trained and it is safe to do so, use a chemical spill kit with appropriate absorbents. Wear your full PPE. Collect the contaminated absorbent material in a separate waste container, label it as hazardous waste, and place it in the SAA.

References

  • Effective Lab Chemical Waste Management. (2025). Environmental Marketing Services.
  • Good Laboratory Practices: Waste Disposal. SCION Instruments.
  • Properly Managing Chemical Waste in Labor
  • Management of Waste. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Resource Conservation and Recovery Act (RCRA) Overview. (2025). U.S. Environmental Protection Agency.
  • What it Really Means to be RCRA Compliant with Hazardous Waste. (2019). Clean Management Environmental Group, Inc.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. Environmental Protection Agency.
  • Hazardous Waste Disposal Guidelines. Purdue University.
  • Hazardous Waste Compliance and Assistance.
  • Hazardous Waste. Illinois Environmental Protection Agency.
  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency.
  • 1-(2-pyridin-4-yl-ethyl)-piperazine. Sigma-Aldrich.
  • 1-(2-Amino Ethyl)
  • Piperazine Material Safety D
  • 1-[2-(Morpholin-4-yl)
  • 1-(5-Methylpyridin-2-yl)
  • Best Practices for Hazardous Waste Disposal. (2016). AEG Environmental.
  • Piperazine SAFETY D
  • Hazardous Waste. U.S. Environmental Protection Agency.
  • Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency.
  • 1-[2-(2-Hydroxyethoxy)ethyl]piperazine SDS. ECHEMI.
  • 1-[2-(4-pyridyl)ethyl]piperazine. ChemicalBook.
  • Piperazine HAZARD SUMMARY. New Jersey Department of Health.
  • N-ETHYL PIPERAZINE FOR SYNTHESIS MSDS. (2016). Loba Chemie.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(2-(Pyridin-2-yl)ethyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, field-proven guidance on the safe handling of 1-(2-(Pyridin-2-yl)ethyl)piperazine. As laboratory professionals, our primary responsibility is to create a safe environment, which begins with a thorough understanding of the materials we handle and the implementation of uncompromising safety protocols. This guide moves beyond a simple checklist, offering a procedural and causal framework for personal protective equipment (PPE) selection, use, and disposal, ensuring that every step is a self-validating component of a larger safety system.

Hazard Assessment: Understanding the "Why"

Data from analogous compounds, such as 1-(2-Pyridyl)piperazine and other substituted piperazines, indicate significant health hazards.[1][2][3][4] The primary risks are associated with its corrosive and irritant properties.[1][3]

Table 1: Consolidated GHS Hazard Classifications for Piperazine Analogues

Hazard ClassGHS CategoryHazard StatementSource
Skin Corrosion/IrritationCategory 1B / 2H314: Causes severe skin burns and eye damage / H315: Causes skin irritation[1][2][5]
Serious Eye Damage/IrritationCategory 1 / 2H314: Causes severe skin burns and eye damage / H319: Causes serious eye irritation[1][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][5]
Acute Toxicity (Oral, Dermal, Inhalation)Category 4Harmful if swallowed, in contact with skin or if inhaled[2][5][6]
Respiratory or Skin SensitizationCategory 1H317: May cause an allergic skin reaction / H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[2][6]

Expert Analysis: The consistent classification of piperazine derivatives as corrosive (H314) and as skin/respiratory irritants and sensitizers is the critical driver for our PPE strategy.[1][2][6] Contact with skin and eyes can cause severe chemical burns and potentially irreversible damage.[4][5][7] Inhalation may lead to respiratory tract irritation and allergic reactions.[3][6] Therefore, our primary objective is to establish a complete barrier between the researcher and the chemical.

The Core PPE Ensemble: Your First Line of Defense

The following PPE is mandatory when handling this compound in any form (solid or solution).

  • Hand Protection: Chemical-resistant gloves are non-negotiable.

    • Specification: Nitrile rubber gloves are a suitable initial choice. Always check the manufacturer's glove compatibility data for resistance to pyridines and piperazines. For prolonged handling or in case of immersion, heavier-duty gloves or double-gloving is recommended.

    • Causality: The primary risk is severe skin burns and potential absorption.[2][4] Nitrile provides a robust barrier against a wide range of chemicals. Contaminated gloves must be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly.[7]

  • Eye and Face Protection: Given the risk of severe eye damage, protection must be comprehensive.[1][4][5]

    • Specification: Chemical safety goggles that provide a complete seal around the eyes are required. When there is any risk of splashing or handling larger quantities (>50 mL), a full-face shield must be worn in addition to the safety goggles.

    • Causality: Standard safety glasses do not protect against splashes from all angles. The H314 classification ("Causes severe skin burns and eye damage") necessitates a complete seal to prevent contact with corrosive vapors or accidental splashes, which can cause irreversible eye damage.[2][6][7]

  • Skin and Body Protection: A lab coat is the minimum requirement.

    • Specification: A long-sleeved, knee-length laboratory coat, preferably made of a chemically resistant material. Ensure the coat is fully buttoned. For large-scale operations, a chemical-resistant apron or suit may be necessary.

    • Causality: This prevents contamination of personal clothing and minimizes skin exposure to spills or dust.[3][8][9] Contaminated clothing must be removed immediately and laundered separately before reuse.[4][7]

  • Respiratory Protection:

    • Specification: All handling of solid material or volatile solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][7] If engineering controls are insufficient or during a large spill clean-up, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be worn.[3][9]

    • Causality: Piperazine derivatives can cause respiratory irritation and may lead to allergic sensitization.[1][3][6] Engineering controls like a fume hood are the most effective way to prevent vapors or dust from entering the breathing zone.

Operational Protocol: Donning and Doffing PPE

The sequence of putting on and taking off PPE is as critical as the equipment itself to prevent cross-contamination.

Step-by-Step PPE Workflow
  • Pre-Operational Checks:

    • Confirm the chemical fume hood is functioning correctly (check airflow monitor).

    • Inspect all PPE for damage (rips in gloves, cracks in face shield). Do not use damaged equipment.

    • Ensure an eyewash station and safety shower are accessible and unobstructed.

  • Donning Sequence (Putting On):

    • Step 1: Put on the lab coat and fasten it completely.

    • Step 2: Put on chemical safety goggles.

    • Step 3: If required, put on a face shield.

    • Step 4: Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Doffing Sequence (Taking Off): This process is designed to contain contaminants.

    • Step 1: Remove gloves using a skin-to-skin and glove-to-glove technique. Peel one glove off, ball it into the gloved hand, slide a clean finger under the cuff of the remaining glove, and peel it off over the first glove. Dispose of them immediately in the designated waste container.

    • Step 2: Remove the face shield (if used) by handling the head strap, avoiding contact with the front surface.

    • Step 3: Remove the lab coat by rolling it inside-out and away from the body.

    • Step 4: Remove safety goggles.

    • Step 5: Wash hands thoroughly with soap and water.

Workflow Visualization

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) d_start START d1 1. Lab Coat d_start->d1 d2 2. Goggles d1->d2 d3 3. Face Shield (If needed) d2->d3 d4 4. Gloves (over cuffs) d3->d4 d_end Ready for Work d4->d_end f_start Work Complete d_end->f_start Chemical Handling f1 1. Remove Gloves (Proper Technique) f_start->f1 f2 2. Remove Face Shield f1->f2 f3 3. Remove Lab Coat (Inside-Out) f2->f3 f4 4. Remove Goggles f3->f4 f5 5. Wash Hands f4->f5 f_end END f5->f_end

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.